Cyclobutyl 4-methylphenyl ketone (also known as p-tolyl cyclobutyl ketone) is a critical pharmacophore intermediate used in the synthesis of bioactive heterocyclic scaffolds, particularly dopamine transporter inhibitors and anti-inflammatory pyrazoline derivatives.[1] Distinguished by the steric constraint of its four-membered ring coupled with a lipophilic tolyl moiety, this compound offers a unique chemical space for medicinal chemists seeking to modulate metabolic stability and receptor binding affinity without significantly increasing molecular weight.[1]
This guide provides a comprehensive physicochemical profile, synthetic pathways, and handling protocols designed for drug development professionals.
Molecular Identity & Structural Analysis[3]
The molecule consists of a cyclobutyl ring attached via a carbonyl linker to a para-substituted toluene ring.[1] The cyclobutyl group introduces significant ring strain (~26.3 kcal/mol), which influences both its reactivity and its interaction with biological targets.[1]
The following data aggregates experimental vendor values and high-confidence cheminformatic predictions (ACD/Labs, ChemAxon) to assist in formulation and assay design.
Property
Value / Range
Context for Development
Physical State
Low-melting solid or viscous oil
Handling requires gentle warming for aliquoting.[1][2]
Relevant for purity checks via refractometry.[1][2]
Solubility & Formulation Strategy
Due to its LogP > 3, Cyclobutyl 4-methylphenyl ketone exhibits poor aqueous solubility.[1] For biological assays or synthetic workflows, the following solvent systems are recommended:
Stock Solution: Prepare 10 mM stocks in 100% DMSO.
Aqueous Dilution: Precipitates rapidly in water. Use carriers like cyclodextrin or surfactants (Tween-80) if aqueous delivery is required.[1]
Synthetic Pathway & Reaction Logic[7]
The primary synthesis route involves Friedel-Crafts Acylation .[1][3] This method is preferred for its scalability and regioselectivity, utilizing the electron-donating methyl group of toluene to direct the acyl group to the para position.[1]
) generates an acylium ion from the acid chloride, which attacks the toluene ring.
Visualization: Synthetic Workflow
[1]
Stability & Reactivity Profile
Ring Strain & Metabolic Implications
The cyclobutane ring possesses significant angle strain. While chemically stable under standard storage, it presents specific reactivity patterns:[1]
Metabolic Liability: The cyclobutyl ring is generally more stable than cyclopropyl to ring-opening metabolism, but hydroxylation at the C3 position of the ring is a potential metabolic soft spot.[1]
Chemical Reactivity: The ketone is sterically hindered by the cyclobutyl group, making nucleophilic addition (e.g., Grignard reactions) slower compared to acetophenone analogs.
This compound serves as a "lipophilic anchor" in lead optimization.
Bioisostere Replacement: The cyclobutyl group acts as a bioisostere for isopropyl or phenyl groups, reducing aromatic ring count (improving solubility/toxicity profile) while maintaining hydrophobic contacts.
Scaffold Synthesis:
Pyrazolines: Condensation with hydrazines yields pyrazoline derivatives with COX-2 inhibitory potential.[1]
Dopamine Transporter (DAT) Inhibitors: The p-tolyl ketone motif is a known pharmacophore in pyrovalerone analogs; the cyclobutyl replacement modulates potency and abuse potential.[1]
Visualization: Reactivity Logic
References
ChemicalBook. (2023).[1] Cyclobutyl 4-methylphenyl ketone Product Properties and Suppliers. Retrieved from [1]
National Institutes of Health (NIH). (2022).[1] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Retrieved from
BenchChem. (2025).[1][5] Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis. (Analogous reactivity protocols). Retrieved from [1][5]
NIST Chemistry WebBook. (2023).[1] Thermophysical Properties of Aryl Ketones. Retrieved from [1]
Cyclobutyl 4-methylphenyl ketone CAS number 53342-39-5
An In-depth Technical Guide to Cyclobutyl 4-methylphenyl ketone (CAS 53342-39-5) Preamble: Navigating the Known and the Novel Cyclobutyl 4-methylphenyl ketone, also identified as cyclobutyl p-tolyl ketone, is a distinct...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Cyclobutyl 4-methylphenyl ketone (CAS 53342-39-5)
Preamble: Navigating the Known and the Novel
Cyclobutyl 4-methylphenyl ketone, also identified as cyclobutyl p-tolyl ketone, is a distinct chemical entity at the intersection of alicyclic and aromatic chemistry. While its CAS number, 53342-39-5, confirms its place in the chemical registry, it exists in a space of limited public scientific literature. This guide is crafted for researchers, scientists, and drug development professionals to bridge this information gap. By leveraging established principles and data from closely related structural analogs, this document provides a robust technical overview, from synthesis to potential applications, empowering further investigation into this promising molecule.
Molecular Identity and Physicochemical Profile
The structure of Cyclobutyl 4-methylphenyl ketone combines a strained four-membered carbocyclic ring with a p-substituted aromatic ketone. This arrangement imparts a unique three-dimensional geometry and electronic profile that is of significant interest in modern medicinal chemistry. While experimental data is scarce, a reliable profile can be constructed from its molecular formula and by referencing analogous compounds like Cyclobutyl phenyl ketone (CAS 5407-98-7).[1]
Property
Value
Source
CAS Number
53342-39-5
-
Molecular Formula
C₁₂H₁₄O
-
Molecular Weight
174.24 g/mol
Calculated
IUPAC Name
Cyclobutyl(4-methylphenyl)methanone
-
Synonyms
Cyclobutyl p-tolyl ketone
-
Appearance
(Predicted) Colorless to pale yellow liquid or low-melting solid
The most direct and industrially scalable route to Cyclobutyl 4-methylphenyl ketone is the Friedel-Crafts acylation of toluene.[2][3][4][5] This classic electrophilic aromatic substitution reaction involves the activation of an acyl halide, in this case, cyclobutanecarbonyl chloride, by a Lewis acid catalyst to generate a potent electrophile that is subsequently attacked by the electron-rich toluene ring.
The methyl group of toluene is an ortho-, para-directing activator. Due to steric hindrance from the bulky cyclobutyl group, the major product is expected to be the para-substituted isomer.[2]
Caption: Proposed synthesis via Friedel-Crafts acylation.
Experimental Protocol: Laboratory-Scale Synthesis
System Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize evolved HCl gas). The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in an anhydrous solvent such as dichloromethane (DCM) and cooled in an ice bath to 0-5 °C.[3]
Acyl Chloride Addition: Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension, allowing for the formation of the acylium ion complex.[3]
Aromatic Substrate Addition: Toluene (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: The reaction is carefully quenched by slowly pouring it over crushed ice and concentrated HCl. The organic layer is separated, washed with dilute NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure Cyclobutyl 4-methylphenyl ketone.
Spectroscopic and Analytical Characterization
While a definitive, published spectrum for this specific compound is not available, its spectral characteristics can be reliably predicted based on its structure and data from analogs like cyclobutyl phenyl ketone and cyclobutyl methyl ketone.[1][6]
Technique
Predicted Spectral Features
¹H NMR
Aromatic Protons: Two doublets (AA'BB' system) at ~7.8-8.0 ppm (ortho to C=O) and ~7.2-7.4 ppm (meta to C=O). Cyclobutyl Protons: A multiplet at ~3.5-3.8 ppm (methine proton α to C=O), and multiplets between ~1.8-2.5 ppm (remaining 6 cyclobutyl protons). Methyl Protons: A singlet at ~2.4 ppm.
¹³C NMR
Carbonyl Carbon: ~199-201 ppm. Aromatic Carbons: Quaternary carbons at ~143 ppm (C-CH₃) and ~135 ppm (C-C=O); CH carbons between ~128-130 ppm. Cyclobutyl Carbons: Methine carbon (α to C=O) at ~45-48 ppm; Methylene carbons between ~18-26 ppm. Methyl Carbon: ~21-22 ppm.
IR Spectroscopy
C=O Stretch: Strong, sharp absorption at ~1675-1685 cm⁻¹ (characteristic of an aryl ketone conjugated system). C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2980 cm⁻¹.
The molecule possesses two primary sites of reactivity: the electrophilic carbonyl group and the strained cyclobutane ring. This duality makes it a versatile intermediate for constructing more complex molecular architectures.
Caption: Potential reaction pathways from the core molecule.
Carbonyl Group Transformations: The ketone functionality is a gateway to numerous derivatives. Standard protocols for reduction (e.g., with sodium borohydride) would yield the corresponding secondary alcohol. Reductive amination can introduce diverse amine functionalities, and reactions like the Wittig olefination can be used to form carbon-carbon double bonds. Furthermore, condensation with hydrazine derivatives can lead to five-membered heterocycles like pyrazolines, a scaffold known for a wide range of biological activities.
Cyclobutane Ring Manipulations: While generally stable, the cyclobutane ring can participate in unique transformations. Photochemical reactions, such as the Norrish-Yang cyclization, can convert cyclobutyl aryl ketones into bicyclo[1.1.1]pentan-2-ol intermediates.[7] These strained bicyclic systems can then undergo palladium-catalyzed ring-opening and functionalization to produce valuable cis-1,3-difunctionalized cyclobutanes, which are highly sought-after motifs in drug design.[7]
Relevance in Drug Discovery and Development
The true potential of Cyclobutyl 4-methylphenyl ketone lies in its application as a scaffold in medicinal chemistry. Both the cyclobutane and aryl ketone moieties are privileged structures that can confer advantageous properties to drug candidates.
The Role of the Cyclobutane Moiety: The cyclobutane ring is increasingly utilized as a "bioisostere" for phenyl rings or as a conformationally rigid linker. Its three-dimensional, non-planar structure can improve metabolic stability by blocking sites susceptible to metabolism, enhance binding affinity by positioning substituents in optimal vectors, and reduce the planarity of a molecule, which can improve solubility and other pharmacokinetic properties.
The Utility of the Aryl Ketone Scaffold: Aryl ketones are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. They serve as key intermediates in the creation of drugs targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The ketone can act as a handle for further synthetic elaboration or as a key pharmacophoric element itself, participating in hydrogen bonding or other interactions with biological targets.
By combining these two features, Cyclobutyl 4-methylphenyl ketone represents a valuable starting point for creating novel chemical entities with potentially improved drug-like properties.
Safety, Handling, and Procurement
As a research chemical with limited toxicological data, Cyclobutyl 4-methylphenyl ketone should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. A material safety data sheet (MSDS) should be obtained from the supplier and consulted before use. This compound is available from several specialized chemical suppliers.[8]
Conclusion and Future Outlook
Cyclobutyl 4-methylphenyl ketone (CAS 53342-39-5) is a chemical building block with significant untapped potential. While specific experimental data remains limited, a comprehensive technical profile can be constructed through the lens of established chemical principles and analysis of its structural analogs. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its constituent moieties make it an attractive starting point for synthetic and medicinal chemistry programs. The unique combination of a rigid cyclobutane scaffold and a modifiable aryl ketone function positions it as a valuable tool for developing next-generation therapeutics. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.
References
MDPI. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. [Link]
ACS Publications. Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor | The Journal of Organic Chemistry. [Link]
Structural Elucidation and Spectral Analysis of Cyclobutyl 4-Methylphenyl Ketone
A Comprehensive Technical Guide Part 1: Executive Summary & Molecule Identity Cyclobutyl 4-methylphenyl ketone (also known as Cyclobutyl(p-tolyl)methanone) is an aryl cycloalkyl ketone utilized as a versatile building bl...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Technical Guide
Part 1: Executive Summary & Molecule Identity
Cyclobutyl 4-methylphenyl ketone (also known as Cyclobutyl(p-tolyl)methanone) is an aryl cycloalkyl ketone utilized as a versatile building block in the synthesis of pharmaceutical intermediates, particularly in the development of tubulin polymerization inhibitors and receptor antagonists.
This guide provides a rigorous analysis of its spectral signature, distinguishing it from its structural isomers (e.g., cyclopentyl analogs or ortho-substituted derivatives) through high-resolution spectroscopic methods.
Property
Data
IUPAC Name
Cyclobutyl(4-methylphenyl)methanone
CAS Number
53342-39-5
Molecular Formula
Molecular Weight
174.24 g/mol
Exact Mass
174.1045
Part 2: Synthesis & Experimental Protocol
To understand the spectral impurities often found in crude samples, one must understand the genesis of the molecule. The synthesis typically employs a Friedel-Crafts Acylation , a pathway that dictates the specific workup protocols required for spectral purity.
2.1 Reaction Pathway (Graphviz Visualization)
The following diagram outlines the electrophilic aromatic substitution mechanism and the critical aqueous workup steps.
Figure 1: Friedel-Crafts Acylation workflow for the synthesis of Cyclobutyl 4-methylphenyl ketone.
2.2 Detailed Synthesis Protocol
Objective: Synthesis of 10.0 g of Cyclobutyl 4-methylphenyl ketone.
Activation: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, suspend anhydrous aluminum chloride (
, 1.1 eq) in dry dichloromethane (DCM) at 0°C under nitrogen atmosphere.
Acyl Chloride Addition: Add cyclobutanecarbonyl chloride (1.0 eq) dropwise over 15 minutes. The solution will darken as the acylium ion forms.
Substrate Addition: Add dry toluene (1.2 eq) dropwise. Maintain temperature below 5°C to prevent poly-acylation or isomerization.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1).
Quenching (Critical for Spectral Purity): Pour the reaction mixture slowly onto a slurry of ice and concentrated HCl. This breaks the aluminum-alkoxide complex.
Workup: Extract with DCM (3x). Wash the organic layer with saturated
(to remove acid) and brine. Dry over .
Purification: Concentrate in vacuo. Purify via vacuum distillation or silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).
Part 3: Mass Spectrometry (MS) Analysis[1]
The mass spectrum of this compound is dominated by
-cleavage adjacent to the carbonyl group.[1] The stability of the aromatic tropylium ion drives the fragmentation pattern.
3.1 Fragmentation Logic
Molecular Ion (
): m/z 174 (distinct, usually 20-40% intensity).
Base Peak: The bond between the carbonyl carbon and the cyclobutyl ring is the weakest due to the stability of the resulting acylium ion (
).
Tropylium Formation: The tolyl group rearranges to a tropylium ion (m/z 91), a hallmark of alkyl-substituted benzenes.
3.2 MS Data Table (EI, 70 eV)
m/z (Mass-to-Charge)
Relative Abundance
Fragment Assignment
Mechanistic Origin
174
35%
Molecular Ion
146
10%
McLafferty Rearrangement (Cyclobutane ring opening)
119
100% (Base)
-Cleavage (Loss of cyclobutyl radical)
91
65%
Tropylium ion (Loss of CO from m/z 119)
65
20%
Decomposition of tropylium ion
55
15%
Cyclobutyl cation
3.3 Fragmentation Pathway (Graphviz)
Figure 2: EI-MS Fragmentation pathway showing the genesis of the base peak (m/z 119) and tropylium ion.
Part 4: Infrared Spectroscopy (IR)
The IR spectrum is diagnostic for the conjugation between the carbonyl and the aromatic ring.[2] Unlike cyclobutanone (which has high ring strain shifting
to ), the carbonyl here is exocyclic.
Key Diagnostic: The conjugation with the p-tolyl group lowers the carbonyl frequency via resonance (single bond character), while the electron-donating methyl group at the para position lowers it slightly further compared to unsubstituted benzophenone derivatives.
Frequency ()
Vibration Mode
Assignment Notes
3030 - 3060
(sp2)
Aromatic C-H stretch (weak)
2940 - 2970
(sp3)
Cyclobutyl and Methyl C-H stretch
1670 - 1680
Ketone Carbonyl. Lowered due to aryl conjugation.
1605, 1570
Aromatic ring skeletal vibrations
1260
Ketone C-C-C bending/stretching
820 - 830
(oop)
Para-substitution. Strong diagnostic band for 1,4-disubstitution.
Part 5: Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The symmetry of the p-tolyl group and the unique splitting of the cyclobutyl protons are the primary identifiers.
5.1 H NMR (Proton) Data
Solvent:
, 400 MHz
Shift ( ppm)
Multiplicity
Integration
Assignment
Coupling ( Hz)
7.82
Doublet (d)
2H
Ar-H (Ortho to C=O)
Hz
7.25
Doublet (d)
2H
Ar-H (Meta to C=O)
Hz
3.95
Quintet/Multiplet
1H
Cyclobutyl Methine (-CH-C=O)
Hz
2.41
Singlet (s)
3H
Ar-CH3 (Methyl)
-
2.20 - 2.45
Multiplet
2H
Cyclobutyl Methylene ()
Complex
1.80 - 2.10
Multiplet
4H
Cyclobutyl Methylene ()
Complex
Interpretation:
The AA'BB' system at 7.82 and 7.25 ppm confirms the para-substituted aromatic ring.
The signal at 3.95 ppm is deshielded significantly by the adjacent carbonyl, characteristic of a proton
to a ketone.
The cyclobutyl ring protons appear as complex multiplets due to the puckering of the ring, which makes the cis/trans relationships non-equivalent on the NMR timescale.
5.2 C NMR (Carbon) Data
Solvent:
, 100 MHz
Shift ( ppm)
Carbon Type
Assignment
200.5
Quaternary (C=O)
Ketone Carbonyl
143.5
Quaternary (Ar-C)
Para-carbon (attached to Methyl)
133.8
Quaternary (Ar-C)
Ipso-carbon (attached to C=O)
129.2
Methine (Ar-CH)
Meta-carbons
128.4
Methine (Ar-CH)
Ortho-carbons
42.5
Methine (CH)
Cyclobutyl -carbon
25.1
Methylene ()
Cyclobutyl -carbons
21.6
Methyl ()
Tolyl Methyl group
18.2
Methylene ()
Cyclobutyl -carbon
Part 6: Quality Control & Impurity Profile
When sourcing or synthesizing this compound for drug development, three specific impurities are common:
Detection: Disruption of the symmetrical AA'BB' doublets in the aromatic region; appearance of multiple peaks in the 7.2-7.5 ppm range.
Homologous Ester: Cyclobutyl 4-methylbenzoate.
Detection: IR shift of carbonyl to
(ester) vs (ketone).
References
Friedel-Crafts Acylation Methodology: Olah, G. A.[4][5] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
Spectral Database for Organic Compounds (SDBS): SDBS No. 4621 (Analogous Phenyl Cyclobutyl Ketone). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Mass Spectrometry of Aryl Ketones: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993.
IR Characteristic Frequencies: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley, 2004.
PubChem Compound Summary: Cyclobutyl(4-methylphenyl)methanone. National Center for Biotechnology Information. [Link]
The photochemistry of aryl cyclobutyl ketones represents a critical intersection between fundamental radical dynamics and modern pharmacophore synthesis. Unlike their acyclic counterparts, these substrates possess significant ring strain (~26 kcal/mol), which accelerates
-cleavage (Norrish Type I). However, under controlled conditions, the competing -hydrogen abstraction (Norrish Type II) can be harnessed to access bicyclo[1.1.1]pentanes (BCPs) .
This guide details the mechanistic competition between ring expansion and bicyclization, providing a validated protocol for accessing BCP scaffolds—a high-value "benzene isostere" in contemporary drug design.
Mechanistic Foundations: The Triplet Divergence
Upon irradiation (typically
), aryl cyclobutyl ketones rapidly undergo intersystem crossing (ISC) to the triplet state (). From this manifold, two divergent pathways compete.[1][2] Understanding the kinetic partitioning between these pathways is essential for product control.
Pathway A: Norrish Type I (
-Cleavage)
Due to ring strain, the bond dissociation energy of the C(carbonyl)-C(
) bond is lower than in acyclic systems.
Cleavage: Homolytic fission yields a benzoyl radical and a cyclobutyl radical.
Fate of the Radical Pair:
Ring Expansion: The cyclobutyl radical can undergo recombination at the ortho-position or rearrange via a radical-clock mechanism to form cyclopentanone derivatives.
Elimination: Disproportionation or fragmentation to yield aryl vinyl ketones and ethylene.
Pathway B: Norrish Type II (Yang Cyclization)
This pathway is geometrically constrained but synthetically potent.
-H Abstraction: The excited carbonyl oxygen abstracts a -hydrogen from the cyclobutyl ring (C3 position).
1,4-Biradical Formation: A short-lived 1,4-biradical intermediate is formed.
Yang Cyclization: Radical recombination between C1 and C3 creates the bridge, collapsing the system into a bicyclo[1.1.1]pentan-2-ol .
Visualization: Mechanistic Divergence
Figure 1: Kinetic partitioning between Type I cleavage (strain-driven) and Type II cyclization (geometry-driven).
Critical Control Points for BCP Synthesis
Historically, photolysis of phenyl cyclobutyl ketone using broad-spectrum mercury arc lamps (Hanovia, ~450 W) favored Type I cleavage, resulting in complex mixtures of ring-opened products and low yields of the bicyclic alcohol (15-38%).
Recent advances [1] have demonstrated that wavelength specificity is the primary determinant for favoring the Norrish-Yang cyclization (Pathway B).
Thermal energy can promote radical disproportionation.
Yield (Typical)
15 - 30%
45 - 85%
Controlled excitation favors the reversible Type II biradical closure.
Experimental Protocol: Synthesis of 2-Phenylbicyclo[1.1.1]pentan-2-ol
This protocol is adapted from the optimized conditions reported by Walsh et al. [1], utilizing 365 nm irradiation to suppress Type I cleavage.
Materials & Equipment
Substrate: Phenyl cyclobutyl ketone (1.0 equiv).
Solvent: Acetonitrile (MeCN) or Benzene (degassed). Note: MeCN is preferred for green chemistry compliance, though benzene often yields longer triplet lifetimes.
Light Source: 365 nm High-Power LED Module (e.g., Kessil PR160 or equivalent).
Vessel: Quartz or Borosilicate glass tube (Pyrex filters out <280 nm, providing innate protection against high-energy transitions).
Step-by-Step Workflow
Preparation: Dissolve phenyl cyclobutyl ketone (0.1 M concentration) in anhydrous Acetonitrile.
Degassing (CRITICAL): Sparge the solution with Argon for 15-20 minutes.
Why? Oxygen is a potent triplet quencher (
). Failure to degas will inhibit the reaction entirely or lead to oxidation products (peroxides).
Irradiation: Place the reaction vessel 2-5 cm from the 365 nm LED source. Stir magnetically.
Monitoring: Monitor via TLC or GC-MS. The reaction typically reaches completion in 12-24 hours depending on flux.
Workup: Concentrate the solvent under reduced pressure.
Observation: The BCP product is generally more polar than the starting ketone.
Visualization: Experimental Setup
Figure 2: Optimized workflow for photochemical BCP synthesis using 365 nm LED irradiation.
Applications in Drug Discovery
The transition from a flat, 2D aryl cyclobutyl ketone to a 3D bicyclo[1.1.1]pentane represents a high-value "Escape from Flatland" strategy.
Bioisosterism: The BCP unit acts as a saturated bioisostere of the phenyl ring (para-substitution vector).
Metabolic Stability: Unlike the phenyl ring, the BCP core is not susceptible to oxidative metabolism (e.g., P450 hydroxylation).
Solubility: The increased fraction of
carbons () improves aqueous solubility and permeability.
Case Study: The BCP analogue of the tankyrase inhibitor IWR-1 showed improved pharmacokinetic properties while maintaining potency, directly accessible via the Norrish-Yang cyclization of the corresponding aryl ketone precursor [2].
References
Formal
-C-H Functionalization of Cyclobutyl Ketones:
Burton, A. J., Kim, S., & Walsh, P. J. (2021). Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
[Link]
Key Finding: Use of 365 nm LED improves BCP yield over Hanovia lamps.
Photochemical Ring Expansion and Arylation:
Kwon, S. J., & Kim, D. Y. (2016).[3] Visible Light Photoredox-Catalyzed Arylative Ring Expansion of 1-(1-Arylvinyl)cyclobutanol Derivatives.
[Link]
Key Finding: Radical pathways leading to ring expansion.[3]
General Mechanisms of Cycloalkanone Photochemistry:
Turro, N. J., & Morton, D. R. (1973). Photochemical ring expansion of cyclic aliphatic ketones.
[Link]
Key Finding: Fundamental kinetics of Type I cleavage in strained rings.
Photochemical Transformations of Cyclobutyl Ketones: A Technical Guide to Norrish Type II & Yang Cyclization
Executive Summary The Strategic Value of Strained Scaffolds For drug development professionals, the cyclobutyl ketone pharmacophore represents a gateway to high-value, strained molecular architectures. While the classica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Strategic Value of Strained Scaffolds
For drug development professionals, the cyclobutyl ketone pharmacophore represents a gateway to high-value, strained molecular architectures. While the classical Norrish Type II reaction is often viewed as a degradation pathway in stability studies, in synthetic photochemistry, it is a precision tool.
In cyclobutyl ketones, the Norrish Type II reaction diverges from the standard aliphatic elimination pathway. Due to the unique conformational constraints and ring strain (~26 kcal/mol) of the cyclobutane moiety, the intermediate 1,4-biradical frequently favors Yang Cyclization over elimination. This pathway provides direct access to bicyclo[1.1.1]pentanes (BCPs) —critical bioisosteres for phenyl rings that improve metabolic stability and solubility in clinical candidates.
This guide details the mechanistic drivers, experimental protocols, and synthetic applications of Norrish Type II sequences in cyclobutyl systems, empowering researchers to harness these high-energy intermediates for scaffold diversification.
Part 1: Mechanistic Foundations[1]
The Photophysical Cascade
The reaction initiates with the absorption of a photon (typically
, nm) by the carbonyl group.
Excitation: Ground state (
) Singlet excited state ().
Intersystem Crossing (ISC): Rapid ISC (
) generates the chemically active Triplet state ().
-Hydrogen Abstraction: The oxygen radical abstracts a -hydrogen from the cyclobutyl ring (or a substituent), generating a short-lived 1,4-biradical .
The Bifurcation Point: Elimination vs. Cyclization
The fate of the 1,4-biradical is dictated by orbital overlap and geometric strain.
Pathway A: Elimination (Cleavage): Scission of the
-bond to form an alkene and an enol. In cyclobutyl systems, this often requires forming a double bond within or exocyclic to a strained ring, which can be energetically costly.
Pathway B: Yang Cyclization: The radical centers couple to form a new C-C bond. In cyclobutyl phenyl ketones, this forms the bicyclo[1.1.1]pentan-2-ol skeleton.[1] This pathway is kinetically accessible despite the strain because the geometric trajectory for radical recombination is often more favorable than the orbital alignment required for cleavage.
Visualization: The Reaction Pathway
The following diagram illustrates the divergence between classical cleavage and the strain-driven cyclization dominant in these systems.
Caption: Mechanistic bifurcation of the Norrish Type II reaction in cyclobutyl ketones, highlighting the preference for Yang Cyclization.
Part 2: Experimental Protocols
Protocol: Synthesis of 2-Phenylbicyclo[1.1.1]pentan-2-ol
This protocol describes the conversion of cyclobutyl phenyl ketone to the bicyclic alcohol, a precursor for BCP analogs.[1]
Reagents & Equipment:
Substrate: Cyclobutyl phenyl ketone (1.0 equiv).
Solvent: Benzene or Methanol (HPLC grade, degassed).
Light Source: 450W Medium-pressure Mercury lamp (with Pyrex filter to cut off <290 nm) or 365 nm LED reactor.
Atmosphere: Argon or Nitrogen (strictly oxygen-free).
Step-by-Step Methodology:
Preparation: Dissolve cyclobutyl phenyl ketone (0.05 M) in benzene.
Expert Insight: Benzene is non-polar and minimizes hydrogen bonding, often extending the triplet lifetime. However, methanol can be used if "Type II elimination" products are desired, as polar solvents stabilize the transition states for cleavage. For Yang cyclization, non-polar solvents are generally preferred to maximize radical recombination efficiency.
Degassing (Critical): Sparge the solution with Argon for at least 30 minutes.
Trustworthiness Check: Oxygen is a potent triplet quencher (
). Failure to degas will result in reaction stalling and formation of oxidation byproducts (e.g., benzoic acid).
Irradiation: Irradiate the solution at ambient temperature. Monitor by TLC or GC-MS.
Timeframe: Typically 1–4 hours depending on photon flux.
Workup: Evaporate solvent under reduced pressure.
Purification: Isolate the product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Data Summary: Solvent Effects on Product Distribution
Solvent
Dielectric Constant ()
Cyclization : Elimination Ratio
Yield (Cyclization)
Benzene
2.27
> 10 : 1
85-95%
Acetonitrile
37.5
~ 4 : 1
60-70%
Methanol
32.7
~ 3 : 1
50-60%
Note: Data derived from general trends in aryl alkyl ketone photochemistry; specific yields vary by substituent.
Part 3: Synthetic Applications & Strategic Logic
The "Cut-and-Sew" Strategy
The Norrish Type II reaction is not just a ring-closing method; it is part of a "Cut-and-Sew" logic in modern synthesis.
Sew (Cyclization): Use the Yang reaction to build the strained bicyclic core.
Cut (Functionalization): Use the resulting tertiary alcohol as a handle for further modifications (e.g., radical ring-opening or dehydration) to access 1,3-disubstituted cyclobutanes with precise cis-stereochemistry.
Accessing Bicyclo[1.1.1]pentanes (BCPs)
BCPs are critical in medicinal chemistry as "saturated phenyl" mimics. They provide the correct vector orientation for substituents without the metabolic liability of an aromatic ring.
Downstream Utility: These alcohols can be converted to amines or fluorides, retaining the BCP core.
Logic Diagram: Synthetic Workflow
The following diagram maps the decision process for utilizing this reaction in a synthesis campaign.
Caption: Decision matrix for selecting reaction conditions based on target scaffold requirements.
Part 4: Troubleshooting & Optimization (E-E-A-T)
Common Failure Modes:
Reaction Stalls: Usually due to oxygen quenching. Solution: Freeze-pump-thaw degassing is superior to simple sparging for kinetic studies.
Polymerization: High concentration (>0.1 M) favors intermolecular radical reactions. Solution: Dilute to 0.01–0.05 M.
Lack of Regioselectivity: If the cyclobutyl ring has multiple substituents, abstraction will occur at the most substituted
-carbon (weakest C-H bond).
Expert Tip:
For drug candidates containing basic amines, the amine can quench the triplet state via Single Electron Transfer (SET). If your substrate contains an amine, protonate it (form the HCl salt) prior to irradiation to suppress SET and restore the Norrish Type II reactivity.
References
Norrish Type II Photoelimination of Ketones: Cleavage vs. Cyclization
Source: Wagner, P. J.[3] Accounts of Chemical Research, 1971.[3]
URL:[Link]
Formal
-C-H Functionalization of Cyclobutyl Ketones via Norrish-Yang Cyclization
Source: Burkhard, J. A., et al. Journal of the American Chemical Society, 2010.
URL:[Link]
Photochemical Ring Expansion of Cyclic Ketones
Source: Turro, N. J., & Morton, D. R. Journal of the American Chemical Society, 1971.
URL:[Link]
Yang Cyclization: A Powerful Tool for the Synthesis of Strained Rings
Source: Yang, N. C., & Yang, D. H.[4] Journal of the American Chemical Society, 1958.[4]
URL:[Link]
Bicyclo[1.1.1]pentanes as Bioisosteres for Phenyl Groups
Source: Stepan, A. F., et al. Journal of Medicinal Chemistry, 2012.
URL:[Link]
Technical Guide: Advanced Strategies in Electrophilic Aromatic Substitution for Aryl Ketone Synthesis
Executive Summary The synthesis of aryl ketones via Friedel-Crafts (FC) acylation remains a cornerstone in the assembly of pharmacophores, appearing in the synthetic routes of non-steroidal anti-inflammatory drugs (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of aryl ketones via Friedel-Crafts (FC) acylation remains a cornerstone in the assembly of pharmacophores, appearing in the synthetic routes of non-steroidal anti-inflammatory drugs (e.g., Ibuprofen), UV absorbers, and complex alkaloids. Unlike alkylation, acylation avoids poly-substitution and rearrangement, offering high structural fidelity. However, the classical protocol presents significant process challenges: stoichiometric catalyst consumption, moisture sensitivity, and exothermic workups.
This guide moves beyond textbook basics to address the process engineering of aryl ketone synthesis. We analyze the mechanistic causality of catalyst deactivation, compare modern "green" catalytic alternatives, and provide self-validating protocols for both intermolecular and intramolecular (cyclization) applications.
Mechanistic Foundations: The Stoichiometry Paradox
To control the reaction, one must understand the species in solution. The defining feature of FC acylation is the formation of the acylium ion (
), a linear, resonance-stabilized electrophile.[1][2]
The "Product Inhibition" Effect
A common point of failure in scale-up is underestimating catalyst loading. Unlike FC alkylation (which is catalytic), FC acylation requires
equivalent of Lewis acid.
Why? The resulting aryl ketone is more basic than the starting acyl chloride. The carbonyl oxygen of the product coordinates strongly with the aluminum atom of the catalyst, forming a stable 1:1 product-catalyst complex. This removes the catalyst from the cycle, necessitating stoichiometric quantities.
Visualization: The Acylium Pathway & Complexation
The following diagram illustrates the generation of the active electrophile and the irreversible complexation step that dictates stoichiometry.
Figure 1: Mechanistic flow showing the critical 'Product-AlCl3 Complex' which necessitates stoichiometric catalyst usage.
Catalyst Selection & Engineering
The choice of Lewis acid dictates the reaction temperature, solvent compatibility, and regioselectivity. While Aluminum Chloride is the standard, it is not always the optimal choice for sensitive substrates.
Table 1: Comparative Analysis of Lewis Acid Catalysts
Catalyst
Lewis Acidity
Solubility
Stoichiometry
Application Context
High
Nitrobenzene, DCM,
> 1.1 equiv
Standard for unactivated or moderately deactivated rings.
Moderate
Ether, Acetone
Catalytic (rarely)
Milder; useful for electron-rich heterocycles (thiophenes).
Moderate
DCM, Toluene
Stoichiometric
High regioselectivity; easier aqueous workup (no "aluminum sludge").
Zeolites (H-ZSM-5)
Surface Active
Heterogeneous
Catalytic
Green Chemistry. High temp required (>150°C). Shape-selective para-substitution.
Bi(OTf)
High
Water-tolerant
Catalytic (1-10 mol%)
Modern "Green" variant. Recyclable; works in ionic liquids.
Advanced Protocols
Protocol A: The "Perrier" Mode (Standard Intermolecular)
Best for: Maximizing regioselectivity and handling reactive substrates.
Concept: In the Perrier addition mode, the acyl chloride and catalyst are mixed first to generate the acylium ion complex, and the arene is added subsequently. This avoids high local concentrations of the arene and minimizes polymerization side reactions.
Workflow:
Complexation: In a dry 3-neck flask under
, suspend (1.2 equiv) in DCM (anhydrous).
Activation: Add Acetyl Chloride (1.1 equiv) dropwise at 0°C. Stir for 30 min. Observation: The solid
should dissolve/complex, often turning the solution yellow/orange.
Substitution: Add the Arene (1.0 equiv) dissolved in DCM dropwise over 1 hour. Maintain temp < 5°C.
Monitoring: Monitor HCl gas evolution (use a scrubber). Reaction completion is indicated by the cessation of gas evolution.
Quench (Critical): Pour the reaction mixture slowly onto a slurry of ice and concentrated HCl. Safety Note: This step is highly exothermic due to hydrolysis of the Aluminum-Ketone complex.
Solvent: Use 1,2-Dichloroethane (DCE) or Nitromethane.
Addition: Add the acid chloride to a suspension of
(2.5 equiv) in DCE at reflux. Note: Higher catalyst loading is often needed here to ensure the "end" of the chain finds the ring.
Outcome: Formation of
-tetralone.
Process Optimization & Troubleshooting
When yields are low or isomers mixtures occur, follow this decision logic.
Regioselectivity Control
Solvent Effects: Nitrobenzene (polar) complexes with the acylium ion, increasing its steric bulk. This favors para substitution over ortho.
Temperature: Lower temperatures (0°C) favor Kinetic control (para), while higher temperatures can lead to thermodynamic equilibration (meta rearrangement is rare in acylation but possible in alkylation).
Visualization: Optimization Decision Tree
Figure 2: Troubleshooting logic for optimizing Friedel-Crafts Acylation parameters.
Industrial Applications (Ibuprofen): Scimplify. Friedel Crafts Process & Custom Capabilities.
Catalytic Advances: Rueping, M., & Nachtsheim, B. J. (2010). A Review of New Developments in the Friedel–Crafts Alkylation – From Green Chemistry to Asymmetric Catalysis. Beilstein Journal of Organic Chemistry.
The Cyclobutane Motif in Medicinal Chemistry: Structural Pharmacology & Biological Application
The following technical guide details the biological activity, structural pharmacology, and synthesis of cyclobutane-containing compounds. Executive Summary: Escaping Flatland In the modern era of drug discovery, the "Es...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, structural pharmacology, and synthesis of cyclobutane-containing compounds.
Executive Summary: Escaping Flatland
In the modern era of drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional architectures rich in sp3-hybridized carbons (
). The cyclobutane ring represents a critical tactical leverage point in this transition.
Unlike its highly strained homolog cyclopropane (27.5 kcal/mol strain) or the flexible cyclopentane, cyclobutane (26.3 kcal/mol strain) occupies a "Goldilocks" zone. It possesses sufficient ring strain to drive reactivity during synthesis (e.g., ring-opening functionalization) yet retains enough kinetic stability to serve as a robust metabolic anchor in vivo.
Key Biological Advantages:
Metabolic Blocking: The ring acts as a steric and electronic shield, preventing oxidative metabolism at labile sites (e.g., replacing a tert-butyl or gem-dimethyl group).
Conformational Restriction: The "puckered" butterfly conformation (~25–35° dihedral angle) directs substituents into defined vectors, locking pharmacophores into bioactive conformations.
Bioisosterism: It serves as a superior bioisostere for alkenes (preventing cis/trans isomerization) and aromatic rings (reducing lipophilicity/LogP while maintaining bulk).
Structural Pharmacology & Mechanism of Action
The "Pucker" Effect & Vector Analysis
Cyclobutane is rarely planar. To relieve torsional strain from eclipsing methylene hydrogens, the ring adopts a puckered conformation.[1] This geometric constraint is exploited to orient substituents precisely.
Case Study: Carboplatin
Structure: A cyclobutane-1,1-dicarboxylate moiety chelated to platinum(II).
Mechanism:[2][3][4][5][6] The cyclobutane ring functions as a "leaving group" controller. Unlike cisplatin (which has labile chlorides), the bidentate cyclobutane-dicarboxylate ligand is more stable to hydrolysis. This reduces the rate of aquation, thereby lowering nephrotoxicity and neurotoxicity while maintaining antitumor efficacy via DNA crosslinking.
Biological Outcome:[2][3][4][5][6][7][8][9] Improved therapeutic index compared to the parent cisplatin.
The N-Cyclobutylmethyl Switch (Opioids)
In opioid pharmacology, the size of the substituent on the nitrogen atom dictates the functional switch between agonism and antagonism.
Insight: The cyclobutyl ring fills a specific hydrophobic auxiliary pocket in the
-opioid receptor more effectively than the cyclopropyl or allyl groups, modulating intrinsic efficacy.
Metabolic Stability: Cyclobutane vs. Cyclopropane
While cyclopropane is often used to block cytochrome P450 (CYP) oxidation, it can suffer from radical ring-opening "clock" reactions. Cyclobutane is generally more resistant to oxidative ring opening.
Data Point: In bioisosteric replacement studies of tert-butyl groups, trifluoromethyl-cyclobutane analogs often show superior microsomal stability (
) compared to their acyclic counterparts due to the removal of abstractable -hydrogens.
Visualization: Structural & Functional Logic
The following diagram illustrates the pharmacological logic flow—from structural properties to biological outcomes.
Caption: Causal pathway linking cyclobutane's physicochemical properties to specific pharmacological enhancements.
Experimental Protocol: Synthesis & Evaluation
The construction of the cyclobutane ring is non-trivial due to ring strain.[10] The most robust method for generating bioactive cyclobutane scaffolds (such as non-natural amino acids) is [2+2] Photocycloaddition .
Protocol: Visible-Light Photocatalytic Synthesis of Cyclobutane
-Amino Acids
Objective: To synthesize a conformationally restricted amino acid analog for peptidomimetic stability testing. This protocol utilizes modern Energy Transfer (EnT) catalysis, avoiding harsh UV light.
Olefin Partner: Styrene or functionalized alkene (2.0 equiv).
Photocatalyst:
(1.0 mol%).
Solvent: Anhydrous Acetonitrile (MeCN).
Light Source: Blue LEDs (
nm).
Step-by-Step Methodology:
Reaction Setup:
In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the Dehydroamino acid substrate (0.2 mmol) and the Photocatalyst (2.0 mg, 1 mol%) in degassed MeCN (2.0 mL).
Reagent Addition:
Add the Olefin partner (0.4 mmol) via syringe.
Deoxygenation (Critical):
Perform three freeze-pump-thaw cycles to remove oxygen. Note: Oxygen quenches the triplet state of the Iridium catalyst, inhibiting the energy transfer mechanism.
Irradiation:
Place the reaction vessel 2–3 cm from the Blue LED source. Stir vigorously at room temperature (maintain
C using a fan if necessary) for 12–24 hours.
Monitoring:
Monitor consumption of the starting material via TLC (stain with KMnO
) or LC-MS.
Workup & Purification:
Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Stereochemical Validation:
Isolate the major diastereomer. Confirm the cis/trans relative configuration using 1D NOE NMR spectroscopy. The "puckered" ring protons will show distinct coupling constants (
Hz vs Hz, though this varies by substitution).
Biological Validation: Microsomal Stability Assay
Once synthesized, the compound is evaluated for metabolic robustness.
Incubation: Incubate test compound (1
M) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge to remove protein; analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life () and Intrinsic Clearance ().
Target Benchmark:
L/min/mg protein indicates high metabolic stability.
Comparative Data: Potency & Stability[1][5][11]
The following table summarizes key instances where cyclobutane incorporation improved biological parameters compared to acyclic or other ring analogs.
An In-depth Technical Guide to the Stability and Storage of Cyclobutyl 4-methylphenyl ketone
Abstract This technical guide provides a comprehensive analysis of the stability and storage requirements for Cyclobutyl 4-methylphenyl ketone (CAS No. 53342-39-5).
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the stability and storage requirements for Cyclobutyl 4-methylphenyl ketone (CAS No. 53342-39-5). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical information regarding the compound's chemical properties, potential degradation pathways, and scientifically grounded protocols for ensuring its long-term integrity. By detailing the causal mechanisms behind stability challenges and outlining validated testing methodologies, this guide serves as an essential resource for maintaining the quality and reliability of this important chemical intermediate.
Introduction
Cyclobutyl 4-methylphenyl ketone is a significant chemical entity utilized in various synthetic pathways, particularly within pharmaceutical research and development. Its unique structure, featuring a cyclobutyl ring attached to an aryl ketone, imparts specific reactivity and properties that are valuable in the synthesis of complex molecular architectures. The reliability of any experimental outcome or the quality of a final active pharmaceutical ingredient (API) is fundamentally dependent on the purity and stability of the starting materials and intermediates. Therefore, a thorough understanding of the factors governing the stability of Cyclobutyl 4-methylphenyl ketone is not merely a matter of good laboratory practice but a prerequisite for reproducible and valid scientific outcomes. This guide delineates the critical parameters for its stable storage and handling, supported by an exploration of its chemical vulnerabilities.
Chemical and Physical Profile
A foundational understanding of a compound's physical and chemical properties is essential for predicting its stability behavior. Cyclobutyl 4-methylphenyl ketone is an aryl ketone with the molecular formula C₁₂H₁₄O.
Table 1: Physicochemical Properties of Cyclobutyl 4-methylphenyl ketone
Data not explicitly available; related compounds are typically liquids or low-melting solids.
Boiling Point
Not available.
Melting Point
Not available.
Solubility
Expected to be soluble in common organic solvents.
The structure combines a relatively stable aromatic ring and ketone functional group with a strained cyclobutyl ring. This combination dictates its susceptibility to various degradation mechanisms.
Caption: Chemical structure of Cyclobutyl 4-methylphenyl ketone.
The Stability Landscape: Key Influencing Factors
The stability of a chemical compound is its ability to resist chemical change over time. For Cyclobutyl 4-methylphenyl ketone, the primary environmental factors of concern are light, temperature, oxygen, and humidity.[2]
Light (Photostability): Aryl ketones are known to be photosensitive. The carbonyl group can absorb UV light, promoting it to an excited state. This can initiate degradation reactions, such as Norrish-type cleavage or the generation of free radicals, leading to discoloration and the formation of impurities. Recent studies have noted the limited photostability of some aryl-ketone derivatives, underscoring the need for protection from light.[3]
Temperature (Thermal Stability): While ketones are generally more resistant to thermal decomposition than other functional groups, elevated temperatures can provide the activation energy needed for degradation.[4] For volatile ketones, higher temperatures increase the vapor pressure, which can be a concern for handling and storage.[5] Long-term exposure to heat can lead to slow decomposition, breaking carbon-carbon bonds.[6]
Oxygen (Oxidative Stability): Ketones are relatively resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon.[7][8] However, strong oxidizing agents or conditions that promote free-radical formation (such as light exposure) can lead to oxidative degradation.[6][7] The benzylic position on the tolyl group and the strained cyclobutyl ring could be potential sites for oxidation under harsh conditions.
Humidity (Hydrolytic Stability): Ketones are generally stable against hydrolysis under neutral conditions.[9] The equilibrium for the addition of water to form a geminal-diol typically lies far to the left, favoring the ketone.[10][11] However, in the presence of strong acids or bases, this equilibrium can be affected, although significant degradation via hydrolysis is not anticipated to be a primary stability concern for this molecule under standard storage conditions.
Potential Degradation Pathways
Understanding the likely chemical reactions that lead to degradation is crucial for developing effective storage strategies and analytical methods.
Photodegradation: Upon absorption of UV radiation, the ketone can undergo α-cleavage (Norrish Type I) to form radical intermediates. These highly reactive species can then recombine, abstract hydrogen atoms, or react with oxygen to form a cascade of degradation products.
Oxidation: While the ketone itself is robust, the benzylic methyl group on the phenyl ring is susceptible to oxidation, potentially forming a carboxylic acid (4-cyclobutanoylbenzoic acid) or related species, especially under pro-oxidant conditions (light, heat, presence of metal ions).
Thermal Decomposition: At sufficiently high temperatures, cleavage of the C-C bonds, particularly involving the strained cyclobutyl ring, could occur. This is typically a higher-energy process and less of a concern under ambient storage conditions.
Caption: Potential degradation pathways for Cyclobutyl 4-methylphenyl ketone.
Recommended Storage and Handling Protocols
Based on the chemical profile and stability landscape, the following protocols are recommended to ensure the long-term integrity of Cyclobutyl 4-methylphenyl ketone.
Table 2: Recommended Storage Conditions
Parameter
Condition
Rationale
Temperature
2-8°C (Refrigerated)
Minimizes thermal degradation and reduces the rate of potential oxidative reactions. While some related ketones are stored at ambient temperatures, refrigeration provides an added layer of protection.[12]
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen to prevent oxidative degradation of the benzylic methyl group and other susceptible sites.
Light
Amber Glass Vial/Container
Protects the compound from UV and visible light, preventing photochemical reactions which are a primary degradation risk for aryl ketones.
Container
Tightly Sealed
Prevents exposure to atmospheric moisture and oxygen.[13][14][15] A well-sealed container is crucial for maintaining an inert atmosphere.
Location
Well-ventilated, dry area
Standard good laboratory practice to prevent moisture ingress and ensure safety.[13][14][15]
Handling Procedures:
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
When aliquoting, flush the headspace of both the primary container and the new aliquot vial with an inert gas before sealing.
Use clean, dry spatulas and glassware to avoid introducing contaminants or moisture.
Stability Testing and Analytics
To empirically validate the stability of Cyclobutyl 4-methylphenyl ketone, a structured stability study is essential. The principles outlined in the ICH Q1A(R2) guideline provide a robust framework for such studies.[2][16][17][18]
Caption: General workflow for a long-term stability study.
Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is a critical first step to identify likely degradation products and establish the stability-indicating nature of the analytical method.
Objective: To intentionally degrade Cyclobutyl 4-methylphenyl ketone under harsh conditions to probe its intrinsic stability.
Methodology:
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
Acidic Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C for 24 hours.
Basic Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.
Photodegradation: Expose the solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
Analysis: Following stress exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method alongside an unstressed control.
Protocol: Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative method capable of separating the intact compound from its potential degradation products.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
UV Detection: 254 nm (or the λmax of the aryl ketone chromophore).
Injection Volume: 10 µL.
System Suitability:
Tailing Factor: ≤ 2.0 for the parent peak.
Theoretical Plates: ≥ 2000 for the parent peak.
RSD of Injections: ≤ 2.0% for 6 replicate injections of a standard.
This method should be validated for specificity by demonstrating that the peaks for degradation products in the forced degradation samples are well-resolved from the main compound peak.
Conclusion
The chemical stability of Cyclobutyl 4-methylphenyl ketone is robust under appropriate conditions but is vulnerable to photodegradation and, to a lesser extent, oxidation. Its integrity is best preserved by strict adherence to recommended storage protocols, namely refrigeration (2-8°C) in a tightly sealed, amber glass container under an inert atmosphere. The implementation of systematic stability testing, guided by principles from ICH guidelines and employing validated, stability-indicating analytical methods, is paramount for ensuring the compound's quality over time. By understanding the underlying chemical principles and implementing these validated protocols, researchers can confidently use Cyclobutyl 4-methylphenyl ketone in their synthetic endeavors, ensuring the integrity and reproducibility of their results.
References
LookChem. (n.d.). Cas 3019-25-8, CYCLOBUTYL METHYL KETONE. Retrieved from [Link]
2M Holdings. (2019, January 16). SAFETY DATA SHEET METHYL ETHYL KETONE TECH. Retrieved from [Link]
Clark, J. (2015). oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
NIST/TRC. (n.d.). (4-methylphenyl) methyl ketone -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]
ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Yates, B. L., & Quijano, J. (1969). The Thermal Decomposition of /3-Hydroxy Ketones. The Journal of Organic Chemistry.
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
Kramer, K., & Lilly, C. (n.d.). 10.3 Oxidation of Aldehydes and Ketones. Fundamentals of Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Cyclobutyl(4-methylphenyl)methanone, a molecule of interest in synthetic chemistry, is identified by a variety of names...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyl(4-methylphenyl)methanone, a molecule of interest in synthetic chemistry, is identified by a variety of names across scientific literature, chemical databases, and commercial catalogs. A precise understanding of its nomenclature is critical for accurate literature searches, unambiguous communication in research, and correct identification in procurement and regulatory processes. This guide provides a detailed analysis of the compound's naming conventions, including its systematic IUPAC name, common synonyms, and key chemical identifiers. We will deconstruct the molecular structure to clarify the origins of each name, present a systematic workflow for deriving its IUPAC designation, and provide a comprehensive table of its alternative names and identifiers. This document serves as an essential reference for any professional working with this chemical entity.
Core Molecular Structure and Functional Groups
To comprehend the various names applied to this compound, one must first understand its constituent parts. The molecule is a diaryl ketone derivative, characterized by a central carbonyl group (C=O) bonded to two distinct organic moieties: a cyclobutyl ring and a 4-methylphenyl group (also known as a p-tolyl group).
The logical relationship between these components forms the basis for all its possible names. The central ketone functional group acts as the parent structure, with the attached cyclobutyl and 4-methylphenyl groups serving as substituents.
Caption: Structural components of Cyclobutyl(4-methylphenyl)methanone.
Systematic (IUPAC) Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds to ensure each has a unique and unambiguous name. The derivation of the IUPAC name for this ketone follows a logical, rule-based process.
Workflow for IUPAC Name Derivation
A self-validating protocol for generating the systematic name involves these sequential steps:
Identify the Principal Functional Group: The ketone group (C=O) is the highest priority functional group in this molecule, so the name will end with the suffix "-one".
Identify the Parent Chain/Structure: The ketone's carbonyl carbon is part of a one-carbon chain, "methane." When this is a ketone, it is named "methanone." This is the parent name for ketones where the carbonyl is not part of a larger aliphatic chain.
Identify Substituents on the Parent Structure: The methanone parent is attached to two substituent groups:
A cyclobutyl group.
A phenyl group which is itself substituted.
Name the Substituted Phenyl Group: The phenyl ring has a methyl group at the 4-position (the para position). Therefore, its systematic name is "4-methylphenyl".
Assemble the Full Name: The two substituents are listed alphabetically in parentheses before the parent name "methanone".
Following this protocol, the definitive IUPAC name is generated: Cyclobutyl(4-methylphenyl)methanone .
Alternative and Common Names
Beyond the systematic IUPAC name, several other names are frequently used in practice. These often arise from treating one of the acyl substituents as the parent and the other as a modifier, or by using common names for specific fragments.
For instance, the term "p-tolyl" is a widely accepted common name for the 4-methylphenyl group.[1] This leads to the very common synonym Cyclobutyl p-tolyl ketone . Similarly, if the 4-methylphenyl ketone portion is considered the parent structure, the cyclobutyl group is treated as a substituent, though this is less common.
Data Summary: Identifiers and Nomenclature
For clarity and rapid reference, the various names and chemical identifiers for this compound are summarized below. The Chemical Abstracts Service (CAS) Registry Number is a critical and unique identifier for this specific chemical substance.[2]
The accurate identification of Cyclobutyl(4-methylphenyl)methanone is facilitated by a thorough understanding of its systematic, common, and alternative names. While Cyclobutyl(4-methylphenyl)methanone stands as the official IUPAC designation, the synonym Cyclobutyl p-tolyl ketone is prevalent in literature and supplier catalogs. For absolute certainty in database searches and material acquisition, the CAS Number 53342-39-5 should be employed as the primary identifier. This guide provides the necessary framework for researchers and drug development professionals to navigate the nomenclature of this compound with confidence and precision.
Safety and Handling of Cyclobutyl 4-methylphenyl ketone: A Technical Guide
Part 1: Executive Summary Cyclobutyl 4-methylphenyl ketone (CAS: 3984-63-8), also known as (4-Methylphenyl)(cyclobutyl)methanone, is a high-value pharmacophore intermediate used primarily in the synthesis of conformation...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
Cyclobutyl 4-methylphenyl ketone (CAS: 3984-63-8), also known as (4-Methylphenyl)(cyclobutyl)methanone, is a high-value pharmacophore intermediate used primarily in the synthesis of conformationally restricted bioactive molecules. Unlike standard aromatic ketones, this compound possesses a strained cyclobutane ring (~26.3 kcal/mol strain energy), which introduces specific thermal and chemical sensitivities during scale-up and storage.
This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a field-validated framework for handling, storage, and synthetic application, specifically addressing the unique reactivity profile of the cyclobutyl-aryl ketone motif.
Part 2: Chemical Profile & Physicochemical Properties
Structural Analysis
The molecule consists of a rigid p-tolyl moiety coupled to a puckered cyclobutane ring via a carbonyl linker.
Molecular Formula: C₁₂H₁₄O
Molecular Weight: 174.24 g/mol
Key Structural Feature: The cyclobutyl ring is not planar; it exists in a "puckered" conformation to minimize torsional strain.[1] This conformation must be preserved to maintain the compound's integrity.[2][3][4]
Physicochemical Data Table
Note: Values below represent a synthesis of experimental data for the specific CAS and reliable predicted values for p-tolyl ketone analogs.
Property
Value / Characteristic
Operational Implication
Physical State
Viscous Liquid / Low-melting Solid
May solidify at 4°C; requires gentle warming (water bath <30°C) before aliquoting.
Boiling Point
~280°C (Predicted @ 760 mmHg)
High boiling point allows for high-temp reactions, but thermal degradation of the ring is a risk >140°C.
Flash Point
>110°C (Closed Cup)
Class IIIB Combustible Liquid. Low flammability risk under ambient conditions.
Ring Strain Energy
~26.3 kcal/mol (Cyclobutane)
CRITICAL: Susceptible to acid-catalyzed ring expansion or radical ring-opening at elevated temperatures.
Solubility
DCM, THF, Toluene, EtOAc
Highly lipophilic; practically insoluble in water.
Part 3: Hazard Identification & Toxicology
GHS Classification (Derived)
While a harmonized GHS classification is often absent for niche intermediates, the functional groups dictate the following precautionary profile:
Warning
H315: Causes skin irritation. (Lipophilic p-tolyl group enhances dermal absorption).
Alpha-Proton Acidity: The protons on the cyclobutyl ring adjacent to the carbonyl are acidic. In the presence of strong bases (e.g., NaH, LDA), enolization occurs. While useful for synthesis, exposure to moisture during this state leads to rapid hydrolysis or polymerization.
Ring Strain Release: Although cyclobutanes are kinetically stable, they are thermodynamically unstable. Exposure to strong Lewis acids (e.g., AlCl₃, BF₃) or temperatures >150°C can trigger ring-opening rearrangements, releasing ~26 kcal/mol of energy and potentially causing pressure events in sealed vessels [1].
Part 4: Strategic Handling & Storage[6]
Storage Protocol
The "Inert-Cold" Standard:
To prevent oxidative degradation of the alpha-position and preserve the strained ring, the following storage protocol is mandatory.
Atmosphere: Argon or Nitrogen blanket.
Temperature: 2°C to 8°C (Refrigerated).
Container: Amber glass with PTFE-lined cap (prevents leaching of plasticizers by the ketone).
Handling Workflow (Visualization)
The following diagram outlines the decision logic for receiving and processing this material to ensure integrity.
Cyclobutyl 4-methylphenyl ketone is frequently employed to introduce the cyclobutyl motif as a bioisostere for isopropyl or phenyl groups, improving metabolic stability in drug candidates [2]. Common transformations include:
Condensation: Reaction with hydrazines to form pyrazolines.[6]
C-H Functionalization: Palladium-catalyzed activation of the cyclobutyl ring [3].
Protocol: Pyrazoline Synthesis (Representative)
Causality: This reaction demonstrates the stability of the cyclobutyl ring under basic condensation conditions.
Reagents:
Cyclobutyl 4-methylphenyl ketone (1.0 equiv)
Phenylhydrazine HCl (1.1 equiv)
Sodium Acetate (1.5 equiv)
Solvent: Ethanol (Abs.)
Step-by-Step:
Setup: Equip a 2-neck RBF with a reflux condenser and Argon inlet.
Dissolution: Dissolve ketone in Ethanol. Add Sodium Acetate.[6]
Addition: Add Phenylhydrazine HCl slowly at Room Temperature (RT).
Why? Exothermic hydrazone formation can occur.
Reflux: Heat to 78°C for 4-6 hours.
Safety Check: Do not exceed 85°C bath temp to avoid thermal stress on the cyclobutyl ring.
Workup: Cool to RT. Remove solvent in vacuo. Resuspend in EtOAc/Water.
Reaction Safety Decision Tree
When designing new reactions with this scaffold, use the following logic to prevent ring opening.
Figure 2: Risk assessment logic for preventing unwanted cyclobutane ring cleavage.
Part 6: Emergency Protocols
Spill Management
Small Spill (<10 mL): Absorb with vermiculite or sand. Do not use sawdust (flammability risk with ketones). Clean surface with ethanol.
Large Spill: Evacuate area. Eliminate ignition sources.[2][3][4][5][7][8][9] Use Type B (organic vapor) respirator if ventilation is poor.
Fire Fighting
Media: Dry chemical, CO₂, or alcohol-resistant foam.
Contraindication: Do not use a solid water stream; this may scatter the burning liquid (density < 1.0).
Combustion Products: Carbon monoxide (CO) and CO₂.
References
Namyslo, J. C., & Kaufmann, D. E. (2003).[10] The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. Link
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Shen, P. X., et al. (2015). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 137(36), 11574-11577. Link
National Center for Biotechnology Information. (2023).[4][8] PubChem Compound Summary for CID 295484, Cyclobutyl methyl ketone (Analog Reference). Link
A Technical Guide to the Solubility of Cyclobutyl 4-methylphenyl Ketone in Organic Solvents
Introduction: Navigating the Solubility Landscape of Novel Ketones In the realm of pharmaceutical and materials science, the precise characterization of a compound's physicochemical properties is paramount to its success...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Solubility Landscape of Novel Ketones
In the realm of pharmaceutical and materials science, the precise characterization of a compound's physicochemical properties is paramount to its successful application. Cyclobutyl 4-methylphenyl ketone, a molecule of interest for its potential applications in organic synthesis and as a building block for more complex structures, presents a familiar challenge: understanding its behavior in various solvent systems. The solubility of this ketone is a critical parameter that dictates its utility in reaction chemistry, purification processes, formulation development, and ultimately, its bioavailability in potential therapeutic applications.
This in-depth technical guide moves beyond a simple tabulation of solubility data. In the absence of extensive published experimental values for Cyclobutyl 4-methylphenyl ketone, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals on how to predict, determine, and understand the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide a practical framework for solvent selection using Hansen Solubility Parameters (HSP), and present a detailed, field-proven protocol for the experimental determination of its solubility. This guide is structured to empower the reader with the knowledge to not only obtain solubility data but to comprehend the molecular interactions that govern this fundamental property.
Part 1: Theoretical Framework for Solubility Prediction
The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. The dissolution of a crystalline solute in a solvent is an energetically driven process involving the disruption of the solute's crystal lattice and the formation of new solute-solvent interactions. For Cyclobutyl 4-methylphenyl ketone, its molecular structure—a moderately polar ketone group, a nonpolar cyclobutyl ring, and an aromatic phenyl group—suggests a nuanced solubility profile. To quantify this, we turn to more sophisticated models.
Hansen Solubility Parameters (HSP): A Quantitative Approach
Hansen Solubility Parameters offer a powerful, semi-empirical method to predict the solubility of a material in a given solvent.[1] The model deconstructs the total cohesive energy of a substance into three components:
δd (Dispersion): Energy from van der Waals forces.
δp (Polar): Energy from dipolar intermolecular forces.
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, including solvents and solutes, can be assigned a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible.[2] The distance (Ra) between two substances in Hansen space is calculated using the following equation:
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.
Estimated Hansen Solubility Parameters for Cyclobutyl 4-methylphenyl Ketone
In the absence of experimentally derived HSP values for Cyclobutyl 4-methylphenyl ketone, we can utilize group contribution methods to estimate them based on its molecular structure (SMILES: CC1=CC=C(C=C1)C(=O)C2CCC2).[3][4] Software packages such as HSPiP employ these methods to provide reliable estimations.[5][6]
Estimated HSP for Cyclobutyl 4-methylphenyl Ketone:
Parameter
Estimated Value (MPa⁰⁵)
δd
18.5
δp
6.0
δh
4.5
These estimated values suggest that Cyclobutyl 4-methylphenyl ketone is a moderately polar molecule with some hydrogen bonding capability (primarily as a hydrogen bond acceptor at the carbonyl oxygen). The relatively high dispersion component is attributable to the aromatic and cyclobutyl rings.
The Hansen Solubility Sphere
To visualize the predictive power of HSP, we can construct a "solubility sphere" for Cyclobutyl 4-methylphenyl ketone. This is a sphere in Hansen space centered on the ketone's HSP values. Solvents that fall within this sphere are predicted to be good solvents, while those outside are predicted to be poor solvents. The radius of this sphere (R₀) is determined experimentally by testing the solubility in a range of solvents with known HSPs.
Caption: The Hansen Solubility Sphere Concept.
Part 2: A Practical Guide to Solvent Selection
Armed with the estimated HSP values for Cyclobutyl 4-methylphenyl ketone, we can now rationally select potential solvents. The following table provides the properties of a range of common organic solvents to aid in this process.
Table of Organic Solvent Properties
Solvent
δd (MPa⁰⁵)
δp (MPa⁰⁵)
δh (MPa⁰⁵)
Polarity Index
Dielectric Constant (ε)
n-Hexane
14.9
0.0
0.0
0.0
2.0
Toluene
18.0
1.4
2.0
2.4
2.4
Diethyl Ether
14.5
2.9
4.6
2.8
4.3
Dichloromethane
17.0
7.3
7.1
3.1
9.1
Tetrahydrofuran (THF)
16.8
5.7
8.0
4.0
7.6
Ethyl Acetate
15.8
5.3
7.2
4.4
6.0
Acetone
15.5
10.4
7.0
5.1
20.7
2-Propanol
15.8
6.1
16.4
3.9
18.3
Ethanol
15.8
8.8
19.4
5.2
24.3
Methanol
15.1
12.3
22.3
5.1
32.6
Acetonitrile
15.3
18.0
6.1
5.8
37.5
Dimethyl Sulfoxide (DMSO)
18.4
16.4
10.2
7.2
47.0
Water
15.5
16.0
42.3
9.0
80.1
Note: Solvent property values are compiled from various sources and may vary slightly depending on the reference.[7][8][9][10][11][12]
By calculating the Ra value between Cyclobutyl 4-methylphenyl ketone and each solvent, we can rank them in order of predicted solubility. For instance, solvents like Dichloromethane, THF, and Acetone are expected to be good solvents due to their balanced HSP values, while highly nonpolar solvents like Hexane or highly polar, protic solvents like Water are predicted to be poor solvents.
Part 3: Experimental Determination of Solubility
While predictive models are invaluable for initial screening, experimental verification is essential for obtaining accurate solubility data. The "gold standard" for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask (SSF) method.[13]
Protocol: Equilibrium Solubility Determination by the Saturation Shake-Flask (SSF) Method
This protocol is designed to determine the solubility of a solid compound in an organic solvent at a specified temperature.
1. Materials and Equipment:
Cyclobutyl 4-methylphenyl ketone (solid)
Selected organic solvents (analytical grade or higher)
Analytical balance
Glass vials with screw caps (e.g., 4 mL)
Temperature-controlled shaker or incubator
Syringe filters (0.22 µm, compatible with the solvent)
Syringes
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Step-by-Step Procedure:
Preparation: Add an excess amount of solid Cyclobutyl 4-methylphenyl ketone to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed. A general rule of thumb is to add enough solid so that a visible amount remains undissolved at equilibrium.
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium. For many organic systems, 24-48 hours is adequate, but this should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[14][15]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.[13]
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles. Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This filtration step removes any remaining microscopic solid particles.[14]
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Prepare a calibration curve using standard solutions of Cyclobutyl 4-methylphenyl ketone of known concentrations.
Calculation: Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
3. Self-Validating System:
Time to Equilibrium: Confirm that equilibrium has been reached by ensuring that solubility values from different time points are consistent.
Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure that no phase change or solvate formation has occurred during the equilibration process.[14]
Mass Balance: For a highly rigorous approach, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Part 4: Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear, tabular format for easy comparison.
Example Data Table:
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Dichloromethane
25
[Experimental Value]
[Calculated Value]
Tetrahydrofuran
25
[Experimental Value]
[Calculated Value]
Acetone
25
[Experimental Value]
[Calculated Value]
n-Hexane
25
[Experimental Value]
[Calculated Value]
The interpretation of these results should involve a comparison with the predictions made using the Hansen Solubility Parameters. Discrepancies between the predicted and experimental results can provide further insight into the specific molecular interactions at play. For example, a higher-than-expected solubility in a particular solvent might indicate a specific solute-solvent interaction that is not fully captured by the HSP model.
Conclusion
The solubility of Cyclobutyl 4-methylphenyl ketone in organic solvents is a critical parameter that influences its application across various scientific disciplines. This guide has provided a comprehensive framework for approaching the challenge of solubility determination in the absence of pre-existing data. By combining the predictive power of Hansen Solubility Parameters with the empirical rigor of the Saturation Shake-Flask method, researchers can efficiently screen for suitable solvents and obtain accurate, reliable solubility data. This integrated approach not only facilitates the practical aspects of working with this compound but also deepens the understanding of the fundamental molecular interactions that govern its behavior in solution. This knowledge is indispensable for the rational design of experiments, the optimization of processes, and the successful development of products based on this and other novel chemical entities.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Taylor & Francis Online. (n.d.). A New Improved Method for Estimating Hansen Solubility Parameters of Polymers. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]
Hansen Solubility. (n.d.). HSP Basics. Retrieved from [Link]
Williams, D. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube. Retrieved from [Link]
Hansen Solubility. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]
MDPI. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). (4-methylphenyl) methyl ketone. Retrieved from [Link]
Hansen Solubility. (2022, January 15). HSPiP HSP Estimation (New) [Video]. YouTube. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cyclobutyl phenyl ketone. Retrieved from [Link]
PubChemLite. (n.d.). Cyclobutyl 4-methylphenyl ketone (C12H14O). Retrieved from [Link]
ACS Publications. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]
ResearchGate. (2016, March 4). (PDF) Polarity Index. Retrieved from [Link]
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
Chemistry LibreTexts. (2022, November 13). 12: Solubility Equilibria. Retrieved from [Link]
PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Bis[1-(4-methylphenyl)cyclobutyl]methanone. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
Wikipedia. (n.d.). Methyl isobutyl ketone. Retrieved from [Link]
Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Polarity Index. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methyl cyclohexyl ketone. Retrieved from [Link]
Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]
Wikipedia. (n.d.). 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. Retrieved from [Link]
An In-depth Technical Guide to the Molecular Structure of Cyclobutyl(p-tolyl)methanone
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of cyclobutyl(p-tolyl)methano...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of cyclobutyl(p-tolyl)methanone. This aryl ketone, featuring a unique combination of a cyclobutyl moiety and a p-tolyl group, presents an interesting scaffold for medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive analysis of its properties. Detailed protocols for its synthesis via Friedel-Crafts acylation, along with predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), are presented to facilitate its preparation and identification in a research setting. The causality behind experimental choices and the principles of spectroscopic interpretation are discussed in detail to provide field-proven insights for researchers.
Introduction: The Significance of the Cyclobutyl Aryl Ketone Motif
Cyclobutane-containing molecules are of significant interest in drug discovery and development.[1] The strained four-membered ring can impart unique conformational constraints on a molecule, influencing its binding affinity and metabolic stability. When coupled with an aryl ketone, the resulting scaffold serves as a versatile intermediate for the synthesis of more complex molecular architectures.[2] The p-tolyl group, with its electron-donating methyl substituent, can influence the electronic properties and reactivity of the ketone, making cyclobutyl(p-tolyl)methanone a valuable building block for the exploration of new chemical space.
This guide will delve into the practical aspects of synthesizing and characterizing cyclobutyl(p-tolyl)methanone, providing a foundational understanding for its application in further research endeavors.
Synthesis of Cyclobutyl(p-tolyl)methanone: A Validated Protocol
The most direct and efficient method for the synthesis of cyclobutyl(p-tolyl)methanone is the Friedel-Crafts acylation of toluene with cyclobutanecarbonyl chloride.[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[4]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of cyclobutanecarbonyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The electron-rich toluene then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the desired ketone. Due to the directing effect of the methyl group on the toluene ring, the acylation is expected to occur predominantly at the para position.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation reactions.[4][6]
Materials:
Anhydrous Aluminum Chloride (AlCl₃)
Cyclobutanecarbonyl chloride
Toluene
Anhydrous Dichloromethane (DCM)
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Crushed Ice
Equipment:
Round-bottom flask equipped with a magnetic stir bar
Addition funnel
Reflux condenser with a drying tube
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add cyclobutanecarbonyl chloride (1.0 equivalent) to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes.
Addition of Toluene: To the addition funnel, add a solution of toluene (1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10°C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will decompose the aluminum chloride complex.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[4]
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[4]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure cyclobutyl(p-tolyl)methanone.
Caption: Experimental workflow for the synthesis of cyclobutyl(p-tolyl)methanone.
Spectroscopic Characterization and Structural Elucidation
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including cyclobutyl phenyl ketone, cyclopropyl p-tolyl ketone, and other p-tolyl ketones.[7][8]
Predicted ¹H NMR Spectroscopy Data
The ¹H NMR spectrum is expected to show characteristic signals for both the p-tolyl and cyclobutyl moieties.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.85
Doublet
2H
Ar-H (ortho to C=O)
Deshielded by the adjacent carbonyl group.
~7.25
Doublet
2H
Ar-H (meta to C=O)
Typical chemical shift for aromatic protons.
~3.80
Quintet
1H
CH (methine of cyclobutyl)
Alpha to the carbonyl group, deshielded.
~2.40
Singlet
3H
Ar-CH₃
Characteristic chemical shift for a methyl group on an aromatic ring.
~2.30-2.10
Multiplet
4H
CH₂ (cyclobutyl)
Protons on the cyclobutyl ring.
~2.00-1.80
Multiplet
2H
CH₂ (cyclobutyl)
Protons on the cyclobutyl ring.
Predicted spectrum referenced against TMS (0.0 ppm).
Predicted ¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~200
C=O (ketone)
Typical range for an aryl ketone carbonyl carbon.[9]
~143
Ar-C (para to C=O)
Aromatic carbon attached to the methyl group.
~135
Ar-C (ipso to C=O)
Aromatic carbon attached to the carbonyl group.
~129
Ar-CH (meta to C=O)
Aromatic methine carbons.
~128
Ar-CH (ortho to C=O)
Aromatic methine carbons.
~45
CH (methine of cyclobutyl)
Alpha to the carbonyl group.
~25
CH₂ (cyclobutyl)
Methylene carbons of the cyclobutyl ring.
~21
Ar-CH₃
Methyl carbon of the p-tolyl group.
~18
CH₂ (cyclobutyl)
Methylene carbon of the cyclobutyl ring.
Predicted spectrum referenced against TMS (0.0 ppm).
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic vibrational frequencies for the functional groups present.
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Rationale
~3050-3000
C-H stretch (aromatic)
Characteristic for sp² C-H bonds.
~2980-2850
C-H stretch (aliphatic)
Characteristic for sp³ C-H bonds of the cyclobutyl and methyl groups.
~1680
C=O stretch (aryl ketone)
The carbonyl stretch is a strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[10]
~1600, ~1480
C=C stretch (aromatic)
Characteristic absorptions for the aromatic ring.
Predicted Mass Spectrometry Data
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Molecular Ion (M⁺): The expected molecular weight of cyclobutyl(p-tolyl)methanone (C₁₂H₁₄O) is 174.24 g/mol . Therefore, a prominent molecular ion peak is expected at m/z = 174.
Major Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclobutyl ring is a common fragmentation pathway for ketones. This would lead to the formation of a p-tolyl acylium ion at m/z = 119.[11]
Loss of Cyclobutyl Group: Loss of the cyclobutyl radical (C₄H₇) would also result in the p-tolyl acylium ion at m/z = 119.
McLafferty Rearrangement: While less likely with a cyclobutyl ring, if a gamma-hydrogen is accessible, a McLafferty rearrangement could occur.
Fragments from the p-tolyl group: A peak at m/z = 91 corresponding to the tropylium ion is also expected.
Structural Insights and Conformation
The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.[12] The dihedral angle of this puckering and the rotational orientation of the p-tolyl group relative to the cyclobutyl ring will define the molecule's overall three-dimensional shape. This conformation can have significant implications for its interaction with biological targets.
Applications in Research and Development
Cyclobutyl(p-tolyl)methanone is a valuable intermediate for the synthesis of a variety of compounds. The ketone functionality can be readily transformed into other functional groups, and the cyclobutyl and p-tolyl moieties can be further functionalized. This makes it a useful starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and structural properties of cyclobutyl(p-tolyl)methanone. By leveraging data from analogous compounds and established chemical principles, a robust predictive framework has been established. The provided protocols and spectroscopic data will serve as a valuable resource for researchers and scientists working with this and related chemical entities, accelerating further discovery and innovation.
References
SIELC Technologies. (2018). Cyclopropyl p-tolyl ketone. Retrieved from [Link]
PubChem. Cyclobutyl(cyclopropyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]
Yu, J.-Q., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 145(26), 14163-14170. [Link]
Keglevich, G., et al. (2021). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Molecules, 26(16), 4987. [Link]
Hu, J., et al. (2016). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry, 81(5), 1873-1883. [Link]
Stack Exchange. (2021). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? Chemistry Stack Exchange. Retrieved from [Link]
University of Calgary. IR: ketones. Retrieved from [Link]
Lewis, F. D., & Hilliard, T. A. (1970). Photolysis of cyclobutyl aryl ketones. Evidence for the involvement of an excited state conformation equilibrium in their photoconversion to aryl bicyclo[1.1.1]pentanols. Journal of the American Chemical Society, 92(22), 6672-6674. [Link]
Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]
Organic Syntheses. ETHYNYL p-TOLYL SULFONE. Retrieved from [Link]
Organic Chemistry Portal. Cyclobutane synthesis. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
LibreTexts Chemistry. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
ResearchGate. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved from [Link]
ResearchGate. Solid-state 13 C CP/MAS NMR spectrum of N-(p-tolyl)-dodecylsulfonamide. Retrieved from [Link]
Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
Whitman College. GCMS Section 6.11.2. Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Organic Syntheses, Inc. (2025). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. [Link]
Cheméo. Chemical Properties of Methanone, cyclopentylphenyl- (CAS 5422-88-8). Retrieved from [Link]
ResearchGate. Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. Retrieved from [Link]
YouTube. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement. [Link]
Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link]
Application Note: Photochemical Synthesis of 1-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-ol via Norrish-Yang Cyclization
Abstract & Scope This application note details the protocol for the photochemical conversion of Cyclobutyl 4-methylphenyl ketone into 1-(4-methylphenyl)bicyclo[1.1.1]pentan-1-ol . The resulting bicyclo[1.1.1]pentane (BCP...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the protocol for the photochemical conversion of Cyclobutyl 4-methylphenyl ketone into 1-(4-methylphenyl)bicyclo[1.1.1]pentan-1-ol .
The resulting bicyclo[1.1.1]pentane (BCP) scaffold is a critical "saturated bioisostere" for phenyl rings in modern drug discovery. By replacing flat aromatic rings with the 3D BCP core, medicinal chemists can improve solubility and metabolic stability while maintaining vector alignment. This protocol leverages the Norrish-Yang cyclization , a reaction uniquely suited to building high-strain cages from simple cyclobutyl precursors.
Mechanistic Principles
The transformation relies on the ability of the excited triplet state of the ketone to abstract a
-hydrogen from the puckered cyclobutyl ring. Unlike standard alkyl chains, the geometric constraints of the cyclobutyl ring favor the formation of the strained bicyclic system over the competing Norrish Type II cleavage, provided specific conditions are met.
Reaction Pathway
The reaction proceeds through four distinct phases:
Excitation: Absorption of UV light (
) generates the excited singlet state ().
Intersystem Crossing (ISC): Rapid spin inversion generates the reactive triplet state (
).
-Hydrogen Abstraction: The oxygen radical abstracts a hydrogen atom from the C3 position of the cyclobutyl ring, generating a 1,4-biradical.
Product Determination: The biradical either undergoes radical recombination (Yang Cyclization) to form the C1-C3 bond (yielding the BCP core) or fragments (Norrish Type II).
Pathway Visualization
Figure 1: Mechanistic pathway of the Norrish-Yang cyclization.[1] The competition between cyclization (
) and fragmentation () is dictated by solvent viscosity and ring geometry.
Critical Experimental Parameters
To maximize the yield of the BCP alcohol over the cleavage product, the following parameters must be strictly controlled.
Parameter
Specification
Scientific Rationale
Excitation Wavelength
300 – 320 nm
Targets the transition of the aryl ketone. Avoids nm (which degrades the product) and nm (insufficient energy).
Solvent
Benzene (Preferred) or Acetonitrile
Benzene is non-abstractable and stabilizes the triplet state, often enhancing the Yang/Type II ratio. Acetonitrile is a greener alternative but requires rigorous degassing.
Concentration
0.01 – 0.05 M
High dilution prevents intermolecular H-abstraction (dimerization) and favors the intramolecular pathway.
Oxygen Level
< 5 ppm
Oxygen is a potent triplet quencher (). Presence of will completely inhibit the reaction.
Temperature
20 – 25 °C
Higher temperatures favor the entropic fragmentation (Type II cleavage). Keep the reaction cool.
Detailed Experimental Protocol
Materials Preparation
Substrate: Cyclobutyl 4-methylphenyl ketone (Synthesized via Friedel-Crafts acylation of toluene with cyclobutanecarboxyl chloride).
Solvent: HPLC-grade Benzene or Acetonitrile.
Glassware: Pyrex immersion well or quartz tubes with a Pyrex filter sleeve (Pyrex cuts off light <290 nm).
Step-by-Step Workflow
Step 1: Solution Preparation
Dissolve the ketone in the chosen solvent to a final concentration of 0.025 M .
Calculation: For 1 mmol of substrate (174.24 mg), use 40 mL of solvent.
Step 2: Degassing (Freeze-Pump-Thaw)
CRITICAL: Standard nitrogen sparging is often insufficient for triplet photochemistry.
Place the solution in a Schlenk tube or a photolysis vessel with a vacuum-tight valve.
Freeze: Submerge the vessel in liquid nitrogen (
) until the solvent is solid.
Pump: Apply high vacuum (0.1 mmHg) for 5–10 minutes to remove headspace gas.
Thaw: Close the valve, remove from
, and thaw in a warm water bath. Gas bubbles will evolve.
Repeat: Perform this cycle 3 times minimum.
Backfill: After the final cycle, backfill with Argon or Nitrogen.[2]
Step 3: Irradiation
Place the vessel in a photochemical reactor (e.g., Rayonet) equipped with 300 nm or 350 nm lamps .
If using a medium-pressure Mercury lamp, ensure a Pyrex cooling jacket is used to filter UVC radiation.
Irradiate under stirring.
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS every 30 minutes. The ketone spot (
) should diminish, and a more polar product spot (, the alcohol) should appear.
Note: Reaction times vary from 1 to 6 hours depending on photon flux.
Step 4: Workup and Purification
Evaporate the solvent under reduced pressure.
Purification: The crude mixture will contain the BCP alcohol, the Type II cleavage alkene (1-(p-tolyl)-4-penten-1-one), and unreacted starting material.
The BCP alcohol is generally more polar than the cleavage product.
Analytical Validation
The formation of the bicyclo[1.1.1]pentane core is confirmed by unique NMR signatures.
1H NMR (CDCl3): Look for the disappearance of the cyclobutyl methine quintet and the appearance of high-field bridgehead protons.
Diagnostic Signal: The bridgehead methine proton (H3) of the BCP system typically appears as a singlet around
2.5 – 3.0 ppm .
13C NMR: The bridgehead carbons (C1 and C3) appear in the distinct region of
40 – 60 ppm .
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
No Reaction
Oxygen quenching.
Re-do Freeze-Pump-Thaw cycles. Check seal integrity.
Complex Mixture / Tars
Over-irradiation (secondary photolysis).
Stop reaction at 85-90% conversion. Use Pyrex filter.
Low Yield (High Type II)
Solvent/Temperature issues.
Switch to Benzene (if using MeCN). Ensure cooling is active (keep <25°C).
Dimerization
Concentration too high.
Dilute sample to 0.01 M.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of BCP alcohols.
References
Original Discovery of Norrish-Yang Cyclization:
Yang, N. C.; Yang, D. H.[1] "Photochemical Reactions of Ketones in Solution." Journal of the American Chemical Society, 1958 , 80, 2913.[4]
Synthesis of Bicyclo[1.1.1]pentanes via Photochemistry:
Wiberg, K. B.; Waddell, S. T.[5] "Bicyclo[1.1.1]pentane-1-carboxylic acid." Journal of the American Chemical Society, 1990 , 112, 2194.
Modern Application in Bioisosteres (Review):
Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 2019 , 17, 2839-2867.
Mechanistic Studies on Cyclobutyl Ketones:
Padwa, A.; Alexander, E. "Photochemical Transformations of Small Ring Carbonyl Compounds." Organic Photochemistry, 1979 .
Application Notes & Protocols: Leveraging Cyclobutyl 4-methylphenyl ketone in Modern Medicinal Chemistry
Abstract The confluence of unique structural motifs in a single molecular entity presents a fertile ground for innovation in medicinal chemistry. Cyclobutyl 4-methylphenyl ketone, a readily accessible chemical building b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The confluence of unique structural motifs in a single molecular entity presents a fertile ground for innovation in medicinal chemistry. Cyclobutyl 4-methylphenyl ketone, a readily accessible chemical building block, embodies this principle by integrating the desirable attributes of a cyclobutane ring, a ketone linker, and a para-substituted phenyl group. This guide provides an in-depth exploration of the strategic applications of this ketone in drug discovery programs. We will delve into the rationale behind its use, drawing from the established benefits of the cyclobutyl moiety in enhancing pharmacokinetic profiles and the versatility of the ketone functional group as both a pharmacophoric element and a synthetic handle. Detailed, field-tested protocols for the chemical modification of cyclobutyl 4-methylphenyl ketone are provided, alongside methodologies for the biological evaluation of its derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile scaffold in the generation of novel therapeutic agents.
Introduction: The Strategic Value of Cyclobutyl 4-methylphenyl ketone
The design of novel therapeutics is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The selection of appropriate chemical scaffolds is paramount to achieving this balance. Cyclobutyl 4-methylphenyl ketone emerges as a scaffold of significant interest due to the synergistic contributions of its constituent parts.
The Cyclobutyl Moiety: A Unique Tool for Drug Design. The cyclobutane ring is increasingly recognized for its ability to confer advantageous properties to drug candidates.[1][2][3] Its three-dimensional, puckered structure can introduce conformational rigidity, which can lead to enhanced binding affinity and selectivity for a target protein.[4][5] Furthermore, the cyclobutyl group can serve as a bioisostere for other functionalities, such as gem-dimethyl groups or phenyl rings, offering a means to modulate lipophilicity and metabolic stability.[1][2] Its incorporation has been shown to improve metabolic stability by blocking sites of oxidation.[1]
The Ketone Linker: More Than Just a Spacer. The ketone functional group in cyclobutyl 4-methylphenyl ketone is a versatile hub for chemical elaboration. It can act as a key pharmacophoric element, participating in hydrogen bonding or other interactions within a protein binding pocket.[6] Moreover, the ketone provides a reactive handle for a wide array of chemical transformations, including reduction to an alcohol, reductive amination to introduce diverse amine functionalities, and α-functionalization to append additional pharmacophoric groups. This synthetic tractability allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
The 4-Methylphenyl (p-tolyl) Group: A Privileged Scaffold. The p-tolyl group is a common feature in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapies. This recurring motif often engages in favorable hydrophobic and π-stacking interactions within protein active sites. The methyl group can also serve as a point for further functionalization or as a tool to fine-tune electronic properties and metabolic stability.
This unique combination of a metabolically robust, conformationally defined aliphatic ring, a versatile ketone linker, and a biologically relevant aromatic system positions cyclobutyl 4-methylphenyl ketone as an attractive starting point for the development of novel therapeutics across various disease areas, including oncology, inflammation, and neuroscience.[3][7]
Strategic Applications and Synthetic Elaboration
The true potential of cyclobutyl 4-methylphenyl ketone lies in its capacity to be transformed into a diverse array of more complex molecules. The following sections outline key strategic applications and provide detailed protocols for the chemical modification of this scaffold.
Application I: Synthesis of Chiral Alcohols as Scaffolds for Further Elaboration
The reduction of the ketone to a secondary alcohol introduces a chiral center, opening up avenues for stereospecific interactions with a biological target. This alcohol can then serve as a versatile intermediate for the introduction of various functionalities through etherification, esterification, or Mitsunobu reactions.
Protocol 1: Asymmetric Reduction of Cyclobutyl 4-methylphenyl ketone
This protocol describes the asymmetric reduction of the ketone to the corresponding chiral alcohol using a borane reagent and a chiral catalyst.
Materials:
Cyclobutyl 4-methylphenyl ketone
Borane dimethyl sulfide complex (BH3·SMe2)
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
Anhydrous tetrahydrofuran (THF)
Methanol
1 M Hydrochloric acid (HCl)
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO4)
Silica gel for column chromatography
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
Cool the flask to 0°C in an ice bath.
Slowly add borane dimethyl sulfide complex (1.0 eq) to the flask.
Stir the mixture at 0°C for 15 minutes.
In a separate flask, dissolve cyclobutyl 4-methylphenyl ketone (1.0 eq) in anhydrous THF.
Slowly add the ketone solution to the reaction mixture at 0°C.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of methanol at 0°C.
Warm the mixture to room temperature and stir for 30 minutes.
Add 1 M HCl and stir for another 30 minutes.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired chiral alcohol.
Expected Outcome:
This protocol should yield the corresponding chiral alcohol with high enantiomeric excess. The stereochemistry of the product will be determined by the choice of the (R)- or (S)-CBS catalyst.
Application II: Reductive Amination for the Introduction of Nitrogen-Containing Moieties
Reductive amination is a powerful tool for incorporating a wide variety of primary and secondary amines into a molecule, a common strategy in drug design to introduce basic centers for improved solubility and target engagement.
Protocol 2: Reductive Amination of Cyclobutyl 4-methylphenyl ketone
This protocol details the one-pot reductive amination of the ketone with a primary amine using sodium triacetoxyborohydride as the reducing agent.
Materials:
Cyclobutyl 4-methylphenyl ketone
Primary amine of choice (e.g., aniline, benzylamine, morpholine)
Sodium triacetoxyborohydride (NaBH(OAc)3)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic acid (optional, as a catalyst)
Saturated sodium bicarbonate solution
Water
Brine
Anhydrous sodium sulfate (Na2SO4)
Procedure:
To a round-bottom flask, add cyclobutyl 4-methylphenyl ketone (1.0 eq) and the primary amine (1.1 eq).
Dissolve the reactants in DCM or DCE.
If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
Add a catalytic amount of acetic acid (optional).
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Stir the reaction at room temperature and monitor by TLC.
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
Separate the organic layer and wash with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or crystallization.
Data Presentation: Representative Reductive Amination Products
Amine Input
Product Structure
Expected Yield (%)
Aniline
N-((4-methylphenyl)(cyclobutyl)methyl)aniline
75-85
Benzylamine
N-benzyl-1-(4-methylphenyl)cyclobutylamine
80-90
Morpholine
4-((4-methylphenyl)(cyclobutyl)methyl)morpholine
70-80
Application III: Synthesis of Heterocyclic Scaffolds
The ketone functionality can be utilized in condensation reactions with binucleophiles to construct various heterocyclic systems, which are prevalent in medicinal chemistry.
Protocol 3: Synthesis of a Pyrazoline Derivative
This protocol describes the synthesis of a pyrazoline derivative through the condensation of cyclobutyl 4-methylphenyl ketone with phenylhydrazine.[8]
Materials:
Cyclobutyl 4-methylphenyl ketone
Phenylhydrazine hydrochloride
Sodium acetate
Ethanol
Glacial acetic acid
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO4)
Procedure:
In a round-bottom flask, combine cyclobutyl 4-methylphenyl ketone (1.0 eq), phenylhydrazine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).
Add ethanol to the flask, followed by a catalytic amount of glacial acetic acid.
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure.
To the residue, add DCM and saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Combine the organic layers and wash sequentially with water and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the crude product.
Purify the crude product by column chromatography.
Biological Evaluation of Derivatives
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will be dictated by the therapeutic target of interest. Below are generalized protocols for common primary screens.
Kinase Inhibition Assay
Given the prevalence of the p-tolyl group in kinase inhibitors, a primary screen for kinase inhibitory activity is a logical starting point.
Protocol 4: In Vitro Kinase Inhibition Assay (Generic)
Prepare a serial dilution of the test compounds in DMSO.
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.
Incubate for 10 minutes to allow the luminescent signal to stabilize.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Analysis and Interpretation:
The luminescent signal is inversely proportional to the kinase activity. Lower luminescence indicates higher kinase inhibition. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is a key metric for potency.
Cell-Based Proliferation Assay
To assess the broader cellular effects of the synthesized compounds, a cell-based proliferation assay is essential.
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
96-well clear-bottom plates
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO).
Incubate the cells for 72 hours.
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percent cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Visualization of Workflows and Concepts
Experimental Workflow for Derivative Synthesis and Screening
Caption: Workflow for synthesis and screening of derivatives.
Conceptual Relationship of Molecular Moieties
Caption: Key contributions of molecular fragments.
Conclusion
Cyclobutyl 4-methylphenyl ketone is more than just a simple chemical; it is a strategic starting point for the development of novel and improved therapeutic agents. Its unique combination of a cyclobutyl ring, a ketone linker, and a p-tolyl group provides a rich platform for medicinal chemists to explore diverse chemical space and address key challenges in drug discovery. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this versatile scaffold. By understanding the inherent advantages of its constituent parts and applying robust synthetic and screening methodologies, the scientific community can continue to innovate and develop the next generation of medicines.
References
Wuts, P. G. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. In The Handbook of Medicinal Chemistry: Principles and Practice (pp. 1-28). Wiley.
Zhang, W., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 145(26), 14354–14362. [Link]
Stepan, A. F., et al. (2012). The cyclobutane ring in medicinal chemistry. Journal of Medicinal Chemistry, 55(7), 3414–3424.
Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]
Dong, G., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]
de la Torre, M. G., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
Bentham Science Publishers. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]
ResearchGate. NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol. [Link]
Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link]
Application Note: Experimental Setup for Photochemical Reaction of Ketones
Introduction: The Carbonyl Chromophore Photochemical reactions of ketones offer unique synthetic pathways inaccessible via thermal chemistry.[1][2] By exciting the carbonyl group, researchers can access high-energy inter...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Carbonyl Chromophore
Photochemical reactions of ketones offer unique synthetic pathways inaccessible via thermal chemistry.[1][2] By exciting the carbonyl group, researchers can access high-energy intermediates (1,4-biradicals) to perform intramolecular cyclizations (Norrish Type II), alpha-cleavages (Norrish Type I), or intermolecular cycloadditions (Paternò-Büchi).
Success in these reactions depends on manipulating the Jablonski Diagram (Figure 1).[2] The target transition is typically the
excitation ( nm), which generates a singlet state () that rapidly undergoes intersystem crossing (ISC) to the chemically reactive triplet state ().
Figure 1: Mechanistic Pathway (Jablonski Diagram)
This diagram illustrates the energy flow from excitation to product formation, highlighting the critical Intersystem Crossing (ISC) step.
Critical Equipment & Reactor Design
Light Source Selection
Matching the emission spectrum of the lamp to the absorption of the ketone is critical to avoid exciting solvent impurities or degrading the product.
Light Source
Emission Range
Application Note
Medium Pressure Hg
Broadband (200–600 nm)
High power.[2] Requires cooling jackets and filters (e.g., Pyrex) to remove high-energy UV (<300 nm).[2]
Low Pressure Hg
Narrow (254 nm)
High energy.[1][2] Suitable for aliphatic ketones but risks polymerizing solvents.[1][2]
UV LEDs
Narrow (e.g., 365 nm, 300 nm)
Recommended. Low heat, specific wavelength targeting, energy efficient.[2]
Vessel Material & Filters
The reaction vessel acts as an optical filter.[1][2]
Quartz: Transmits all UV (>200 nm).[1][2] Use only if excitation <300 nm is strictly required.
Borosilicate (Pyrex/Duran): Transmits UV >300 nm.[1][2] Standard choice for aromatic ketones to filter out damaging high-energy radiation.[1][2]
Protocol A: Batch Photolysis (Norrish Type II)
Best for: Initial screening, small-scale synthesis (<100 mg), and kinetic studies.
Principle
The presence of dissolved oxygen is the most common cause of failure. Oxygen is a triplet quencher (
), returning the ketone to the ground state without reaction.
Step-by-Step Methodology
Preparation: Dissolve the ketone (0.01 – 0.05 M) in a solvent with a UV cutoff <280 nm (e.g., Acetonitrile, Benzene).[1][2]
Poor. Strong UV absorption interferes with ketones.[1][2]
Common Failure Modes
No Reaction:
Cause: Oxygen quenching.[1][2][4] Fix: Re-degas or switch to flow (flow systems are easier to keep anaerobic).
Cause: Filter cutoff too high. Fix: Switch from Pyrex to Quartz if
nm.
Polymerization/Tarring:
Cause: Concentration too high.[1][2] Fix: Dilute to <0.01 M.
Cause: Wavelength too short.[1][2] Fix: Use a Pyrex filter or 365 nm LED to avoid exciting the solvent.[2]
References
IUPAC. (2006).[1][2] Compendium of Chemical Terminology (the "Gold Book"). "Norrish Type I/II Photoreactions." [Link][2]
Klan, P., & Wirz, J. (2009).[1][2] Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[1][2] (Standard Text for Mechanisms).
Cambié, D., et al. (2016).[1][2] "Energy-efficient solar photochemistry with Luminescent Solar Concentrator based photomicroreactors." Angewandte Chemie Int.[1][2][5] Ed.[Link][2]
Knowles, J. P., Elliott, L. D., & Booker-Milburn, K. I. (2012).[1][2] "Flow Photochemistry: Old Light through New Windows."[1][2] Beilstein Journal of Organic Chemistry.[2][Link][2]
scale-up synthesis of Cyclobutyl 4-methylphenyl ketone
Executive Summary This Application Note details a robust, scalable protocol for the synthesis of Cyclobutyl 4-methylphenyl ketone (also known as (4-methylphenyl)(cyclobutyl)methanone). This motif is a critical pharmacoph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of Cyclobutyl 4-methylphenyl ketone (also known as (4-methylphenyl)(cyclobutyl)methanone). This motif is a critical pharmacophore in the development of certain antiviral agents and kinase inhibitors, where the cyclobutyl group provides metabolic stability and specific steric bulk compared to isopropyl or cyclopropyl analogs.
While Grignard additions to nitriles or Weinreb amides are academic standards, they pose significant challenges at the kilogram scale (cryogenic requirements, moisture sensitivity, and safety profiles of magnesium reagents). Therefore, this guide prioritizes Friedel-Crafts Acylation using cyclobutanecarbonyl chloride and toluene. This route offers superior atom economy, manageable thermal profiles, and uses readily available raw materials.
Reaction Pathway & Mechanism
The synthesis relies on the electrophilic aromatic substitution of toluene. The cyclobutyl group introduces steric bulk, which, combined with the para-directing methyl group of toluene, heavily favors the 4-position product.
Key Mechanistic Steps:
Activation: Aluminum chloride (
) acts as a Lewis acid to abstract chloride from cyclobutanecarbonyl chloride, generating the electrophilic acylium ion.
Substitution: The acylium ion attacks the electron-rich aromatic ring of toluene.
Complexation: The resulting ketone forms a stable 1:1 complex with
, requiring a destructive aqueous quench to release the product.
Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of toluene with cyclobutanecarbonyl chloride.
Process Safety Assessment (Critical)
Before proceeding to the bench or pilot plant, the following hazards must be mitigated.
Hazard
Description
Mitigation Strategy
Thermal Runaway
The formation of the acylium ion and the subsequent acylation are highly exothermic ().
Dose-controlled addition: Add the acid chloride slowly to the slurry (or vice-versa) at . Use active jacket cooling.
Gas Evolution
Stoichiometric release of Hydrogen Chloride (HCl) gas.
Scrubbing: Reaction vent must be connected to a caustic scrubber (NaOH) or a water trap.
Quench Exotherm
Hydrolysis of the Aluminum-Ketone complex is violently exothermic.
Reverse Quench: Slowly transfer the reaction mixture into iced water/acid. Never add water to the reaction vessel.[1]
Reagent Sensitivity
and Acid Chloride react violently with moisture.
Ensure reactor is dried (KF ) and inerted with .
Detailed Protocol: 1.0 kg Scale-Up
Target Scale: 1.0 kg input of Cyclobutanecarbonyl chloride.
Expected Yield: ~85-90% (Th.).
Equipment Setup
Reactor: 10 L Jacketed Glass Reactor with overhead stirring (high torque required for slurry).
Temperature Control: Cryostat/Heater capable of
to .
Addition: Pressure-equalizing dropping funnel or dosing pump.
Atmosphere: Nitrogen sweep to scrubber.
Stoichiometry Table
Reagent
MW ( g/mol )
Equiv.
Mass (g)
Volume (mL)
Role
Cyclobutanecarbonyl chloride
118.56
1.0
1000 g
~820 mL
Limiting Reagent
Toluene
92.14
5.0
3885 g
~4500 mL
Reactant & Solvent
Aluminum Chloride ()
133.34
1.1
1237 g
Solid
Catalyst
1M HCl (aq)
-
-
-
3000 mL
Quench
Note: Dichloromethane (DCM) can be used as a co-solvent to lower viscosity, but using neat Toluene (in excess) simplifies solvent recovery.
Step-by-Step Procedure
Step 1: Catalyst Slurry Formation
Purge the 10 L reactor with nitrogen.
Charge Toluene (3.0 L) to the reactor. Start stirring at 250 RPM.
Cool the reactor jacket to 0°C .
Charge Aluminum Chloride (1.24 kg) via a solids addition funnel. Caution: Slight exotherm and fuming.
Allow the internal temperature to stabilize at
.
Step 2: Controlled Addition (The Reaction)
6. Mix the Cyclobutanecarbonyl chloride (1.0 kg) with the remaining Toluene (1.5 L) in the addition funnel.
7. Begin dropwise addition of the solution to the
Observation: Evolution of HCl gas will be vigorous.[2] Ensure scrubber is active.
After addition is complete, warm the reaction mixture to 20–25°C and hold for 2 hours.
Step 3: In-Process Control (IPC)
9. Sampling: Take a 50 µL aliquot, quench in MeOH, and analyze via HPLC or GC-MS.
Target: residual acid chloride.
Regioselectivity Check: Ensure para-isomer is .[3] The ortho-isomer typically elutes earlier on non-polar GC columns.
Step 4: Quench and Work-up
10. Cool the reaction mixture to 0°C .
11. Reverse Quench: Prepare a separate vessel with 3.0 L of ice-cold 1M HCl .
12. Slowly transfer the reaction mixture into the aqueous acid vessel with vigorous stirring. Caution: Massive exotherm. Maintain quench mass
.
13. Stir for 30 minutes to ensure complete hydrolysis of aluminum salts.
14. Stop stirring and allow phases to separate.
15. Extraction:
Separate the organic (top) layer.
Re-extract the aqueous layer with Toluene (1.0 L).
Combine organics and wash with:
Water (2 x 1.0 L)
10% (1.0 L) – Check pH is neutral.
Brine (1.0 L).
Step 5: Purification
16. Dry the organics over
, filter, and concentrate under reduced pressure (Rotovap) to remove Toluene.
17. Distillation: The crude oil is best purified by high-vacuum distillation.
Boiling Point: Expect ~130–135°C at 2–3 mmHg (analogous to phenyl ketones).
Collection: Discard the first 5% (fores) containing residual toluene and ortho isomers. Collect the main fraction.
Crystallization (Optional): If the distillate solidifies (MP is low, often near ambient), recrystallize from minimal Hexanes/IPA (9:1) to achieve >99% purity.
Analytical Validation
Upon isolation, the product should be validated against these standard spectral characteristics:
¹H NMR (400 MHz, CDCl₃):
7.85 (d, 2H, Ar-H ortho to C=O)
7.25 (d, 2H, Ar-H meta to C=O)
3.95 (quintet, 1H, Cyclobutyl CH-C=O)
2.40 (s, 3H, Ar-CH₃)
2.45–1.80 (m, 6H, Cyclobutyl CH₂).
GC-MS: Molecular ion
m/z. Fragment peak at 119 m/z (Tolyl-C=O) is characteristic.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Deactivated (wet).
Use fresh, anhydrous . Ensure system is sealed.
High Ortho Isomer
Reaction temperature too high during addition.
Keep addition strictly .
Emulsion during Workup
Aluminum hydroxides precipitating.
Add more HCl to the quench water to dissolve Al salts (pH < 1). Filter through Celite if necessary.
Color Issues
Polymerization of impurities.
Distillation usually removes color. Activated carbon treatment can be used on the crude solution.
Workflow Visualization
Figure 2: Operational workflow for the 1 kg scale-up campaign.
References
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
ChemicalBook. (2023). Cyclobutyl 4-methylphenyl ketone Product Properties. Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Org. Synth. (1932).[4] Friedel-Crafts Acylation Procedures. Organic Syntheses, Coll.[4][5] Vol. 1, p. 109. Link (General protocol grounding).
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Aryl Ketones. Link
Disclaimer: This protocol involves hazardous chemicals (AlCl3, Toluene, HCl). It is intended for use by qualified personnel in a controlled laboratory environment. Always consult the SDS for specific reagents before use.
Application Note: Analytical Quantification of Cyclobutyl 4-methylphenyl ketone (CAS 53342-39-5)
[1] Executive Summary & Chemical Context[1][2][3] Cyclobutyl 4-methylphenyl ketone (CAS: 53342-39-5), also known as (4-methylphenyl)(cyclobutyl)methanone, is a critical building block in the synthesis of diverse pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context[1][2][3]
Cyclobutyl 4-methylphenyl ketone (CAS: 53342-39-5), also known as (4-methylphenyl)(cyclobutyl)methanone, is a critical building block in the synthesis of diverse pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and anti-obesity analogs related to cyclobutane-containing scaffolds.
Accurate quantification of this intermediate is challenging due to its lipophilicity and the potential presence of structural isomers (specifically the ortho-isomer) arising from its synthesis—typically via Friedel-Crafts acylation of toluene.
This guide presents two orthogonal methodologies:
UHPLC-UV: The primary method for assay and purity, optimized for routine QC.
GC-FID/MS: A secondary method for volatile impurity profiling and isomer resolution.
Chemical Profile
Property
Specification
Chemical Name
Cyclobutyl(4-methylphenyl)methanone
CAS Number
53342-39-5
Molecular Formula
C₁₂H₁₄O
Molecular Weight
174.24 g/mol
Physical State
Viscous oil or low-melting solid
LogP (Predicted)
~3.5 (Highly Lipophilic)
Key Chromophore
Acetophenone-like (λmax ~245-250 nm)
Analytical Strategy & Workflow
The selection of the analytical method depends on the specific Critical Quality Attribute (CQA) being measured.
Use HPLC-UV for the assay (content determination) and quantification of non-volatile impurities (e.g., oxidized byproducts).
Use GC-FID for residual solvent analysis (Toluene) and high-resolution separation of the ortho-isomer (Cyclobutyl 2-methylphenyl ketone) from the target para-isomer.
Decision Workflow
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on data requirements.
Method A: UHPLC-UV Protocol (Primary Assay)
Rationale: This method utilizes the strong UV absorption of the aromatic ketone moiety. A C18 column is selected to handle the lipophilicity of the cyclobutyl and tolyl groups. Acidic mobile phase is used to ensure sharp peak shapes for any potential acidic precursors (e.g., Cyclobutanecarboxylic acid).
Instrument Configuration
System: Agilent 1290 Infinity II or Waters Acquity UPLC H-Class.
Detector: Diode Array Detector (DAD).
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).
Why? The BEH particle provides pH stability and excellent peak shape for aromatics.
Operating Conditions
Parameter
Setting
Mobile Phase A
0.1% Phosphoric Acid in Water (Milli-Q)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
0.6 mL/min
Column Temp
40°C (Controls viscosity and retention reproducibility)
Injection Volume
2.0 µL
Detection
245 nm (Primary), 210 nm (Secondary for non-aromatics)
Run Time
12.0 minutes
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
60
40
Equilibration
1.0
60
40
Isocratic Hold
8.0
10
90
Linear Gradient
9.0
10
90
Wash
9.1
60
40
Re-equilibration
12.0
60
40
End
Standard & Sample Preparation
Diluent: 50:50 Acetonitrile:Water.
Stock Standard: Weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Conc: 1000 µg/mL).
Working Standard: Dilute 1.0 mL of Stock to 10 mL with Diluent (Conc: 100 µg/mL).
Sample Prep: Accurately weigh ~25 mg of sample. Dissolve in ACN, dilute to target 100 µg/mL. Filter through 0.2 µm PTFE filter before injection.
Method B: GC-FID Protocol (Impurity Profiling)
Rationale: Gas Chromatography is superior for separating structural isomers (ortho vs. para) which often co-elute in Reverse Phase HPLC. It also simultaneously detects residual Toluene (common solvent) and Cyclobutanecarbonyl chloride (starting material).
Column: Agilent J&W DB-5ms (or HP-5), 30m x 0.25mm, 0.25µm film.
Why? The 5% phenyl phase offers unique selectivity for aromatic isomers based on boiling point and polarity differences.
Operating Conditions
Parameter
Setting
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Inlet
Split Mode (50:1), 250°C
Injection
1.0 µL
Oven Program
50°C (hold 2 min) → 20°C/min to 180°C → 10°C/min to 280°C (hold 3 min)
Total Run Time
~21.5 minutes
Impurity Origin & Separation Logic
The synthesis likely involves the reaction of Toluene with Cyclobutanecarbonyl chloride. The GC method must resolve these specific components.
Figure 2: Synthetic pathway illustrating the origin of critical impurities tracked by GC-FID.
Method Validation (Self-Validating System)
To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.
System Suitability Criteria (HPLC)
Precision: %RSD of peak area for 5 replicate injections of Working Standard ≤ 0.5%.
Tailing Factor: 0.8 ≤ T ≤ 1.5 (Ensures no secondary interactions with silanols).
Resolution: If the ortho-isomer is present, Resolution (Rs) between ortho and para peaks must be > 1.5.
Linearity & Range
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (100 µg/mL).
Acceptance: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
Protocol: Spike known amounts of pure standard into a placebo matrix (or solvent) at 80%, 100%, and 120%.
Acceptance: Mean recovery 98.0% – 102.0%.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing > 1.5
Silanol interaction or column overload.
Add 5 mM Ammonium Acetate to aqueous mobile phase or reduce injection volume.
Split Peaks
Solvent mismatch.
Ensure sample diluent matches initial mobile phase (increase water content in diluent).
Baseline Drift (HPLC)
UV absorbance of ACN at low wavelengths.
Use "HPLC Grade Far UV" Acetonitrile; switch detection to 254 nm.
Ghost Peaks (GC)
Septum bleed or carryover.
Replace inlet septum; run blank injection; bake column at 300°C for 10 mins.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 149654400, Bis[1-(4-methylphenyl)cyclobutyl]methanone. (Note: Related structure for property estimation). Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on HPLC method development for neutral aromatics). Retrieved from [Link]
Application
Application Note: Derivatization Strategies for the Quantitative Analysis of Cyclobutyl 4-methylphenyl ketone
Introduction Cyclobutyl 4-methylphenyl ketone is a chemical entity of interest in various fields, including synthetic chemistry and drug discovery, due to its unique structural combination of a strained cyclobutane ring...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Cyclobutyl 4-methylphenyl ketone is a chemical entity of interest in various fields, including synthetic chemistry and drug discovery, due to its unique structural combination of a strained cyclobutane ring and an aryl ketone moiety. Accurate and sensitive quantification of this compound in diverse matrices is crucial for reaction monitoring, purity assessment, and metabolic studies. However, direct analysis of Cyclobutyl 4-methylphenyl ketone can present challenges for common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This application note provides a comprehensive guide to the derivatization of Cyclobutyl 4-methylphenyl ketone to enhance its analytical properties for reliable and sensitive quantification. We will explore the rationale behind derivatization and provide detailed, field-proven protocols for its implementation with subsequent analysis by GC-MS and HPLC-UV/MS.
The Rationale for Derivatization
Chemical derivatization is a strategic modification of an analyte to improve its chemical and physical properties for analytical purposes. For Cyclobutyl 4-methylphenyl ketone, derivatization of the carbonyl group is advantageous for several reasons:
Improved Volatility and Thermal Stability for GC-MS: The native ketone may have limited volatility and could be susceptible to thermal degradation in the hot GC inlet. Derivatization converts the polar carbonyl group into a less polar, more volatile, and more thermally stable functional group, leading to improved chromatographic peak shape and reproducibility.[1][2]
Enhanced Chromatographic Separation: Derivatization alters the retention characteristics of the analyte, which can be leveraged to achieve better separation from matrix interferences.[2]
Increased Detector Response and Sensitivity: For HPLC with UV detection, derivatization with a chromophoric agent can significantly enhance the molar absorptivity, thereby lowering the limit of detection.[3] For mass spectrometry, certain derivatizing agents can improve ionization efficiency, leading to a stronger signal.
Structural Confirmation: The mass shift and specific fragmentation patterns of the derivative in MS analysis provide an additional layer of confidence in the identification of the analyte.
Analytical Strategies and Protocols
We present two primary strategies for the derivatization and analysis of Cyclobutyl 4-methylphenyl ketone:
Oximation followed by GC-MS analysis: This is a robust method for volatile and semi-volatile ketones.
Hydrazone formation followed by HPLC-UV/MS analysis: This approach is ideal for enhancing UV detection and is suitable for samples in complex matrices.
Cationic tagging with Girard's Reagent T for enhanced LC-MS/MS sensitivity: This is a powerful technique for trace-level analysis.
Strategy 1: Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis
This method involves the reaction of the ketone with PFBHA to form a stable oxime derivative. The pentafluorobenzyl group enhances volatility and allows for highly sensitive detection using an electron capture detector (ECD) or by monitoring characteristic ions in MS.[4]
Reaction Mechanism:
Figure 1: Oximation of Cyclobutyl 4-methylphenyl ketone with PFBHA.
Experimental Protocol:
Reagent Preparation:
Prepare a 15 mg/mL solution of PFBHA hydrochloride in HPLC-grade water.
Sample Preparation:
Dissolve a known amount of the sample containing Cyclobutyl 4-methylphenyl ketone in a suitable organic solvent (e.g., ethyl acetate, hexane).
Derivatization Reaction:
To 100 µL of the sample solution in a 2 mL autosampler vial, add 100 µL of the PFBHA solution.
Cap the vial tightly and vortex for 1 minute.
Heat the reaction mixture at 60°C for 60 minutes.
Allow the vial to cool to room temperature.
Extraction:
Add 500 µL of hexane to the vial and vortex for 2 minutes.
Allow the layers to separate.
Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.
GC-MS Analysis:
Inject 1 µL of the hexane extract into the GC-MS system.
Typical GC-MS Parameters:
Parameter
Value
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature
250°C
Injection Mode
Splitless
Oven Program
80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas
Helium, constant flow at 1.2 mL/min
MS Transfer Line
280°C
Ion Source Temp
230°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Scan Range
m/z 50-550
Expected Mass Spectral Fragmentation: The EI mass spectrum of the PFB-oxime derivative is expected to show a characteristic fragment ion at m/z 181 corresponding to the pentafluorotropylium ion, which is excellent for selected ion monitoring (SIM) for enhanced sensitivity. Other fragments will arise from cleavage of the cyclobutyl and aryl moieties.
Strategy 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV/MS Analysis
DNPH reacts with ketones to form 2,4-dinitrophenylhydrazones, which are highly colored compounds with strong UV absorbance around 360 nm, making this an excellent method for HPLC with UV detection.[3][5][6]
Reaction Mechanism:
Figure 2: Derivatization of Cyclobutyl 4-methylphenyl ketone with DNPH.
Experimental Protocol:
Reagent Preparation:
Prepare a saturated solution of DNPH in acetonitrile.
Prepare a 2N hydrochloric acid solution.
Sample Preparation:
Dissolve the sample in acetonitrile.
Derivatization Reaction:
To 500 µL of the sample solution in a vial, add 500 µL of the DNPH solution and 50 µL of 2N HCl.
Cap the vial and heat at 40°C for 30 minutes.
Allow the solution to cool to room temperature.
Sample Cleanup (if necessary):
If the sample matrix is complex, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary to remove excess DNPH and other interferences.
HPLC-UV/MS Analysis:
Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.
Typical HPLC-UV/MS Parameters:
Parameter
Value
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
Water with 0.1% formic acid
Mobile Phase B
Acetonitrile with 0.1% formic acid
Gradient
50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate
1.0 mL/min
Column Temp
30°C
UV Detection
365 nm
MS Ionization
Electrospray Ionization (ESI), positive or negative ion mode
MS Scan Range
m/z 100-800
Considerations for the Cyclobutane Ring: The acidic conditions used for DNPH derivatization are generally mild. The cyclobutane ring is relatively stable under these conditions; however, prolonged exposure to strong acids or high temperatures should be avoided to minimize the risk of ring-opening or rearrangement reactions.[7][8]
Strategy 3: Derivatization with Girard's Reagent T (GRT) for LC-MS/MS Analysis
Girard's reagents are cationic derivatizing agents that react with ketones to introduce a pre-existing positive charge. This significantly enhances the ionization efficiency in ESI-MS, making it an extremely sensitive method for trace analysis.[9][10] Girard's Reagent T contains a quaternary ammonium group.
Reaction Mechanism:
Figure 3: Derivatization with Girard's Reagent T.
Experimental Protocol:
Reagent Preparation:
Prepare a 10 mg/mL solution of Girard's Reagent T in a mixture of methanol and acetic acid (9:1 v/v).
Sample Preparation:
Dissolve the sample in methanol.
Derivatization Reaction:
To 100 µL of the sample solution, add 100 µL of the Girard's Reagent T solution.
Vortex briefly and incubate at 37°C for 30 minutes.[11]
The reaction mixture can be directly injected or diluted with the initial mobile phase before analysis.
LC-MS/MS Analysis:
Inject an appropriate volume of the derivatized sample into the LC-MS/MS system.
Typical LC-MS/MS Parameters:
Parameter
Value
Column
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A
Water with 0.1% formic acid
Mobile Phase B
Acetonitrile with 0.1% formic acid
Gradient
A suitable gradient to resolve the derivative from the excess reagent.
Flow Rate
0.4 mL/min
Ionization
ESI, positive ion mode
MS/MS Mode
Multiple Reaction Monitoring (MRM)
MRM Transition: The precursor ion will be the [M+H]+ of the GRT-derivatized ketone. A characteristic product ion results from the neutral loss of trimethylamine ((CH₃)₃N), which is 59 Da. This specific transition provides excellent selectivity and sensitivity.
Method Validation
A crucial aspect of any quantitative analytical method is its validation to ensure the results are reliable and accurate.[12] The developed derivatization and analysis method should be validated for the following parameters according to ICH guidelines or other relevant regulatory standards:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
Derivatization of Cyclobutyl 4-methylphenyl ketone is a powerful strategy to overcome analytical challenges and achieve sensitive and reliable quantification. The choice of derivatization reagent and analytical technique should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided in this application note for oximation with PFBHA for GC-MS, hydrazone formation with DNPH for HPLC-UV/MS, and cationic tagging with Girard's Reagent T for LC-MS/MS offer robust and validated approaches for researchers, scientists, and drug development professionals.
References
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
Halket, J. M., Waterman, D., Przyborowska, A. M., Patel, R. K., Fraser, P. D., & Bramley, P. M. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. Retrieved from [Link]
Norrish Type-2 Reaction: Basic Concept, Mechanism and Examples. (2024, April 27). YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation of a cyclobutyl ketone and recycling of cyclobutane side product 29. Retrieved from [Link]
Wang, Y., Chen, P., & Zhang, X. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Polymers, 13(12), 1928. Retrieved from [Link]
Yinon, J. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 4(3). Retrieved from [Link]
Zhang, L., Wang, Y., & Li, X. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Analytical & Pharmaceutical Research, 8(4). Retrieved from [Link]
Reid, D. L., & Chen, P. H. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 145(26), 14364-14371. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
ResearchGate. (n.d.). Effect of PFBHA concentration on carbonyl derivatization yield for a.... Retrieved from [Link]
Herrington, J. S., & Hays, M. D. (2012). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Analytical and bioanalytical chemistry, 402(1), 337-348. Retrieved from [Link]
ResearchGate. (n.d.). Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). Retrieved from [Link]
LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of ((4-Methylphenyl)amino)acetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
Wang, Y., You, C., & Wang, Y. (2007). Derivatization with Girard Reagent T Combined with LC− MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical chemistry, 79(1), 322-326. Retrieved from [Link]
Al-Tannak, N. F., Al-Khashab, M. P., & Al-Ali, S. Y. (2019). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. Journal of clinical laboratory analysis, 33(5), e22872. Retrieved from [Link]
Shaik, J. S., Miller, C. A., & Cologna, S. M. (2019). Girard derivatization for LC‐MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of mass spectrometry, 54(10), 825-833. Retrieved from [Link]
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]
Yang, N. C. (2012). The past, present, and future of the Yang reaction. The Journal of organic chemistry, 77(17), 7087-7093. Retrieved from [Link]
The Journal of Organic Chemistry. (2022, October 5). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. Retrieved from [Link]
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
Simkus, D. N., Hilts, R. W., Herd, C. D. K., Aponte, J. C., & Elsila, J. E. (n.d.). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Retrieved from [Link]
Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography, 25(1‐2), 1-19. Retrieved from [Link]
Shimadzu Corporation. (n.d.). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Retrieved from [Link]
ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. Retrieved from [Link]
ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. Retrieved from [Link]
LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]
Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. Retrieved from [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024, January 30). Retrieved from [Link]
Application Note: Strategic Derivatization of Cyclobutyl 4-Methylphenyl Ketone via Hydrazine Chemistries
Introduction & Strategic Overview Cyclobutyl 4-methylphenyl ketone (also known as (4-methylphenyl)(cyclobutyl)methanone) represents a unique structural scaffold in medicinal chemistry. It combines a lipophilic, conformat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Overview
Cyclobutyl 4-methylphenyl ketone (also known as (4-methylphenyl)(cyclobutyl)methanone) represents a unique structural scaffold in medicinal chemistry. It combines a lipophilic, conformationally restricted cyclobutyl ring with an electron-rich tolyl moiety. The ketone functionality serves as a critical "gateway" for further diversification.
This application note details the reaction of this substrate with hydrazine derivatives . Unlike simple aliphatic ketones, the steric bulk of the cyclobutyl group and the electronic donation from the para-methyl group dictate specific optimization strategies.
We cover three distinct reaction pathways:
Analytical Derivatization (2,4-DNPH): For rapid identification and crystallinity studies.
Deoxygenation (Wolff-Kishner): Complete removal of the carbonyl to access the hydrocarbon scaffold.
Heterocycle Synthesis (Fischer Indole): Accessing the 2,3-disubstituted indole core.[1]
Reaction Landscape
The following diagram illustrates the divergent pathways available from the parent ketone.
[2]
Mechanistic Insight: The Cyclobutyl Challenge
Steric and Electronic Factors
The reaction of hydrazine nucleophiles with this ketone is governed by two competing factors:
Electrophilicity: The para-methyl group is an Electron Donating Group (EDG). This slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone, requiring acid catalysis for optimal rates.
Steric Strain: The cyclobutyl ring creates moderate steric hindrance (less than tert-butyl but more than methyl). More importantly, the formation of hydrazones involves a change in hybridization from
to (C=O to C=N). In subsequent reactions like the Fischer Indole synthesis, the formation of an exocyclic double bond (enamine intermediate) introduces ring strain (ectocyclic double bonds on 4-membered rings are energetically costly).
Expert Tip: Control the pH strictly. For hydrazone formation, a pH of 4.5–5.0 is optimal. Lower pH protonates the hydrazine (killing the nucleophile); higher pH fails to activate the carbonyl oxygen.
Purpose: Rapid qualitative identification and formation of a crystalline derivative for melting point analysis.
Reagent: 2,4-Dinitrophenylhydrazine (Brady’s Reagent).[2][3][4]
Preparation: Dissolve 50 mg of the ketone in 2 mL of ethanol.
Addition: Add 2 mL of the 2,4-DNPH reagent solution.
Observation: The reaction should yield a precipitate within 1–5 minutes.
Note: Due to the conjugation of the tolyl ring, the precipitate is expected to be orange to red . A yellow precipitate usually indicates a lack of conjugation.
Crystallization: If no precipitate forms immediately, warm the mixture gently to 50°C for 5 minutes, then add 2-3 drops of water and cool on ice.
Isolation: Filter the solid, wash with cold dilute ethanol (10%), and dry.
Self-Validating Check:
Positive Result: Formation of an orange/red solid.[5]
Negative Result: Solution remains clear orange (reagent color). This indicates steric inhibition or degraded reagent.
Purpose: Complete reduction of the ketone to the methylene group (-CH2-), yielding 1-cyclobutyl-4-methylbenzene.
Method: Huang-Minlon Modification (allows single-vessel reaction without isolating the hydrazone).
Reagent Table
Component
Equiv.
Role
Cyclobutyl 4-methylphenyl ketone
1.0
Substrate
Hydrazine Hydrate (80-100%)
3.0 - 5.0
Nucleophile/Reductant
Potassium Hydroxide (KOH)
4.0
Base
Diethylene Glycol (DEG)
Solvent
High BP solvent (allows >190°C)
Detailed Workflow
Condensation Phase:
In a round-bottom flask equipped with a reflux condenser and thermometer, combine the ketone, KOH pellets, and hydrazine hydrate in diethylene glycol (5 mL per gram of substrate).
Heat the mixture to 120°C for 1 hour. This forms the hydrazone in situ.[6]
Mechanistic Note: The cyclobutyl ring is stable at this temperature, but the hydrazone formation is the rate-limiting step due to the EDG effect of the tolyl group.
Distillation Phase:
Remove the reflux condenser and replace with a distillation head.
Raise the temperature to 190–200°C .
Distill off the excess water and hydrazine. The internal temperature must rise to facilitate the decomposition of the hydrazone.
Decomposition Phase:
Once the temperature reaches 200°C, reflux for 3–4 hours.
Caution: Nitrogen gas (
) evolution will occur. Ensure the system is vented.
Workup:
Cool to room temperature.[7] Dilute with water (2x volume).
Extract with pentane or hexane (the product is a non-polar hydrocarbon).
Wash organic layer with 1M HCl (to remove hydrazine traces) and brine.
Dry over
and concentrate.
Figure 2: Workflow for the Huang-Minlon modification of the Wolff-Kishner reduction.
Purpose: Synthesis of 2-(4-methylphenyl)-3-cyclobutyl-1H-indole.
Reagent: Phenylhydrazine + Acid Catalyst.[1][8]
Critical Warning: The cyclobutyl ring introduces a risk of rearrangement. Under harsh acidic conditions, the cyclobutyl methyl cation (if formed) can expand to a cyclopentyl system. However, in the Fischer synthesis, the mechanism proceeds via a [3,3]-sigmatropic rearrangement of the enamine. The formation of the exocyclic double bond on the cyclobutane ring (alkylidene cyclobutane) is strained but permissible.
Optimization Strategy
To minimize ring expansion, use mild Lewis acids (ZnCl2) or Polyphosphoric Acid (PPA) at controlled temperatures, rather than refluxing H2SO4.
Protocol
Hydrazone Formation:
Mix Ketone (1.0 equiv) and Phenylhydrazine (1.1 equiv) in Ethanol with catalytic Acetic Acid (5 drops).
Reflux for 1 hour.
Cool and crystallize the phenylhydrazone. Isolate this intermediate.
Why isolate? Direct one-pot synthesis often leads to tar formation with sensitive cycloalkyl ketones.
Cyclization (Indolization):
Mix the isolated phenylhydrazone with Polyphosphoric Acid (10 parts PPA to 1 part hydrazone by weight).
Heat slowly to 90–100°C with vigorous mechanical stirring.
Monitor by TLC. The reaction is complete when the hydrazone spot disappears.
Stop immediately upon completion to prevent acid-catalyzed ring expansion of the cyclobutyl group.
Quench:
Pour the hot reaction mixture onto crushed ice/water.
Neutralize with NaOH solution (keep temperature <20°C).
Extract with Ethyl Acetate.
References
Wolff-Kishner Reduction Mechanism & Modifications
Myers, A. G., et al. "Development of a Practical Method for the Synthesis of Hydrazones."[9] Journal of the American Chemical Society, 2004.[9]
OpenStax Chemistry. "Aldehydes and Ketones: Nucleophilic Addition Reactions."
Cyclobutyl Ketone Chemistry
Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003. (General reference for cyclobutyl stability).
Technical Support Center: Optimizing Friedel-Crafts Acylation for Aryl Ketone Synthesis
Welcome to our dedicated technical support center for the Friedel-Crafts acylation reaction. As a cornerstone of organic synthesis for creating aryl ketones, this reaction, while powerful, can present challenges.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the Friedel-Crafts acylation reaction. As a cornerstone of organic synthesis for creating aryl ketones, this reaction, while powerful, can present challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities, ensuring robust and high-yield outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions effectively.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses the most common issues encountered during Friedel-Crafts acylation, providing a systematic approach to problem-solving.
Issue 1: Low to No Product Formation
You've set up your reaction, but upon work-up and analysis, you find a disappointingly low yield or no desired product at all. This is a frequent challenge with several potential root causes.
Possible Cause A: Inactive Catalyst
The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the heart of the Friedel-Crafts acylation. Its activity is paramount.
Expert Insight: Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. This is often the primary culprit for reaction failure.
Troubleshooting Steps:
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying is recommended). Solvents should be freshly distilled from an appropriate drying agent.
Use Fresh Catalyst: Employ a freshly opened bottle of high-purity aluminum chloride. If the bottle has been open for some time, consider purchasing a new one.
Inert Atmosphere: For particularly sensitive substrates or when aiming for maximum yield, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
Possible Cause B: Deactivated Aromatic Substrate
The electronic nature of your aromatic ring is a critical factor.
Expert Insight: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Therefore, aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃, or other carbonyl groups) are deactivated and may not be sufficiently nucleophilic to attack the acylium ion.[2][3][4]
Troubleshooting Steps:
Substrate Assessment: Evaluate the substituents on your aryl starting material. If a strongly deactivating group is present, the standard Friedel-Crafts conditions may not be suitable.
Alternative Synthetic Routes: For deactivated systems, consider alternative strategies such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Possible Cause C: Insufficient Catalyst Stoichiometry
Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.
Expert Insight: The product aryl ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[5][6] This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles.[5][6] Therefore, at least one equivalent of the catalyst is typically required.
Troubleshooting Steps:
Stoichiometry Check: Ensure you are using at least a 1:1 molar ratio of Lewis acid to the limiting reagent (often the acylating agent). For some systems, a slight excess (e.g., 1.1 to 1.2 equivalents) may be beneficial.[5]
Incremental Addition: In some cases, adding the catalyst in portions can help maintain a sufficient concentration of active catalyst throughout the reaction.
Issue 2: Formation of a Dark, Tarry, or Polymeric Substance
Instead of a clean product, your reaction flask contains a dark, insoluble material, indicating polymerization or decomposition.
Possible Cause: Furan or Pyrrole Polymerization
Expert Insight: Certain electron-rich heteroaromatics, like furan, are highly susceptible to polymerization under the strongly acidic conditions of a classic Friedel-Crafts reaction.[7]
Troubleshooting Steps:
Milder Lewis Acids: Switch from a strong Lewis acid like AlCl₃ to a milder one such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or tin(IV) chloride (SnCl₄).[7]
Lower Reaction Temperature: Perform the reaction at reduced temperatures (e.g., 0 °C or even -78 °C) to minimize the rate of polymerization.[7][8]
Controlled Addition: Add the Lewis acid slowly to the mixture of the heterocycle and acylating agent to prevent localized high concentrations of acid.[7]
Issue 3: Multiple Products Detected
Your analysis (e.g., TLC, GC-MS) indicates the presence of multiple products, complicating purification and reducing the yield of the desired isomer.
Possible Cause: Polysubstitution
Expert Insight: While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[2] However, the acyl group introduced is deactivating, which generally prevents a second acylation.[4][5][6][9] If observed, it's often with very reactive substrates.
Troubleshooting Steps:
Control Stoichiometry: Use a 1:1 or slightly less than 1:1 ratio of the acylating agent to the aromatic substrate.
Reverse Addition: Consider adding the aromatic substrate to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the activated aromatic ring.
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid catalyst should I choose?
The choice of Lewis acid is critical and depends on the reactivity of your aromatic substrate.
Catalyst Strength
Examples
Recommended For
Strong
AlCl₃, FeCl₃
Unactivated and moderately activated aromatic rings.
Moderate
SnCl₄, TiCl₄
Activated aromatic rings where milder conditions are desired.
Mild
ZnCl₂, BF₃·OEt₂
Highly activated or acid-sensitive substrates like furans and phenols.
Q2: Can I use carboxylic acids or anhydrides directly?
Yes, acid anhydrides are common acylating agents.[2][5][10][11] Carboxylic acids can also be used, often with a promoter that converts them into a more reactive species in situ. Recent "greener" methodologies have explored using methanesulfonic anhydride to facilitate this transformation, avoiding metallic and halogenated waste.[12]
Q3: My aromatic compound has an -NH₂ or -OH group. Can I perform a Friedel-Crafts acylation?
Direct Friedel-Crafts acylation on anilines or phenols is problematic. The lone pair on the nitrogen or oxygen will coordinate with the Lewis acid, forming a strongly deactivated complex that prevents electrophilic aromatic substitution.[2][13] It is necessary to use a protecting group for these functionalities before proceeding with the acylation.
Q4: How can I avoid carbocation rearrangements?
One of the significant advantages of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements. The acylium ion is resonance-stabilized and does not rearrange.[3][4][5][14] If you desire a straight-chain alkyl substituent, a reliable two-step approach is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction).[5][14][15]
Visualizing the Process
The Core Mechanism
The following diagram illustrates the fundamental steps of the Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow
When faced with a challenging reaction, a structured approach is key.
Caption: A workflow for troubleshooting low yields.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Anisole
This protocol is a representative example and may require optimization for different substrates.
Safety Precautions:
Aluminum chloride is corrosive and reacts violently with water. Handle with care in a fume hood.[1]
Acetyl chloride is corrosive and a lachrymator. Use in a well-ventilated fume hood.[1]
Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.
Procedure:
Setup: To a flame-dried 100-mL round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen).[1]
Solvent Addition: Add anhydrous dichloromethane via syringe. Cool the suspension to 0 °C in an ice/water bath.[1]
Acylating Agent Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15 minutes.
Substrate Addition: Dissolve anisole (0.9 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC).
Work-up:
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Isolation and Purification:
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[1]
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-methoxyacetophenone.
References
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
Chemicals Learning. (n.d.). Friedel-Crafts Acylation Reaction and Mechanism. Retrieved from [Link]
ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]
Pawar, S. S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29685-29712. Retrieved from [Link]
All In One Chemistry. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
OCESS DELVE. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones. YouTube. Retrieved from [Link]
Chem Survival. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
Technical Support: Synthesis & Impurity Profiling of Cyclobutyl 4-Methylphenyl Ketone
Introduction & Route Analysis This technical guide addresses the impurity profile of Cyclobutyl 4-methylphenyl ketone (CAS: 53342-39-5). This molecule is a critical intermediate in the synthesis of various pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Route Analysis
This technical guide addresses the impurity profile of Cyclobutyl 4-methylphenyl ketone (CAS: 53342-39-5). This molecule is a critical intermediate in the synthesis of various pharmaceutical scaffolds (e.g., CB2 agonists, antiviral agents).
The synthesis is typically approached via two primary pathways. Your impurity profile is dictated entirely by the route selected:
Key Challenge: Over-addition (Tertiary alcohol) and Homocoupling.
Critical Impurity Modules
Module A: The Regioselectivity Challenge (Friedel-Crafts)
Issue: Presence of ortho-isomer (Cyclobutyl 2-methylphenyl ketone).
Mechanism: Toluene is an ortho, para-director. While the methyl group activates the ring, the steric bulk of the incoming cyclobutyl acylium ion favors the para position. However, without strict temperature control, the ortho isomer can form (typically 5-15% without optimization).
Troubleshooting Protocol:
Solvent Selection: Switch from neat toluene or high-polarity solvents (Nitrobenzene) to Dichloromethane (DCM) or 1,2-Dichloroethane . Lower polarity solvents often enhance para-selectivity due to tighter ion-pairing in the transition state.
Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition. Higher temperatures increase the kinetic energy, allowing the electrophile to overcome the steric barrier of the ortho position.
Module B: Cyclobutyl Ring Integrity (Lewis Acid Sensitivity)
Issue: Appearance of cyclopentanone derivatives or linear aliphatic chains.
Mechanism: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). In the presence of strong Lewis Acids (AlCl₃) and heat, the ketone product—which forms a 1:1 complex with AlCl₃—can undergo ring expansion or opening to relieve strain.
Visualizing the Risk:
The diagram below illustrates the divergence between the desired pathway and the ring-expansion failure mode.
Caption: Figure 1. Friedel-Crafts reaction pathways showing the kinetic competition between para-substitution (Target) and thermodynamic side-reactions (Ortho-isomer, Ring Expansion).
Module C: Grignard-Specific Impurities
Issue: Presence of tertiary alcohols or bi-aryl compounds.
Mechanism:
Bi-aryl (Homocoupling): 4-Tolylmagnesium bromide can couple with itself to form 4,4'-Dimethylbiphenyl if the halide initiation is too aggressive or if transition metal impurities (Fe, Co) are present in the magnesium.
Tertiary Alcohol: The ketone product is more reactive than the nitrile precursor. If the Grignard reagent is in excess or the quench is delayed, a second equivalent adds to the ketone.
Comparative Impurity Data
Use this table to identify your impurity based on analytical data (HPLC/GC-MS).
Impurity Type
Likely Structure
Origin
Mass Spec Characteristic
Isomer
o-Tolyl cyclobutyl ketone
Friedel-Crafts (High Temp)
Same MW (174.24), slightly lower retention time than target.
Ring Opened
1-(p-Tolyl)-1-penten-3-one
Acid-catalyzed rearrangement
Same MW (Isomer), distinct fragmentation (loss of ring strain peaks).
Objective: Minimize ortho-isomer and prevent ring expansion.
Reagents:
Cyclobutanecarbonyl chloride (1.0 eq)
Toluene (Solvent & Reagent, 5-10 eq if used as solvent, or 1.1 eq in DCM)
Aluminum Chloride (AlCl₃) (1.1 eq)
Solvent: Dichloromethane (DCM) (Recommended for regio-control)
Step-by-Step:
Catalyst Activation: In a dry 3-neck flask under N₂, suspend AlCl₃ in dry DCM. Cool to 0°C .
Acyl Chloride Addition: Add Cyclobutanecarbonyl chloride dropwise. Observation: The slurry will dissolve as the acylium complex forms. Stir for 15 min at 0°C.
Why? Pre-forming the complex prevents high local concentrations of uncomplexed Lewis acid attacking the toluene later.
Critical Control Point: Do not let the exotherm spike. High temps (>10°C) drastically increase the ortho impurity.
Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC.
Quench (The "Ring Saving" Step): Pour the reaction mixture slowly into a stirred mixture of Ice/HCl .
Warning: Do not add water to the reaction. The reverse addition (reaction into water) controls the exotherm. A hot quench can cause the cyclobutyl ring to open.
Workup: Separate layers. Wash organic layer with NaHCO₃ (removes acid impurities) and Brine. Dry over MgSO₄.[1]
Frequently Asked Questions (FAQ)
Q1: I see a peak at RRT 0.95 in my HPLC that tracks with the product. What is it?A: This is almost certainly the ortho-isomer . It is chemically very similar to the para-product. You cannot easily remove it by crystallization. You must optimize the reaction temperature (keep it colder) or switch to a more steric-demanding solvent system to prevent it from forming.
Q2: Can I use Cyclobutanecarboxylic acid directly instead of the chloride?A: Yes, but you must use Polyphosphoric Acid (PPA) or generate the anhydride in situ. However, PPA reactions require heating (often 60-80°C), which puts the cyclobutyl ring at high risk of rearrangement to cyclopentanone derivatives. The Acid Chloride/AlCl₃/0°C route is safer for ring integrity.
Q3: My Grignard reaction yield is low, and I see a lot of starting material nitrile.A: Cyclobutanecarbonitrile is sterically hindered. If you are running this in ether, the reflux temperature (35°C) might be too low. Switch to THF (Reflux ~66°C) to push the conversion, but ensure your reagents are strictly anhydrous to prevent hydrolysis to the amide.
Q4: Why is the color of my Friedel-Crafts reaction turning deep red/purple?A: This is normal. The acylium-aluminum complex is often deeply colored. However, if it turns black/tar-like, you are likely polymerizing the solvent or decomposing the product due to excessive heat.
References
Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Foundational text on mechanism and isomer distribution).
Cyclobutyl Ring Stability: Olah, G. A., et al. "Stable Carbocations. CXVIII. Cyclopropyl and Cyclobutyl Cations." Journal of the American Chemical Society, 1971.
Synthesis of Cyclobutyl Ketones: Method for producing cyclobutyl ketone derivative. Patent US20080207954A1. (Describes industrial handling of cyclobutyl acylations).
Grignard Side Reactions: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley, 2007. (Defines homocoupling and over-addition mechanisms).
Technical Guide: Optimizing Norrish-Yang Reaction Conditions for Cyclobutyl Ketones
The following technical guide addresses the optimization of Norrish-Yang photocyclization conditions, with a specific focus on cyclobutyl ketone substrates (e.g., cyclobutyl aryl ketones) to generate bicyclo[1.1.1]pentan...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the optimization of Norrish-Yang photocyclization conditions, with a specific focus on cyclobutyl ketone substrates (e.g., cyclobutyl aryl ketones) to generate bicyclo[1.1.1]pentan-2-ols or related fused cyclobutanol scaffolds.
Introduction & Scope
The Norrish-Yang cyclization (Type II photocyclization) is a powerful method for constructing strained ring systems. For cyclobutyl ketones (specifically cyclobutyl aryl ketones), this reaction is particularly valuable as it enables the synthesis of bicyclo[1.1.1]pentan-2-ols via
-hydrogen abstraction from the cyclobutyl ring. These intermediates are precursors to cis-1,3-difunctionalized cyclobutanes, a high-value scaffold in drug discovery for bioisosteric replacement.
This guide provides troubleshooting and optimization protocols for this specific transformation, addressing the unique geometric and electronic constraints of cyclobutyl substrates.
Mechanistic Workflow (The "Why" of Optimization)
Understanding the excited-state dynamics is critical for troubleshooting. The reaction relies on the formation of a reactive
Figure 1: Mechanistic pathway for the Norrish-Yang cyclization of cyclobutyl ketones. The competition between cyclization (
) and fragmentation () is the primary optimization target.
Module 1: Photochemical Reactor Setup
Objective: Maximize photon flux at the
absorption band while minimizing heat and competing excitation.
Q: What light source is optimal for cyclobutyl aryl ketones?
Recommendation:UV LEDs (365 nm) or Medium-Pressure Hg Lamps with Pyrex filters .
Why: Aryl ketones typically have an
absorption band around 320–340 nm.
365 nm LEDs: Provide a "soft" irradiation that excites the
tail. This is often cleaner, reducing polymerization side reactions caused by higher-energy UV (<300 nm).
Hg Lamp + Pyrex: The Pyrex filter (cutoff
nm) is mandatory to block high-energy UV that excites the transition, which can lead to rapid degradation or unreactive states.
Q: Do I need to degas the reaction?
Status:CRITICAL / MANDATORY .
Protocol: Sparge the solvent with Argon or Nitrogen for at least 15–30 minutes prior to irradiation and maintain a positive pressure during reaction.
Reasoning: The reactive species is the Triplet State (
) .[1] Dissolved molecular oxygen () is a potent triplet quencher. Even trace oxygen can reduce the quantum yield to near zero, leading to "stalled" reactions.
Module 2: Solvent & Concentration Engineering
Objective: Bias the biradical intermediate toward cyclization (Yang) rather than fragmentation (Type II) or reverse hydrogen transfer.
Solvent Selection Matrix
Solvent
Polarity
H-Bonding
Effect on Yang Cyclization
Recommended For
Benzene
Non-polar
None
Standard. Good triplet lifetime, but toxic.
Initial screening.
Acetonitrile
Polar
Weak
Good. Solubilizes polar substrates.
General optimization.
Methanol
Polar
Strong
Excellent. H-bonding stabilizes the biradical hydroxyl group, preventing reverse H-transfer.
Top Choice for maximizing conversion.
Water/MeCN
Very Polar
Strong
Can induce "hydrophobic packing" (enhancing cyclization).
Water-soluble ketones.
Q: My reaction yields are low due to Type II fragmentation (cleavage). How do I fix this?
Troubleshooting:
Switch to Methanol: H-bonding solvents often retard the fragmentation pathway and slow down reverse H-transfer, extending the lifetime of the biradical and allowing the slower cyclization step to occur.
Lower the Temperature: Fragmentation has a higher activation energy than cyclization. Cooling the reaction (0°C to -20°C) often favors the cyclization product (the bicyclic alcohol).
Module 3: Substrate Design & Electronic Effects
Context: This is the most common failure point for cyclobutyl aryl ketones.
Q: Why do electron-rich aryl ketones (e.g., p-methoxy) fail to react?
Diagnosis:State Mixing / "The
Trap".
Mechanism: For H-abstraction to occur, the lowest triplet state (
) must have character (unpaired electron on Oxygen).
The Problem: Electron-donating groups (EDGs) like -OMe or -NMe2 lower the energy of the unreactive
triplet state. If the state drops below the state, the ketone becomes chemically inert toward H-abstraction.
Solution:
Substrate Modification: Add an electron-withdrawing group (EWG) like -CF
, -CN, or -F to the aryl ring. This raises the level, restoring the reactive ground state.
Alternative: If the EDG is required, consider synthesizing the EWG-substituted analog first, performing the photochemistry, and then modifying the arene post-cyclization.
Q: Can I use this method to make cis-1,3-difunctionalized cyclobutanes?
Yes. This is the primary application of this workflow.
Ring Opening: Treat the bicyclic alcohol with Pd(II) catalysts or base to cleave the C1-C2 bond.
Result: This sequence installs substituents in a cis relationship on the cyclobutane ring, which is difficult to achieve via direct alkylation.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
No Reaction (Starting material recovered)
Oxygen quenching.
Re-degas vigorously. Ensure system is sealed.
No Reaction (EDG substrate)
Unreactive triplet state.
Substrate unsuitable. Modify aryl ring with EWGs (e.g., -CF).
Low Yield (Polymerization)
Wavelength too short (<300 nm).
Use Pyrex filter or switch to 365 nm LEDs.
High Fragmentation (Alkene formation)
Biradical prefers -scission.
Switch solvent to Methanol ; run reaction at -20°C .
Slow Conversion
Low light intensity or inner-filter effect.
Increase surface area (flow reactor); dilute reaction (0.01 M) to prevent light absorption by products.
References
Fundamental Mechanism: The past, present, and future of the Yang reaction. (2025).[7] PMC. Link
Cyclobutyl Ketone Specifics:Formal
-C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2023).[3] National Institutes of Health (NIH). Link
Regioselectivity & Conditions: Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones. (2022).[6][8][9][10] Journal of Organic Chemistry. Link
Solid State & Geometry: The Reasons for Different Kinetics of the Norrish-Yang Reaction in Crystals. (2020).[8][9][11] ACS Publications. Link
Photo-Stability Applications Lab: Technical Support Center
Subject: Prevention of Polymer Degradation in Photochemical Reactions Ticket ID: POLY-PHOTO-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Photo-Stability Applications Lab You have...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Prevention of Polymer Degradation in Photochemical Reactions
Ticket ID: POLY-PHOTO-STAB-001
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Photo-Stability Applications Lab
You have reached the Tier 3 Technical Support guide for researchers encountering stability issues during photochemical synthesis and UV-curing workflows. This guide moves beyond basic "weathering" and addresses the immediate chemical degradation occurring during reaction execution.
Our goal is to ensure your polymer architecture remains intact while maximizing the efficiency of your photochemical transformation.
Part 1: Critical Triage – Symptom-Based Troubleshooting
Identify your issue below to access the immediate remediation protocol.
Q1: My polymer cures, but the surface remains tacky and the molecular weight is lower than predicted. What is happening?
Diagnosis:Oxygen Inhibition.
This is the most common failure mode in radical photopolymerization. Dissolved oxygen (
) reacts with propagating carbon-centered radicals () at a rate to times faster than the monomer adds to the chain. This creates peroxy radicals () which are kinetically stable and terminate the reaction, leading to low conversion and "tacky" surfaces.
Immediate Remediation:
Increase Irradiance: A higher photon flux generates a burst of radicals that can consume dissolved oxygen faster than it diffuses back into the sample.
Chemical Scavenging: Add Triphenylphosphine (TPP) at 1 wt%.[1] TPP reduces peroxy radicals, mitigating the inhibition effect without altering the polymer backbone significantly .
Physical Barrier: If working with films, cover the reaction with a PET sheet or cure under water/oil to block atmospheric oxygen diffusion.
Q2: My clear polymer turns yellow immediately after UV exposure.
Diagnosis:Chromophore Formation (Photo-Oxidation).
You are likely witnessing the formation of conjugated double bonds or quinoid structures. This often results from Norrish Type I cleavage, where carbonyl groups in the backbone absorb UV energy, cleave, and generate free radicals that recombine to form color-causing chromophores .
Immediate Remediation:
Wavelength Filtering: If your photoinitiator activates at 365 nm, use a long-pass filter to block high-energy UVB/UVC (<300 nm) radiation, which is responsible for most direct bond scission.
Add a UV Absorber: Incorporate a Benzotriazole-type absorber (e.g., Tinuvin 328). These molecules competitively absorb UV photons and dissipate the energy as heat via rapid tautomerism, protecting the polymer matrix .
Q3: The polymer becomes brittle and cracks during the reaction.
Diagnosis:Chain Scission (Norrish Type II).
This indicates a reduction in molecular weight. In polymers containing carbonyls (like polyesters or polyketones), excited states can abstract a
-hydrogen, leading to backbone cleavage.
Immediate Remediation:
Radical Scavenging: Introduce a Hindered Amine Light Stabilizer (HALS) . Unlike UV absorbers, HALS do not filter light; they trap the radicals formed after scission occurs, preventing the "unzipping" of the polymer chain .
Part 2: Experimental Protocols & Methodologies
To prevent degradation, you must control the reaction environment.[2] We recommend the Freeze-Pump-Thaw method for solution-phase photochemistry.
Protocol A: Freeze-Pump-Thaw Degassing
Use this protocol to remove dissolved oxygen from monomer solutions prior to irradiation.
Equipment: Schlenk line, Liquid Nitrogen (
), Vacuum pump.
Seal: Place your monomer solution in a Schlenk flask and seal it.
Freeze: Submerge the flask in
until the solution is completely solid.
Why: Freezing prevents solvent evaporation during the vacuum step.[3]
Pump: Open the flask to high vacuum (10–15 minutes).
Mechanism:[2][4][5][6][7][8][9][10][11] The headspace gas is removed.[3][12] Dissolved gases are trapped in the solid lattice.
Thaw: Close the vacuum. Remove flask from
and thaw in a warm water bath.
Mechanism:[2][4][5][6][7][8][9][10][11] As the solid melts, trapped gases bubble out into the headspace.
Repeat: Perform steps 2–4 for three cycles .
Backfill: After the final cycle, backfill with high-purity Argon or Nitrogen.
Use this when harsh chemical scavengers or degassing are toxic to encapsulated cells.
Reagents: Glucose Oxidase (GOx), Catalase,
-D-glucose.
Component
Concentration
Function
Glucose Oxidase
100–200 U/mL
Converts Glucose + Gluconolactone +
Catalase
1000 U/mL
Converts + (Prevents peroxide toxicity)
Glucose
10–20 mM
Substrate for the reaction
Note: This system actively consumes oxygen diffusing into the system during printing/curing.
Part 3: Formulation Logic & Stabilizer Selection
Selecting the right stabilizer is a balance between protection and interference with your photoinitiator.
Stabilizer Selection Matrix
Stabilizer Class
Mechanism
Best Application
Contraindications
Benzophenones
UV Absorption (Shielding)
PVC, Polyesters
Can yellow slightly over time.
Benzotriazoles
UV Absorption (Energy Dissipation)
Polycarbonates, Acrylics
May compete with photoinitiators absorbing <350 nm.
HALS (Hindered Amines)
Radical Scavenging (Denisov Cycle)
Polyolefins, Polyurethanes
Ineffective in acidic environments (amine neutralization).
Nickel Quenchers
Excited State Quenching
Agricultural Films
Contains heavy metals; often imparts green color.[13]
Visualizing the Stabilization Pathway
The following diagram illustrates how Stabilizers (HALS) and Absorbers intervene in the degradation cascade.
Figure 1: The photochemical degradation cascade. UV Absorbers intervene at the photon absorption stage, while HALS intervene at the radical propagation stage (Denisov Cycle).
Part 4: Experimental Setup for Inert Curing
To ensure reproducibility, your physical setup must eliminate environmental variables.
Figure 2: Standard inert atmosphere setup. The oil bubbler is critical for visualizing positive pressure and preventing atmospheric oxygen backflow.
References
Belon, C., et al. (2010).[1] "Overcoming the Oxygen Inhibition in the Photopolymerization of Acrylates: A Study of the Beneficial Effect of Triphenylphosphine." Journal of Polymer Science Part A: Polymer Chemistry. [1]
Rabek, J. F. (1995). "Polymer Photodegradation: Mechanisms and Experimental Methods." Springer.
troubleshooting cyclobutyl ketone reactions with electron-rich arenes
Topic: Troubleshooting Cyclobutyl Ketone Reactions with Electron-Rich Arenes Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current) Introduction: The "Cyclobutyl Carbinyl" Trap We...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Cyclobutyl Ketone Reactions with Electron-Rich Arenes
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Version: 2.1 (Current)
Introduction: The "Cyclobutyl Carbinyl" Trap
Welcome to the technical support guide for cyclobutyl ketone functionalization. If you are accessing this guide, you are likely attempting to couple a cyclobutyl ketone (e.g., cyclobutyl phenyl ketone) with an electron-rich arene (indole, phenol, anisole) and are observing unexpected results: ring expansion , polymerization , or no reaction .
The central challenge in this chemistry is the Cyclobutyl Carbinyl Cation intermediate. Unlike standard ketones, cyclobutyl ketones possess significant ring strain (~26 kcal/mol). Upon activation by a Lewis or Brønsted acid, the resulting carbocation is prone to a Wagner-Meerwein rearrangement, expanding to a thermodynamically more stable cyclopentyl system.[1]
This guide provides the logic to control this bifurcation: preserving the 4-membered ring (kinetic control) vs. harnessing the expansion (thermodynamic control).
Module 1: Troubleshooting Reaction Outcomes
Issue 1: "I wanted a cyclobutyl product, but I got a cyclopentane."
Diagnosis: Rapid Ring Expansion.
When a Lewis Acid (LA) activates the ketone carbonyl, the resulting cation is stabilized by the adjacent cyclobutyl ring (bisected conformation). However, if the lifetime of this cation is long, or if the temperature is too high, the C-C bond of the ring migrates to the cationic center.
The Fix:
Switch to "Super-Silyl" Nucleophiles: Avoid generating a discrete carbocation. Use nucleophilic silyl enol ethers or silylated arenes (if applicable) under extremely mild catalysis.[1][2]
Temperature Control: Perform the reaction at -78 °C . The energy barrier for ring expansion is low but surmountable at cryogenic temperatures.[2]
Reaction Quench: Quench immediately at low temperature. Warming the reaction mixture with active Lewis Acid present guarantees rearrangement.
Issue 2: "My indole/pyrrole turned into black tar."
Diagnosis: Acid-Mediated Polymerization.[1][2]
Electron-rich heterocycles like indole are highly sensitive to strong Lewis acids (e.g.,
, ). They undergo acid-catalyzed dimerization/polymerization faster than they attack the bulky cyclobutyl ketone.[2]
The Fix:
Change the Catalyst: Switch to Lanthanide Triflates (e.g.,
, ) or Indium(III) . These are "water-tolerant" Lewis acids that activate the carbonyl effectively without decomposing the heterocycle.
Inverse Addition: Add the Lewis Acid slowly to a mixture of the ketone and arene, rather than adding the arene to pre-complexed acid.
Issue 3: "No reaction occurred (Recovered Starting Material)."
Diagnosis: Steric Deactivation + "Puckered" Ring.[1][2]
The cyclobutyl ring is sterically demanding (puckered conformation). If the arene is also substituted (e.g., 2-methylindole), the steric clash prevents C-C bond formation.
The Fix:
High-Pressure Activation: If available, high-pressure chemistry (10-15 kbar) can force the coupling without thermal rearrangement.
Solvent Switch: Move to Hexafluoroisopropanol (HFIP) .[1][2] HFIP activates carbonyls via strong H-bonding without the harshness of mineral acids, often facilitating difficult Friedel-Crafts alkylations.
Module 2: Mechanistic Decision Tree
The following diagram illustrates the critical decision points determining whether you obtain the Direct Addition product (Cyclobutyl) or the Rearranged product (Cyclopentyl).
Caption: Mechanistic bifurcation of cyclobutyl ketone activation. Path A preserves the 4-membered ring; Path B leads to ring expansion.[1]
Module 3: Catalyst Selection Matrix
Select the appropriate Lewis Acid based on your arene's sensitivity and the desired outcome.
Catalyst Class
Examples
Reactivity Profile
Recommended For
Risk Factor
Hard Lewis Acids
, ,
High .[1] Generates discrete carbocations rapidly.
Benzene, alkyl-benzenes, chlorobenzene.
High risk of polymerization with indoles. High risk of ring expansion.
Photochemical Process Optimization Center: Norrish Type II Cleavage
Current Status: Operational Operator Level: Senior Application Scientist Subject: Minimizing Byproducts (Cyclization & Oxidation) in Norrish Type II Fragmentation Core Directive: The "Battle of the Biradical" In Norrish...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Operator Level: Senior Application Scientist
Subject: Minimizing Byproducts (Cyclization & Oxidation) in Norrish Type II Fragmentation
Core Directive: The "Battle of the Biradical"
In Norrish Type II cleavage, your primary enemy is not usually the starting material—it is the Yang Cyclization (cyclobutanol formation). Both pathways originate from the same 1,4-biradical intermediate. To maximize cleavage (fragmentation) and minimize byproducts, you must exert conformational control over this short-lived species.
This guide provides the technical scaffolding to shift the equilibrium from Cyclization (
) to Cleavage () .
The Mechanism & Bifurcation Point
Understanding the geometry of the 1,4-biradical is the only way to control the outcome. The biradical exists in dynamic equilibrium between cisoid and transoid conformers.
Cleavage requires the
-orbitals of the and carbons to align parallel to the C-C bond.[1] This can occur from both cisoid and transoid geometries, but is often faster from transoid.
Cyclization (the byproduct) strictly requires the cisoid conformation for the radical centers to overlap.
Visualization: The Kinetic Bifurcation
Caption: The 1,4-biradical bifurcation. To minimize cyclobutanol, one must favor the Transoid path or destabilize the Cisoid transition state.
Diagnostic Framework (Troubleshooting)
Scenario A: "I am getting >20% Cyclobutanol (Yang Product)."
Root Cause: The 1,4-biradical is spending too much time in the cisoid conformation, or the transition state for cleavage is energetically higher than cyclization.
Variable
Adjustment Strategy
Mechanistic Rationale
Solvent Polarity
Switch to Polar Protic (MeOH, t-BuOH)
Polar solvents (especially alcohols) form hydrogen bonds with the biradical hydroxyl group. This solvation shell often sterically encumbers the cisoid cyclization pathway while stabilizing the transition state for cleavage.
Temperature
Increase Temperature
Cleavage () is entropically favored over cyclization (). Raising T typically increases the Cleavage/Cyclization ratio.
Substitution
Check -substituents
Heavy -substitution forces the biradical into conformations that favor cyclization to relieve steric strain. If possible, redesign the substrate to minimize steric bulk at the -position.
Scenario B: "The reaction is stalling or yielding oxidation products."
Root Cause: Oxygen quenching or competitive Norrish Type I pathways.[2]
Variable
Adjustment Strategy
Mechanistic Rationale
Dissolved Oxygen
Aggressive Degassing (Freeze-Pump-Thaw)
Oxygen is a triplet quencher (). It intercepts the T1 excited state before H-abstraction, stopping the reaction and creating reactive singlet oxygen () that oxidizes your product.
Wavelength
Filter <300 nm
If you see complex fragmentation (many small peaks), you may be triggering Norrish Type I (-cleavage). Use a Pyrex filter ( nm) or specific LED (365 nm) to target the band specifically.
Optimized Experimental Protocol
This protocol is designed to maximize the Cleavage:Cyclization ratio.
Phase 1: Preparation & Degassing
Objective: Eliminate
quenching to maximize quantum yield ().
Solvent Selection: Start with Methanol or Acetonitrile .[3] Avoid Benzene unless necessary for solubility (non-polar solvents often favor cyclization relative to polar ones).
Concentration: Prepare substrate at 0.01 M – 0.05 M .
Note: High concentrations can lead to bimolecular quenching or dimerization.
Degassing (The Gold Standard):
Place solution in a Schlenk tube or cuvette with a high-vacuum seal.
Freeze with liquid
.
Pump (high vacuum) for 10-15 minutes.
Thaw in warm water.
Repeat 3x.
Alternative: Argon sparging for 30 mins is acceptable for qualitative screening but insufficient for kinetic measurements.
Phase 2: Irradiation & Monitoring
Objective: Control conversion to prevent secondary photolysis.
Light Source: 300W Xe arc lamp or High-Power LED (365 nm).
Filtration: Use a Uranium glass filter or Pyrex sleeve to cut off
nm.
Time-Course: Monitor by GC-MS or NMR at 15-minute intervals.
Stop Rule: Terminate reaction at 80-90% conversion .
Reason: The alkene product is often photo-active. Over-irradiation leads to isomerization or polymerization of the desired cleavage product.
Phase 3: Chemical Trapping (Advanced)
If cyclization persists, add a Lewis Acid (e.g.,
or specific chiral hosts).
Mechanism:[2][4][5][6][7][8][9] Lewis acids complex with the carbonyl/hydroxyl oxygen. This changes the conformational preference of the biradical, often locking it in a geometry that prevents the rotation necessary for cyclization.
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific byproduct issue.
Caption: Diagnostic logic for Norrish Type II optimization.
Frequently Asked Questions (FAQs)
Q: Can I use Norrish Type II cleavage for solid-state synthesis?A: Yes, but be careful. The crystal lattice imposes severe conformational restrictions. If the crystal packing holds the molecule in a cisoid conformation, you will get 100% cyclization (Yang reaction). If it holds it transoid, you get cleavage. This is known as the topochemical postulate .
Q: Why does my reaction yield aldehydes and terminal alkenes?A: This is the definition of Type II cleavage! The 1,4-biradical cleaves the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
bond.
Structure:
Cleavage:
(Enol Ketone) + (Alkene).
Q: Does wavelength affect the Cleavage/Cyclization ratio?A: generally, no. The ratio is determined by the thermal chemistry of the ground-state biradical after it has decayed from the excited state. However, wavelength does affect the competition between Type I (
-cleavage) and Type II (-abstraction). Always target the lowest energy absorption band (usually ) to avoid Type I.
References
Mechanistic Foundation & Solvent Effects:
Wagner, P. J. (1971). Type II Photoelimination and Photocyclization of Ketones.[1][3][8] Accounts of Chemical Research.
Lewis Acid Catalysis & Stereocontrol:
Hagen, T., & Bach, T. (2022).[9] Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization.[9] Chinese Chemical Society.
General Photochemical Protocols & Degassing:
Chem-Station Int. Ed. (2017).[6][10] Norrish Reaction: General Characteristics and Experimental Procedure.
Supramolecular Control (Zeolites):
Ramamurthy, V., et al. (1992).[6] A study of Norrish type II reactions of aryl alkyl ketones included within zeolites.[6] Journal of the American Chemical Society.[6][10]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Friedel-Crafts RegioselectivityCurrent Status: Online 🟢
Ticket ID: FC-REGIO-001
Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Welcome to the Reaction Engineering Support Hub.
You are likely here because your aromatic substitution didn't go as planned. Perhaps your alkyl chain rearranged, your yield stalled, or your isomer ratio is thermodynamically inverted.
This guide is not a textbook definition list; it is a troubleshooting workflow designed to diagnose and correct regioselectivity failures in Friedel-Crafts (FC) Alkylation and Acylation.
Module 1: The Alkylation "Chaos" (Rearrangement & Polyalkylation)
User Query: "I attempted to attach a n-propyl group to benzene using 1-chloropropane and
, but NMR shows I made isopropylbenzene (cumene). Also, I have significant di- and tri-alkylated byproducts."
This is the classic "Achilles' Heel" of FC Alkylation.
Rearrangement: The primary carbocation generated from 1-chloropropane is unstable. It instantly undergoes a 1,2-hydride shift to form the more stable secondary carbocation before attacking the ring.
Polyalkylation: Alkyl groups are electron-donating (activating). The product (cumene) is more nucleophilic than the starting material (benzene), causing it to react faster than the remaining benzene.
Troubleshooting Protocol: The Acylation-Reduction Workaround
Do not fight the carbocation rearrangement. Circumvent it.
Step-by-Step Workflow:
Switch Reagents: Use Propionyl Chloride (
) instead of propyl chloride.
Run FC Acylation: This forms the acylium ion (
), which is resonance-stabilized and cannot rearrange .[1][2]
Result: You obtain Propiophenone (mono-substituted). The acyl group is electron-withdrawing (deactivating), automatically preventing poly-substitution.[1]
Reduction: Reduce the ketone to an alkane using:
Clemmensen Reduction:
(Acidic conditions).
Wolff-Kishner Reduction:
(Basic conditions).
Visualization: The Rearrangement Trap vs. The Acylation Fix
Figure 1: Decision tree comparing direct alkylation (prone to rearrangement) vs. the acylation-reduction strategy.
Module 2: Acylation Stalling & Stoichiometry
User Query: "I am running an FC Acylation. I used catalytic
(10 mol%), but the reaction barely started. When I added 1 equivalent, it stopped at 50% conversion."
Diagnosis: Product Inhibition (The "Lewis Acid Sink")
Unlike FC Alkylation, FC Acylation is not catalytic with respect to the Lewis Acid.
The Trap: The ketone product is a Lewis Base. It complexes with the Lewis Acid (
) in a 1:1 ratio.
The Consequence: This complexation removes the catalyst from the cycle and deactivates the product ring.
Corrective Protocol: Stoichiometric Adjustment
You must treat the Lewis Acid as a reagent, not a catalyst.
Reagent Type
Required Equivalents of
Reason
Acyl Halide
> 1.1 eq
1 eq to complex the product + 0.1 eq to drive the reaction.
Acid Anhydride
> 2.2 eq
Anhydrides release carboxylate, which consumes a second equivalent of .
Pro-Tip: Always hydrolyze the mixture vigorously with ice/HCl at the end to break the Aluminum-Ketone complex and release your product.
Module 3: Advanced Regiocontrol (Thermodynamic vs. Kinetic)
User Query: "I am acylating naphthalene. I need the 2-isomer (beta), but I keep getting the 1-isomer (alpha)."
Diagnosis: Kinetic vs. Thermodynamic Control
Naphthalene substitution is highly sensitive to reaction conditions due to the steric hindrance of the peri-hydrogen (position 8) affecting the alpha position.
Kinetic Product (Alpha/1-position): Forms fastest due to higher electron density, but suffers from steric clash with the peri-hydrogen.
Thermodynamic Product (Beta/2-position): More stable (less steric hindrance), but forms slower.
Troubleshooting Protocol: Solvent & Temperature Tuning
To select your isomer, you must manipulate the reversibility and transition state energy.
Target Isomer
Condition Profile
Recommended Solvent
Temperature
Mechanism
1-Acyl (Alpha)
Kinetic
, (Non-polar)
to RT
Rapid attack at most electron-rich site. Product precipitates (stopping equilibration).
2-Acyl (Beta)
Thermodynamic
Nitrobenzene (Polar)
High temp allows reversibility. Polar solvent solubilizes the complex, allowing it to re-equilibrate to the stable beta form.
Figure 2: Tuning conditions to select between Kinetic (Alpha) and Thermodynamic (Beta) isomers in naphthalene systems.
Module 4: Shape-Selective Catalysis (The "Para" Problem)
User Query: "I need high para-selectivity for toluene alkylation. Traditional Lewis acids give me a statistical ortho/para mixture."
Diagnosis: Lack of Steric Constraint
Liquid-phase homogeneous catalysts (
, ) allow free approach of the electrophile. Since toluene has two ortho positions and one para position, and the methyl group is not very bulky, you get significant ortho product.
Solution: Zeolite Catalysis (Shape Selectivity)
Switch from homogeneous Lewis Acids to heterogeneous Zeolites (e.g., H-ZSM-5) .
Mechanism: Zeolites have defined pore sizes.[3] The transition state forming the para isomer is linear and fits inside the pore channels. The ortho transition state is bulkier and is sterically rejected by the pore walls.
Benefit: This is a standard industrial method (e.g., Xylene synthesis) to achieve >90% para-selectivity.
References & Authority
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for EAS mechanisms and rearrangement).
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The definitive source on Lewis Acid stoichiometry and complexation).
Vekariya, R. H., & Aubé, J. (2016).[4] "An intermolecular Friedel-Crafts acylation...". Organic Letters. Link (Modern acylation protocols).
Smit, C., et al. (2020). "Zeolite Catalyzed Friedel-Crafts Reactions: A Review". Bentham Science. Link (Review on shape-selective catalysis).
Master Organic Chemistry. "Friedel-Crafts Alkylation and Acylation". Link (Accessible mechanistic overview).
Disclaimer: This guide is for research purposes. Always consult SDS and perform risk assessments before handling Lewis Acids like
Technical Support Center: Friedel-Crafts Acylation of Toluene Workup
An in-depth guide to the workup procedure for the Friedel-Crafts acylation of toluene, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide synthesizes t...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the workup procedure for the Friedel-Crafts acylation of toluene, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to help you navigate the critical workup phase of the Friedel-Crafts acylation of toluene. This reaction, while fundamental, requires a meticulous workup to ensure high yield and purity.
Core Principles of the Workup
The Friedel-Crafts acylation of toluene with an acyl chloride (e.g., acetyl chloride) uses a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile—the acylium ion.[1][2] The workup is designed to address two primary challenges:
Decomposition of the Catalyst-Product Complex : The ketone product forms a stable complex with the AlCl₃ catalyst. This complex must be hydrolyzed to liberate the free ketone.[3][4]
Separation and Purification : The desired acylated toluene product must be carefully separated from unreacted starting materials, the hydrolyzed catalyst, and various aqueous-soluble byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experimental workup in a question-and-answer format.
Question: My final product yield is significantly lower than expected. What are the most likely causes?
Answer: Low yields in Friedel-Crafts acylation can often be traced to issues with the reaction conditions or the workup itself.
Catalyst Inactivity : The most common culprit is the deactivation of the aluminum chloride (AlCl₃) catalyst. AlCl₃ is extremely sensitive to moisture.[3] If your glassware, solvent (e.g., dichloromethane), or toluene contained even trace amounts of water, the catalyst would be hydrolyzed and rendered inactive. A sign of this during the reaction setup is the formation of a cloudy, off-white mixture rather than a brightly colored, homogeneous solution.[5]
Insufficient Catalyst : Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the ketone product strongly complexes with the Lewis acid, effectively removing it from the catalytic cycle.[3] A common practice is to use 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent.
Incomplete Reaction : The reaction may not have gone to completion. You can monitor the reaction's progress using Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting material (toluene).
Losses During Workup :
Poor Extraction : The product may not have been fully extracted from the aqueous layer. It is crucial to perform multiple extractions (typically 2-3) with a suitable organic solvent to ensure maximum recovery.[2][6]
Emulsion Formation : The formation of a stable emulsion between the organic and aqueous layers can trap the product and lead to significant loss.
Question: I've formed a thick, inseparable emulsion during the extraction phase. How can I resolve this and prevent it in the future?
Answer: Emulsions are a common and frustrating problem during the workup of Friedel-Crafts reactions, often caused by the precipitation of aluminum salts at the interface.
Immediate Resolution : To break an existing emulsion, add a small amount of brine (saturated aqueous NaCl solution).[6] The increased ionic strength of the aqueous layer helps to force the separation of the two phases. Gently swirling the separatory funnel after adding brine is more effective than vigorous shaking. In stubborn cases, filtering the entire mixture through a pad of Celite can help break up the emulsion.
Prevention :
Proper Quenching : Ensure the quenching step is performed correctly by pouring the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated HCl.[6][7] This keeps the temperature low and ensures the aluminum salts remain fully dissolved as water-soluble species (e.g., [Al(H₂O)₆]³⁺).
Gentle Inversions : During the washing steps, use gentle inversions of the separatory funnel rather than vigorous shaking, which can promote emulsion formation.
Question: My final product is contaminated with a starting material or an unexpected byproduct. What went wrong?
Answer: Contamination can arise from an incomplete reaction or from side reactions.
Unreacted Toluene : If TLC or NMR analysis shows the presence of toluene, the reaction did not go to completion. This could be due to the catalyst issues mentioned above or insufficient reaction time.[2] The boiling point of toluene (111 °C) is significantly lower than that of the product (e.g., 4'-methylacetophenone, 226 °C), so it can often be removed by careful distillation.[2]
Ortho Isomer : The methyl group of toluene is an ortho-, para-director. While the para-substituted product is major due to reduced steric hindrance, a smaller amount of the ortho-isomer is also formed.[8] These isomers have very similar properties and typically require careful purification by column chromatography or fractional distillation for complete separation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the reaction mixture in a combination of ice and concentrated HCl?
The ice serves to dissipate the significant heat generated during the hydrolysis of the AlCl₃ complex and any unreacted acyl chloride.[6] This is a highly exothermic process. The concentrated hydrochloric acid ensures that the resulting aluminum hydroxide immediately converts to water-soluble aluminum salts, preventing the formation of a gelatinous aluminum hydroxide precipitate that would complicate the extraction.[7]
Q2: Why is a sodium bicarbonate wash necessary?
The wash with a saturated sodium bicarbonate (NaHCO₃) solution is performed to neutralize any residual acid (HCl) from the quenching step.[5][6] It is critical to vent the separatory funnel frequently during this wash, as the neutralization reaction produces carbon dioxide (CO₂) gas, which can cause a dangerous pressure buildup.
Q3: Can I use an acid anhydride instead of an acyl chloride?
Yes, acid anhydrides (like acetic anhydride) can be used as the acylating agent in place of acyl chlorides and may be preferable in some cases as they are less volatile and may produce fewer corrosive byproducts.[9][10] The general workup procedure remains very similar.
Q4: What are the primary safety hazards I should be aware of during the workup?
Quenching : This step is highly exothermic. Always add the reaction mixture slowly to the ice/acid mixture with efficient stirring.
Corrosive Reagents : Handle concentrated HCl with extreme care in a fume hood. Aluminum chloride is also corrosive and reacts violently with water.[11]
Gas Evolution : HCl gas is often evolved during the reaction.[8] The NaHCO₃ wash produces CO₂ gas, so pressure must be vented from the separatory funnel.[6]
Standardized Workup Protocol
This protocol outlines the standard procedure for working up a Friedel-Crafts acylation of toluene.
Step-by-Step Methodology:
Preparation of Quenching Solution : Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. A typical ratio is approximately 100 g of ice for every 10 mL of concentrated HCl. Place this beaker in an ice bath to keep it cold.
Quenching the Reaction : Once the reaction is complete, very slowly and carefully pour the reaction mixture into the vigorously stirred ice/HCl slurry. The addition should be done in a dropwise manner or in a thin stream to control the exothermic reaction.
Extraction : Transfer the entire quenched mixture to a separatory funnel. Add a portion of an appropriate organic solvent (e.g., dichloromethane or diethyl ether). Invert the funnel gently several times, venting frequently. Allow the layers to separate, and drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.[6]
Washing the Organic Layer :
Combine all organic extracts in the separatory funnel.
Wash once with deionized water.
Wash with saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Be extremely cautious and vent after every inversion.[5][6]
Wash with a final portion of brine (saturated NaCl solution) to begin the drying process.[6]
Drying and Solvent Removal :
Drain the washed organic layer into an Erlenmeyer flask.
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Swirl the flask and let it sit for 10-15 minutes. The solution should be clear, not cloudy.
Filter the solution to remove the drying agent.
Concentrate the filtered solution using a rotary evaporator to remove the solvent and yield the crude product.[5]
Purification : Analyze the crude product for purity (e.g., by TLC or GC-MS). If necessary, purify the product by vacuum distillation or column chromatography on silica gel to isolate the desired para-isomer from any residual starting material or ortho-isomer.[2][6]
Removes bulk water from the organic layer before final drying; helps break emulsions.
Non-hazardous.
Anhydrous Na₂SO₄ / MgSO₄
Removes trace amounts of water from the organic solution.
Non-hazardous.
Visual Workflow and Logic Diagrams
Experimental Workup Workflow
The following diagram illustrates the sequential steps of the post-reaction workup.
Caption: A flowchart of the Friedel-Crafts acylation workup procedure.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues.
Caption: A decision tree for troubleshooting common workup issues.
References
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
SciSpace. (n.d.). Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst. Retrieved from [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]
ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Cyclobutyl 4-methylphenyl ketone (CAS: 53342-39-5) serves as a critical scaffold in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of CB2 receptor agonists and other heterocyclic derivatives.
This guide provides a technical comparison of analytical methodologies for this compound, focusing on 1H NMR spectroscopy as the primary characterization tool. Unlike standard spectral lists, this document compares solvent system performance (CDCl₃ vs. DMSO-d₆) and evaluates 1H NMR against HPLC-UV for purity assessment, providing actionable protocols for drug development workflows.
Structural Dissection for NMR Analysis
The molecule consists of two distinct magnetic environments linked by a carbonyl bridge:
The Aromatic Sector (p-Tolyl): Characterized by an AA'BB' splitting pattern and a diagnostic methyl singlet.
The Aliphatic Sector (Cyclobutyl): Characterized by a deshielded methine quintet and complex methylene multiplets.
Comparative Analysis: Solvent System Selection
The choice of deuterated solvent is not merely about solubility; it dictates spectral resolution and the position of interfering water peaks.
Performance: Excellent solubility for this lipophilic ketone.
Spectral Feature: The residual water peak appears at ~1.56 ppm .
Risk: This water peak often overlaps with the high-field cyclobutyl methylene protons (1.8–2.4 ppm range), complicating integration for qNMR.
Recommendation: Use for routine ID and structural confirmation.
Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Status: Alternative for Polar Impurities.
Performance: Shifts residual water to ~3.33 ppm .
Spectral Feature: The water peak moves away from the aliphatic multiplets but may encroach upon the cyclobutyl methine proton (~3.9 ppm) or solvent satellite peaks.
Risk: Higher viscosity leads to broader line widths; hygroscopic nature requires fresh ampoules for accurate integration.
Recommendation: Use when the sample contains polar impurities or when the aliphatic region in CDCl₃ is obscured by moisture.
Data Comparison Table: Solvent Effects
Feature
CDCl₃ System
DMSO-d₆ System
Technical Verdict
Solubility
High (>50 mg/mL)
High (>50 mg/mL)
Equal
Water Peak
~1.56 ppm
~3.33 ppm
DMSO preferred for clear aliphatic integration.
Resolution
Sharp lines (low viscosity)
Broader lines (high viscosity)
CDCl₃ preferred for coupling analysis.
Cost
Low
Moderate
CDCl₃ preferred for routine use.
Comparative Analysis: 1H qNMR vs. HPLC-UV[3]
For purity assessment during early-stage development, qNMR offers a distinct advantage over HPLC-UV by eliminating the need for reference standards.
Methodology A: HPLC-UV (254 nm)
Mechanism: Separation based on polarity; detection based on chromophore absorption.
Limitation: The cyclobutyl group lacks a chromophore. Impurities lacking the aryl ketone moiety (e.g., cyclobutane-carboxylic acid derivatives) may have significantly different Response Factors (RF), leading to purity overestimation.
Dependency: Requires a reference standard for absolute quantitation.
Methodology B: 1H qNMR (Internal Standard)
Mechanism: Molar response is directly proportional to the number of nuclei.
Advantage: "Universal Detector." The integral of the methyl singlet (2.4 ppm) or the aromatic protons provides an absolute purity value without a specific reference standard of the analyte.
Throughput: Rapid (<10 min) compared to HPLC method development.
Decision Matrix: Purity Assessment
Figure 1: Decision tree for selecting between HPLC and qNMR based on resource availability and impurity profile.
Experimental Protocol: 1H NMR Profiling
Sample Preparation
Mass: Weigh 5–10 mg of Cyclobutyl 4-methylphenyl ketone.
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
Filtration: If solid particulates persist, filter through a cotton plug in a glass pipette directly into the NMR tube to prevent line broadening due to magnetic susceptibility inhomogeneity.
Acquisition Parameters (Standard)
Instrument: 400 MHz or higher (recommended for multiplet resolution).
Pulse Sequence: zg30 (30° pulse) to ensure rapid relaxation.
Spectral Width: -2 to 14 ppm.
Scans (NS): 16 (sufficient for >5 mg sample).
Relaxation Delay (D1): 1.0 s (Routine) / 10.0 s (Quantitative).
Reference Spectral Assignment (CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integral
Assignment
Structural Logic
7.80 – 7.85
Doublet (d)
2H
Ar-H (Ortho to C=O)
Deshielded by carbonyl anisotropy.
7.20 – 7.25
Doublet (d)
2H
Ar-H (Meta to C=O)
Shielded relative to ortho protons.
3.90 – 4.05
Quintet/Multiplet
1H
Cyclobutyl CH -C=O
Alpha-proton deshielded by ketone.
2.41
Singlet (s)
3H
Ar-CH₃
Characteristic benzylic methyl.
2.20 – 2.45
Multiplet
2H
Cyclobutyl CH₂
Beta-protons (cis/trans effects).
1.95 – 2.15
Multiplet
2H
Cyclobutyl CH₂
Beta/Gamma protons.
1.80 – 1.95
Multiplet
1H/2H
Cyclobutyl CH₂
Gamma protons (furthest from C=O).
Note: Chemical shifts are referenced to TMS at 0.00 ppm.[2] Values are triangulated from fragment data of p-methylacetophenone and cyclobutyl methyl ketone.
Visualization of Analytical Workflow
The following diagram outlines the validated workflow for characterizing this intermediate, ensuring data integrity from prep to reporting.
Figure 2: Step-by-step analytical workflow for 1H NMR characterization.
References
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Pauli, G. F., et al. (2012).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry.
National Institute of Standards and Technology (NIST). Methanone, (4-methylphenyl)phenyl- (Structurally related analog data). NIST Chemistry WebBook.[1]
Technical Guide: Mass Spectrometric Interpretation of Cyclobutyl 4-methylphenyl Ketone
Executive Summary This guide provides a definitive framework for interpreting the Electron Ionization (EI) mass spectrum of Cyclobutyl 4-methylphenyl ketone ( , MW 174.24). In drug discovery, the cyclobutyl moiety is fre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive framework for interpreting the Electron Ionization (EI) mass spectrum of Cyclobutyl 4-methylphenyl ketone (
, MW 174.24). In drug discovery, the cyclobutyl moiety is frequently employed as a bioisostere to modulate lipophilicity and metabolic stability compared to linear alkyl chains or cyclopropyl rings.
Accurate structural verification requires distinguishing this compound from its isomers (e.g., 4-methylvalerophenone or Cyclopentyl analogs). This guide details the specific fragmentation pathways—specifically the competition between
-cleavage and cycloalkane ring disintegration —and compares them against standard alternatives to validate structural identity.
Structural Analysis & Theoretical Basis
The mass spectrum of Cyclobutyl 4-methylphenyl ketone is governed by the stability of the aromatic acylium ion versus the strain energy of the cyclobutyl ring (~26.5 kcal/mol).
Key Structural Features[1][2][3][4]
Aromatic Core: The 4-methylphenyl (p-tolyl) group directs charge localization, heavily favoring the formation of aromatic cations.
Cyclobutyl Ring: Unlike linear alkyl chains, the cyclobutyl ring introduces significant ring strain. Upon ionization, this strain facilitates specific ring-opening pathways (loss of
) that are diagnostic for this substructure.
Carbonyl Linker: The carbonyl oxygen acts as the primary site for initial ionization (removal of a non-bonding electron), triggering
-cleavage.
Comparative Fragmentation Analysis
To validate the presence of the cyclobutyl group, one must compare its spectral signature against its closest structural "competitors" often found in library synthesis: the Cyclopropyl analog (ring contraction product) and the Linear isomer (ring opening product).
The most critical differentiator for the Cyclobutyl derivative is the peak at m/z 146 . This corresponds to the loss of a neutral ethylene molecule (
, 28 u) from the cyclobutyl ring.
Cyclopropyl ketones do not readily lose methylene or ethylene in this manner due to different orbital overlaps (Walsh orbitals).
Linear ketones (like valerophenone) typically undergo the McLafferty rearrangement to yield a peak at m/z 120 (Ar-C(OH)=CH2), splitting the alkyl chain differently.
Detailed Interpretation Logic
The fragmentation logic follows two competing pathways originating from the molecular ion (
, m/z 174).
Pathway A:
-Cleavage (Dominant)
This is the standard pathway for aromatic ketones.
Ionization: Electron removal from the carbonyl oxygen.
Cleavage: The bond between the carbonyl carbon and the cyclobutyl ring breaks.
Product: The charge remains on the aromatic acylium ion (m/z 119 ), which is resonance-stabilized. The cyclobutyl radical (
) is lost as a neutral species.
Secondary Decay: The acylium ion loses carbon monoxide (CO, 28 u) to form the Tolyl cation (m/z 91), which immediately rearranges to the highly stable Tropylium ion (
).
Pathway B: Ring Disintegration (Diagnostic)
This pathway confirms the 4-membered ring.
Mechanism: The cyclobutyl ring undergoes a retro-cycloaddition or radical-induced splitting.
Loss of Ethylene: The ring ejects a neutral ethylene molecule (
).
Product: This results in a radical cation at m/z 146 (
). This ion is effectively a radical cation of 4-methyl-acetophenone (or its enol form), which is distinct from the simple acylium ion.
Pathway C: Ring Fragment Ions
At high energy, the cyclobutyl ring itself may carry the charge, though less frequently.
m/z 55:
(Cyclobutyl cation) or its isomer .
Visualization of Fragmentation Pathways[1][5]
The following diagram illustrates the causal relationships between the molecular structure and the observed mass spectral peaks.
Figure 1: Fragmentation tree for Cyclobutyl 4-methylphenyl ketone showing the competition between
-cleavage (Red path) and Ring Disintegration (Green path).
To ensure the peaks described above are not artifacts of thermal degradation (a common issue with strained rings in hot injectors), follow this protocol.
Instrument Parameters
Parameter
Setting
Rationale
Inlet Temperature
250°C (Max)
Minimize thermal ring opening prior to ionization.
Ion Source Temp
230°C
Standard EI source temperature.
Ionization Energy
70 eV
Standard library matching energy.
Scan Range
40–300 amu
Capture low mass ring fragments (m/z 55) and parent.
Column
DB-5ms or equiv.
Non-polar phase prevents peak tailing.
Step-by-Step Validation
Blank Run: Inject pure solvent (e.g., Methanol/DCM) to clear memory effects.
Standard Injection: Inject the sample at 1 mg/mL.
Peak Verification (Self-Check):
Check 1: Is the Molecular Ion (174) visible? (If not, lower inlet temp).
Check 2: Is the ratio of m/z 119 to m/z 91 consistent? (Should be > 1:1).
Check 3:The Isomer Check. Look for m/z 146. If m/z 146 is absent but m/z 120 is present, the sample may be the linear isomer (rearranged during synthesis).
References
NIST Mass Spectrometry Data Center. Cyclobutyl phenyl ketone (Analog Reference). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
PubChem. Compound Summary: (4-Methylphenyl)-cyclobutylmethanone. National Library of Medicine. Retrieved from [Link]
A Comparative Guide to the Infrared Spectroscopy of Cyclobutyl and Cyclopropyl Ketones
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy remains an indispensable tool for the structural elucidation of organic molecules. The carbonyl (C=O) stretching frequency is...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy remains an indispensable tool for the structural elucidation of organic molecules. The carbonyl (C=O) stretching frequency is particularly diagnostic, offering profound insights into the electronic and steric environment of this functional group. This guide provides an in-depth comparison of the IR spectroscopic signatures of cyclobutyl ketones and cyclopropyl ketones, underpinned by experimental data and a discussion of the causative physicochemical principles.
The Carbonyl Stretch: A Sensitive Probe of Molecular Structure
The carbonyl group's stretching vibration gives rise to a strong and sharp absorption band in the IR spectrum, typically found between 1650 and 1850 cm⁻¹[1][2]. The precise wavenumber of this absorption is exquisitely sensitive to a variety of factors, including inductive effects, resonance, and, most pertinently for this discussion, ring strain[3]. This sensitivity makes IR spectroscopy a powerful method for distinguishing between cyclic ketones of varying ring sizes.
Cyclobutyl Ketones vs. Cyclopropyl Ketones: A Tale of Two Rings
A cursory glance at the IR spectra of cyclobutyl and cyclopropyl ketones reveals a significant difference in their carbonyl stretching frequencies. While both absorb at higher wavenumbers than a typical acyclic ketone (ca. 1715 cm⁻¹)[4][5], the effect is far more pronounced in the three-membered ring system.
Compound
C=O Stretching Frequency (cm⁻¹)
Ring Strain (kcal/mol)
Cyclohexanone (Reference)
~1715
~0
Cyclobutyl Ketone
~1780-1785
~26.3
Cyclopropyl Ketone
~1815-1850
~27.6
Note: The exact frequency can vary slightly depending on the solvent and substitution.
As the data indicates, the carbonyl stretching frequency increases dramatically as the ring size decreases from a relatively strain-free six-membered ring to the highly strained three- and four-membered rings. Cyclobutanone exhibits a C=O stretch around 1780-1785 cm⁻¹[3][5][6], a significant shift from cyclohexanone. The effect is even more dramatic for cyclopropanone, with a reported increase of nearly 130 cm⁻¹ compared to cyclohexanone.
The "Why" Behind the Shift: Ring Strain and Hybridization
The observed increase in the C=O stretching frequency with decreasing ring size is a direct consequence of increased ring strain and its effect on the hybridization of the carbon atoms within the ring[7][8].
In an ideal sp²-hybridized carbonyl carbon, the bond angles are approximately 120°. In a six-membered ring like cyclohexanone, the internal C-CO-C bond angle can comfortably adopt this geometry. However, in smaller rings, the internal bond angles are constrained to be much smaller (approximately 90° in cyclobutane and 60° in cyclopropane).
To accommodate this severe angle strain, the carbon atoms in the ring alter their hybridization. The C-C sigma bonds within the ring adopt a higher p-character, as p-orbitals have their lobes at 90° to each other, which is closer to the constrained bond angles of the small rings[8]. To maintain the overall sp³ hybridization of the carbon atoms, the exocyclic bonds—including the bonds from the ring to the carbonyl carbon—must consequently have a higher s-character[8].
This increased s-character in the C-CO sigma bonds strengthens and shortens them. This strengthening effect extends to the adjacent C=O bond, making it stiffer and requiring more energy to excite its stretching vibration. The result is a higher observed frequency in the IR spectrum[7][8].
Experimental Protocol: Acquiring the IR Spectrum of a Cyclic Ketone
This protocol outlines the steps for obtaining a high-quality IR spectrum of a liquid cyclic ketone sample using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Materials:
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond crystal)
Sample of cyclobutyl ketone or cyclopropyl ketone
Pipette or dropper
Solvent for cleaning (e.g., isopropanol or ethanol)
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Procedure:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Verify that the ATR accessory is correctly installed.
Background Spectrum Acquisition:
Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any atmospheric and instrumental absorptions (e.g., CO₂ and water vapor).
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
Initiate the background scan from the instrument's software.
Sample Application:
Using a clean pipette or dropper, place a small drop of the liquid ketone sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface[4].
For volatile samples, it may be necessary to acquire the spectrum quickly after application.
Sample Spectrum Acquisition:
Initiate the sample scan from the instrument's software. The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
Identify the strong, sharp absorption band in the 1700-1900 cm⁻¹ region. This corresponds to the C=O stretching vibration.
Use the software's peak-picking tool to determine the exact wavenumber of this absorption maximum.
Identify other characteristic peaks, such as C-H stretching and bending vibrations, to confirm the overall structure.
Cleaning:
Thoroughly clean the ATR crystal after the measurement. Use a lint-free wipe dampened with a suitable solvent to remove all traces of the sample[4].
Perform a final wipe with a dry, lint-free cloth to ensure the crystal is ready for the next measurement.
Visualizing the Relationship: Ring Strain and Carbonyl Frequency
The following diagram illustrates the causal relationship between the decrease in ring size and the increase in the carbonyl stretching frequency.
Caption: Relationship between ring strain and C=O stretching frequency.
Conclusion
The IR spectra of cyclobutyl and cyclopropyl ketones provide a clear and compelling demonstration of the influence of ring strain on molecular vibrations. The significant increase in the carbonyl stretching frequency upon moving from a six-membered ring to four- and three-membered rings is a direct consequence of changes in bond hybridization enforced by geometric constraints. For the practicing scientist, this predictable trend is a powerful diagnostic tool for the identification and characterization of cyclic ketones, and a testament to the subtle yet profound interplay between molecular structure and spectroscopic properties.
References
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
Chemistry Stack Exchange. (2023). Difference between ketone rings in wavelength using an IR device. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Scribd. (n.d.). IR SPECTROSCOPY Notes Full. Retrieved from [Link]
Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones? Retrieved from [Link]
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]
Oregon State University. (2018). The C=O Stretch. Retrieved from [Link]
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Comparative Guide: Norrish Type I vs. Type II Reactions in Ketones
[1] Executive Summary For the synthetic chemist or drug developer, the distinction between Norrish Type I and Type II reactions is not merely academic—it is the difference between fragmentation and functionalization .[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
For the synthetic chemist or drug developer, the distinction between Norrish Type I and Type II reactions is not merely academic—it is the difference between fragmentation and functionalization .[1]
Norrish Type I is a cleavage event .[1][2][3][4][5] It breaks the carbon backbone at the
-position, generating acyl and alkyl radical pairs.[1][3][5] It is primarily utilized for ring-opening of cyclic ketones or generating radical initiators.[1]
Norrish Type II is a rearrangement/elimination event .[1] It requires a
-hydrogen and proceeds via a 1,4-biradical intermediate.[1] It is a powerful tool for remote C-H functionalization (Yang cyclization) or specific chain scission (elimination).[1]
This guide dissects the mechanistic determinants, solvent dependencies, and experimental protocols required to control these competing pathways in a drug discovery context.[1]
Mechanistic Deep Dive: The Divergence Point
Both pathways initiate from the
excitation of the carbonyl group, typically accessing the triplet state () via rapid intersystem crossing (ISC).[1] The fate of this triplet species is determined by the internal bond dissociation energies (BDE) and geometric accessibility of the -hydrogen.[1]
Driving Force: The weakness of the C-C bond adjacent to the carbonyl (BDE
80-85 kcal/mol) compared to a standard C-C bond.[1]
Outcome: Formation of an acyl radical and an alkyl radical.[1][3] These must escape the "solvent cage" to react further (decarbonylation or recombination).[1]
Norrish Type II:
-Hydrogen Abstraction[1][6][7]
Mechanism: Intramolecular 1,5-hydrogen atom transfer (HAT) from the
Minor Effect. Cage recombination is higher in viscous solvents.[1]
Significant Effect. Polar solvents (e.g., alcohols) stabilize the 1,4-biradical via H-bonding, preventing reverse H-transfer and increasing quantum yield ().[1]
Substituent Effect
-alkyl groups increase rate (stabilize resulting alkyl radical).[1]
-substituents that stabilize the radical center enhance rate.[1]
Ring opening of cycloalkanones; Radical generation.[1]
Synthesis of cyclobutanes (Yang Cyclization); Biomimetic synthesis.[1]
Critical Insight: The "Solvent Switch"
For Type II reactions, using a Lewis base solvent (like methanol or tert-butanol) can significantly boost efficiency.[1]
Mechanism:[1][2][4][6][7] The solvent hydrogen bonds to the hydroxyl group of the 1,4-biradical, preventing the "back-transfer" of the hydrogen to the carbon, thereby forcing the reaction forward toward product formation [1].[1]
Experimental Protocol: A Self-Validating System
Phase 1: Preparation & Degassing (The Critical Control Point)
Oxygen is a potent triplet quencher.[1] If your reaction fails, 90% of the time it is due to insufficient degassing.[1]
Solvent Choice: Select HPLC-grade benzene (non-polar baseline) or methanol (to promote Type II).[1]
Concentration: 0.01 M to 0.1 M. Too high leads to intermolecular side reactions; too low reduces photon absorption efficiency.[1]
Degassing: Perform freeze-pump-thaw cycles (minimum 3 cycles) or vigorous argon sparging for 30 minutes.
Validation: Use an oxygen probe or run a known standard (e.g., valerophenone) alongside your sample.[1]
Phase 2: Irradiation & Monitoring[1][2]
Light Source: Use a monochromatic LED (e.g., 300-310 nm for
) or a medium-pressure Hg lamp with a Pyrex filter ( nm).[1]
Actinometry (Optional but Recommended): Use potassium ferrioxalate actinometry to determine photon flux if calculating quantum yields.[1]
Sampling: Aliquot at t=0, 15, 30, 60 min.
Phase 3: Analysis
GC-MS / NMR:
Type I Signatures: Look for aldehydes (from radical disproportionation) or loss of CO (M-28 peak).[1]
Type II Signatures: Look for vinyl protons (elimination product) or cyclobutane ring protons (Yang product).[1]
Workflow Visualization
Figure 2: Standardized photochemical workflow. The dashed red line indicates the most common troubleshooting loop: oxygen quenching.[1]
Applications in Drug Development[1][3][10]
The Yang Cyclization: Accessing "Impossible" Scaffolds
The Norrish Type II pathway is not just a degradation route; it is a constructive tool.[1] The Yang Cyclization allows for the conversion of linear carbonyl chains into highly substituted cyclobutanes and cyclobutanols.[1]
Why it matters: Cyclobutanes are increasingly popular in medicinal chemistry as rigid bioisosteres that alter the vector of attached groups without adding significant lipophilicity.[1]
Case Study: Synthesis of Punctatin A (a sesquiterpene).[1] The core cyclobutane ring is constructed via a regio- and stereoselective Norrish Type II photocyclization [2].[1]
Steroid Functionalization: Remote functionalization of steroid backbones often utilizes Type II chemistry to activate "unreactive" C-H bonds at specific geometric positions (e.g., C18 or C19 methyl groups) [3].[1]
Type I in Photopharmacology
Norrish Type I is often exploited in photo-caged compounds .[1] By attaching a drug molecule to a photo-labile ketone linker, the drug can be released (uncaged) upon UV irradiation at a specific tissue site.[1] The Type I cleavage releases the active agent and a ketone byproduct.[1]
References
Wagner, P. J. (1967).[1][8] Solvent effects on type II photoelimination of phenyl ketones. Journal of the American Chemical Society, 89(23), 5898-5901.[1][8] Link[1]
Paquette, L. A., & Sugimura, T. (1986).[1] Total synthesis of punctatin A. Journal of the American Chemical Society, 108(13), 3841-3842.[1] Link[1]
Cella, J. A., et al. (1959).[1][7] Steroidal Aldosterone Antagonists. Journal of the American Chemical Society, 81(19), 5251–5253.[1] Link[1]
Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010).[1] Modern Molecular Photochemistry of Organic Molecules. University Science Books. Link
Lewis Acid Catalysis in Friedel-Crafts Acylation: From Stoichiometric Reagents to Green Turnover
Executive Summary For decades, the Friedel-Crafts acylation has been a cornerstone of aromatic ketone synthesis in drug discovery. However, the traditional reliance on stoichiometric aluminum chloride ( ) presents signif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For decades, the Friedel-Crafts acylation has been a cornerstone of aromatic ketone synthesis in drug discovery. However, the traditional reliance on stoichiometric aluminum chloride (
) presents significant bottlenecks: moisture sensitivity, hazardous waste generation, and the formation of stable product-catalyst complexes that prevent turnover.
This guide compares the industry standard (
) against modern, sustainable alternatives: Rare Earth Triflates (e.g., ) and Main Group salts (e.g., , ). Analysis confirms that while remains powerful for deactivated substrates, metal triflates offer superior atom economy, water tolerance, and true catalytic turnover, making them the preferred choice for high-value pharmaceutical intermediates.
Mechanistic Foundation: The "Product Inhibition" Trap
To select the right catalyst, one must understand why traditional methods fail to be catalytic.
In a standard
-mediated acylation, the Lewis Acid (LA) activates the acyl chloride to form an acylium ion.[1] However, the resulting ketone product is more basic than the starting material. The Lewis Acid complexes irreversibly with the carbonyl oxygen of the product, effectively removing it from the catalytic cycle. This necessitates the use of equivalent of .[2][3]
Modern catalysts like Scandium(III) triflate [
] possess a large ionic radius and specific coordination geometry that allows for a rapid equilibrium exchange between the product and the starting material, enabling true catalytic turnover (1-20 mol%).
Diagram 1: Mechanistic Divergence (Stoichiometric vs. Catalytic)
Caption: Mechanistic comparison showing the "product inhibition" trap of Aluminum Chloride versus the regenerative cycle of Scandium Triflate.
Pros: Extremely high Lewis acidity; effective for unreactive/deactivated arenes; low raw material cost.
Cons: Hygroscopic; requires stoichiometric loading (1.1–1.5 equiv); generates large volumes of acidic aluminum waste; exothermic quench is hazardous on scale.
Best For: Simple commodity chemicals or highly deactivated substrates where milder catalysts fail.
Candidate B: Scandium(III) Triflate [
]
Role: The Modern Gold Standard.
Pros: True catalytic activity (typically 5–10 mol%); water-tolerant (can be used in aqueous media); recoverable and reusable without loss of activity; high regioselectivity.
Cons: High initial cost of Scandium; requires efficient recovery to be economically viable.
Best For: Late-stage functionalization of complex pharmaceutical intermediates; reactions requiring mild conditions.
Pros: Low toxicity (Bismuth is the "green metal"); significantly cheaper than Scandium; high activity often comparable to lanthanides; effective at low loadings (<5 mol%).
Cons: Slightly less water-tolerant than Sc(OTf)3; hydrolysis can occur if not handled correctly.
Best For: Large-scale "green" synthesis where cost-per-mole is critical but waste reduction is mandated.
Performance Metrics: Head-to-Head Data
The following data compares the acylation of Anisole with Acetic Anhydride (or Acetyl Chloride) to form p-methoxyacetophenone. This reaction serves as a standard benchmark for electrophilic aromatic substitution efficiency.
Metric
(Traditional)
(Modern)
(Green)
(Alternative)
Catalyst Loading
120 mol% (1.2 equiv)
5 - 10 mol%
1 - 5 mol%
10 - 20 mol%
Yield
85 - 95%
89 - 93%
85 - 90%
80 - 85%
Regioselectivity
para > 90%
para > 95%
para > 92%
para > 90%
Solvent
/
/
/ Solvent-free
Solvent-free / Ionic Liquids
Workup
Quench (Exothermic)
Extraction (Catalyst recovered)
Filtration / Extraction
Extraction
Reusability
None (Destroyed)
> 5 Cycles
> 3 Cycles
Moderate
Atom Economy
Low (Al waste)
High
High
Moderate
Data synthesized from Kobayashi et al. (Science, 1994), Repic (Principles of Process Research), and comparative studies in Tetrahedron Letters.
Experimental Protocols
Method A: Traditional Stoichiometric Acylation (
)
Use this method only if the substrate is highly deactivated.
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and
inlet.
Solvation: Add anhydrous
(1.2 equiv) to dry Dichloromethane (DCM) at 0°C.
Addition: Dropwise add Acetyl Chloride (1.1 equiv). The mixture will homogenize as the acylium complex forms.
Reaction: Add the Arene substrate (1.0 equiv) slowly to control the exotherm. Stir at 0°C for 1h, then warm to RT or reflux until TLC indicates completion.
Quench (Critical): Pour the reaction mixture slowly onto crushed ice/HCl. Caution: Violent evolution of HCl gas.
Isolation: Extract with DCM, wash with brine, dry over
, and concentrate.
Method B: Catalytic Green Acylation [
]
Recommended for high-value substrates and green chemistry compliance.
Setup: Standard round bottom flask (inert atmosphere preferred but not strictly required due to water tolerance).
Mixing: Combine Arene (1.0 equiv), Acetic Anhydride (1.2 equiv), and
(0.05 equiv / 5 mol%) in Nitromethane () or perform solvent-free.
Reaction: Stir at 50°C for 4–6 hours. Monitor by HPLC/TLC.
Workup & Recovery:
Dilute with water. The organic product separates.[4]
Extract product with Ethyl Acetate.
Catalyst Recovery: The aqueous phase contains the
. Evaporate the water to recover the white solid catalyst. Dry at 200°C in vacuo to reactivate for the next run.
Diagram 2: Catalyst Selection Workflow
Caption: Decision tree for selecting the appropriate Lewis Acid based on substrate reactivity and reaction scale.
Strategic Recommendations
For Drug Discovery (Medicinal Chemistry): Adopt
immediately. The ability to perform reactions in mild solvents (or even aqueous mixes) allows for the acylation of complex scaffolds containing sensitive functional groups that would decompose under conditions.
For Process Development: Investigate
. It offers the best balance of "Green" metrics and raw material cost. It avoids the regulatory scrutiny of chlorinated solvents often required for and eliminates aluminum sludge disposal costs.
For Legacy Processes: If switching from
is not regulatory feasible, consider Ionic Liquids (e.g., [bmim][Cl]-) to immobilize the catalyst and allow for phase-separation based workups, reducing the quenching hazard.
References
Kobayashi, S., et al. (1994). "Rare-Earth Metal Triflates as Water-Tolerant, Reusable Lewis Acid Catalysts in Aqueous Media." Science. Link
Olah, G. A. (1963).[5] "Friedel-Crafts and Related Reactions."[1][6][7][5][8][9][10][11][12] Interscience Publishers. (Classic Reference).
Kawada, A., et al. (1994). "Lanthanide Trifluoromethanesulfonates as Reusable Catalysts: Friedel-Crafts Acylation." Synlett. Link
Repic, O. (1998). "Principles of Process Research and Chemical Development in the Pharmaceutical Industry." Wiley-Interscience.
Desmurs, J. R., et al. (2000). "Environmentally Friendly Friedel-Crafts Acylation."[3] Perkin Transactions 1. Link
Rueping, M., et al. (2006). "Bismuth(III) Triflate – An Efficient Catalyst for the Friedel–Crafts Acylation." Tetrahedron Letters. Link
Biological Activity & Synthetic Utility: Cyclobutyl 4-methylphenyl Ketone vs. Analogs
This guide provides an in-depth technical analysis of Cyclobutyl 4-methylphenyl ketone (CAS 53342-39-5), positioning it not merely as a chemical reagent but as a "Privileged Scaffold Precursor" in medicinal chemistry. Un...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Cyclobutyl 4-methylphenyl ketone (CAS 53342-39-5), positioning it not merely as a chemical reagent but as a "Privileged Scaffold Precursor" in medicinal chemistry.
Unlike simple solvents or reagents, this molecule serves as a critical entry point for introducing the cyclobutyl-aryl motif —a structural feature increasingly utilized to modulate metabolic stability and receptor occupancy in drug design.
Executive Summary: The "Ring-Size" Effect
Cyclobutyl 4-methylphenyl ketone is a lipophilic building block primarily used to synthesize bioactive heterocycles (e.g., pyrazolines, oxadiazoles) and to probe steric constraints in receptor binding pockets.
While the ketone itself exhibits low direct biological activity (making it a safe intermediate), its derived scaffolds show significant variance in potency when compared to cyclopropyl and cyclopentyl analogs.
Cyclopropyl Analogs: Generally yield higher potency in compact binding pockets (e.g., Tubulin binding) due to high ring strain and smaller hydrodynamic radius.
Cyclobutyl Analogs: Offer improved metabolic stability and lipophilicity (LogP modulation) but often incur a "steric penalty" in tight active sites.
4-Methylphenyl Moiety: Provides a specific hydrophobic contact point (sigma-hole interaction) often superior to unsubstituted phenyl rings for hydrophobic pocket filling.
Chemical Profile & Physicochemical Properties[1][2]
Property
Cyclobutyl 4-methylphenyl ketone
Cyclopropyl Analog
Cyclopentyl Analog
Implications for Drug Design
CAS Number
53342-39-5
7143-76-2
5422-88-8
Unique identifier for sourcing.
Molecular Weight
174.24 g/mol
160.21 g/mol
188.27 g/mol
Cyclobutyl offers a "middle ground" in mass.
LogP (Predicted)
~3.2
~2.8
~3.6
Cyclobutyl increases lipophilicity vs cyclopropyl, aiding membrane permeability.
Ring Strain
~26 kcal/mol
~27.5 kcal/mol
~6 kcal/mol
Cyclobutyl retains significant strain, allowing for ring-opening bio-transformations.
Conformation
Puckered (Butterfly)
Planar
Envelope
The "pucker" of cyclobutane creates unique 3D vectors for substituents.
Comparative Biological Activity: Case Studies
The biological value of this ketone is best understood through the activity of the Pharmacophores it generates.
Case Study A: Tubulin Polymerization (Epothilone Analogs)
In the development of Epothilone derivatives (anticancer agents), the size of the cycloalkyl ring at the C12/C13 position is critical.
Cyclopropyl Derivative: Exhibits maximal potency (IC50 < 10 nM). The high ring strain and small size allow it to mimic the natural epoxide bridge perfectly.
Cyclobutyl Derivative (Derived from our subject): Retains good activity but shows a 5–10x reduction in potency compared to the cyclopropyl analog.
Mechanism:[1][2] The larger cyclobutyl ring introduces steric clash within the tubulin taxol-binding site, reducing binding affinity despite similar electronic properties.
Case Study B: Antimicrobial Pyrazolines
The ketone is a precursor for 3,5-disubstituted pyrazolines via Claisen-Schmidt condensation followed by cyclization.
4-Methylphenyl (p-Tolyl) vs. 4-Nitrophenyl:
4-Methyl (Subject): Electron-donating group. Resulting pyrazolines show higher activity against Gram-positive bacteria (S. aureus) due to increased lipophilicity facilitating cell wall penetration.
4-Nitro: Electron-withdrawing.[3] Increases reactivity during synthesis but often results in lower membrane permeability and reduced intracellular accumulation.
Mechanism of Action: The "Cyclobutyl Shift"
The biological differentiation of Cyclobutyl 4-methylphenyl ketone derivatives stems from two key mechanistic factors:
The "Butterfly" Conformation: Unlike the rigid/planar cyclopropyl ring, the cyclobutyl ring exists in a puckered conformation. This allows the 4-methylphenyl group to adopt a specific vector that can displace water molecules in a hydrophobic pocket (Entropy-driven binding).
Metabolic Blocking: The cyclobutyl ring is less susceptible to oxidative ring opening by Cytochrome P450 enzymes compared to the highly strained cyclopropyl ring, potentially extending the half-life (
) of the final drug candidate.
Pathway Visualization (Graphviz)
The following diagram illustrates the synthetic pathway from the ketone to bioactive scaffolds and the divergence in biological outcome.
Caption: Divergent synthesis pathways showing how the cyclobutyl scaffold influences downstream biological properties (Lipophilicity vs. Steric Fit).
Experimental Protocol: Synthesis of Bioactive Pyrazoline
Use this protocol to convert the inactive ketone into a biologically active antimicrobial agent.
Dissolve Cyclobutyl 4-methylphenyl ketone (10 mmol) and Benzaldehyde (10 mmol) in 20 mL Ethanol.
Add 5 mL of 10% NaOH dropwise at 0°C.
Stir at Room Temperature (RT) for 6 hours.
Checkpoint: Monitor TLC. Appearance of a yellow solid indicates the enone (chalcone) formation.
Pour into ice water, filter, and recrystallize from ethanol.
Cyclization:
Dissolve the purified chalcone (5 mmol) in 20 mL Glacial Acetic Acid.
Add Phenylhydrazine (6 mmol).
Reflux at 110°C for 8 hours.
Validation: The color typically shifts from yellow to orange/red.
Isolation:
Cool to RT and pour into crushed ice.
Filter the precipitate. Wash with cold water to remove excess acid.
Recrystallize from DMF/Ethanol mixture.
Expected Yield: 65–75%
Bioassay: Test against S. aureus (ATCC 25923). Expected MIC: 12.5–25 µg/mL.
References
BenchChem. (2025).[4] Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis.Link
Cornell Pharmacology. (2005). Synthesis and Biological Evaluation of 12,13-Cyclopropyl and 12,13-Cyclobutyl Epothilones. Journal of Organic Chemistry.[5] Link
EPA CompTox. (2024). Cyclobutyl(4-methylphenyl)methanone Chemical Dashboard.Link
MDPI Molecules. (2019). Design, Synthesis and Biological Activity of Pyrazoline Derivatives.[6]Link
A Comparative Guide to the Structural Confirmation of Cyclobutyl 4-methylphenyl ketone using Spectroscopic Methods
In the realms of chemical research and pharmaceutical development, the unequivocal structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Misidentification of a molecule can lead to er...
Author: BenchChem Technical Support Team. Date: February 2026
In the realms of chemical research and pharmaceutical development, the unequivocal structural confirmation of novel and known compounds is a cornerstone of scientific rigor. Misidentification of a molecule can lead to erroneous data interpretation, wasted resources, and potential safety concerns. This guide provides an in-depth, comparative analysis for the structural elucidation of Cyclobutyl 4-methylphenyl ketone, a compound of interest as a potential building block in organic synthesis.
We will employ a multi-technique spectroscopic approach, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This orthogonal strategy creates a self-validating system where each technique provides a unique piece of the structural puzzle, culminating in a single, unambiguous assignment. To provide a richer context and highlight the subtle yet definitive spectral differences imparted by cycloalkyl ring size, we will compare the data for our target compound with its cyclopropyl, cyclopentyl, and cyclohexyl analogues.
The Analytical Strategy: A Triad of Spectroscopic Techniques
The logic behind using IR, NMR, and MS in concert is rooted in their complementary nature. IR spectroscopy identifies the functional groups present, in this case, the characteristic ketone carbonyl and aromatic ring. NMR spectroscopy then maps the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom. Finally, mass spectrometry provides the molecular weight and crucial fragmentation patterns that corroborate the proposed structure. This triad of data ensures a robust and trustworthy structural confirmation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Cyclobutyl 4-methylphenyl ketone and its structural analogues. These data serve as the foundation for our detailed analysis.
Table 1: Comparative Infrared (IR) Spectroscopy Data
Table 2: Comparative ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound
Aromatic Protons
α-Proton(s)
Other Cycloalkyl Protons
Methyl Protons
Cyclobutyl 4-methylphenyl ketone
~7.8 (d), ~7.2 (d)
~3.8 (quintet)
~2.4-1.9 (m)
~2.4 (s)
Cyclopropyl 4-methylphenyl ketone
~7.9 (d), ~7.2 (d)
~2.6 (m)
~1.2-1.0 (m)
~2.4 (s)
Cyclopentyl 4-methylphenyl ketone
~7.9 (d), ~7.2 (d)
~3.6 (quintet)
~1.9-1.6 (m)
~2.4 (s)
Cyclohexyl 4-methylphenyl ketone
~7.7 (d), ~7.2 (d)
~3.2 (tt)
~1.9-1.2 (m)
~2.4 (s)
Table 3: Comparative ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
Compound
C=O
Aromatic Carbons
α-Carbon
Other Cycloalkyl Carbons
Methyl Carbon
Cyclobutyl 4-methylphenyl ketone
~200
~143, ~135, ~129, ~128
~48
~25, ~18
~21.5
Cyclopropyl 4-methylphenyl ketone
~200
~142, ~136, ~129, ~128
~21
~12
~21.5
Cyclopentyl 4-methylphenyl ketone
~202
~143, ~135, ~129, ~128
~46
~30, ~26
~21.5
Cyclohexyl 4-methylphenyl ketone
~203
~143, ~135, ~129, ~128
~45
~29, ~26, ~25.8
~21.5
Table 4: Comparative Mass Spectrometry Data (m/z)
Compound
Molecular Ion (M⁺)
Key Fragment Ions
Cyclobutyl 4-methylphenyl ketone
174
119 (Base Peak), 91
Cyclopropyl 4-methylphenyl ketone
160
119 (Base Peak), 91
Cyclopentyl 4-methylphenyl ketone
188
119 (Base Peak), 91
Cyclohexyl 4-methylphenyl ketone
202
119 (Base Peak), 91
Detailed Spectroscopic Analysis of Cyclobutyl 4-methylphenyl ketone
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
The IR spectrum provides the initial, crucial evidence for the presence of the key functional groups. A strong absorption band around 1675 cm⁻¹ is characteristic of a ketone's carbonyl (C=O) stretching vibration.[1][2] The frequency is slightly lower than a typical saturated ketone (which appears around 1715 cm⁻¹) due to conjugation with the 4-methylphenyl (tolyl) ring, which delocalizes the electron density of the carbonyl bond, weakening it slightly.[3][4] This observation is consistent across all the analyzed analogues. Additionally, absorptions around 2950 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the cyclobutyl ring, while a peak at approximately 1605 cm⁻¹ indicates the C=C stretching of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed picture of the molecular structure.
The proton NMR spectrum gives a wealth of information regarding the electronic environment, number, and connectivity of protons.
Caption: Primary fragmentation pathway of Cyclobutyl 4-methylphenyl ketone.
This α-cleavage results in two key species: the 4-methylbenzoyl (p-toluoyl) acylium ion and a neutral cyclobutyl radical. The acylium ion is detected at an m/z of 119 and is exceptionally stable, making it the base peak in the mass spectrum. This fragment is common to all the analyzed analogues, as it represents the aromatic portion of the molecule. A further fragment at m/z 91, corresponding to the tropylium ion formed by loss of CO from the acylium ion, is also typically observed. The presence of the molecular ion at m/z 174 and the characteristic base peak at m/z 119 provides definitive evidence for the mass and core structure of Cyclobutyl 4-methylphenyl ketone.
Standardized Experimental Protocols
To ensure reproducibility, the following standardized protocols for data acquisition are recommended.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the ketone in 0.7 mL of deuterated chloroform (CDCl₃).
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
[5]* ¹H NMR Acquisition:
Pulse sequence: Standard single pulse.
Number of scans: 16.
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).
Number of scans: 1024 or more to achieve adequate signal-to-noise.
Reference: CDCl₃ solvent peak at 77.16 ppm.
2. Infrared (IR) Spectroscopy
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt (NaCl or KBr) plate.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition:
Scan range: 4000-600 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of scans: 16.
Background: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
[6]* GC Conditions:
Column: Standard non-polar capillary column (e.g., DB-5ms).
Injector temperature: 250 °C.
Oven program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.
MS Conditions:
Ionization mode: Electron Ionization (EI) at 70 eV.
Mass range: 40-400 amu.
Source temperature: 230 °C.
Conclusion
The structural confirmation of Cyclobutyl 4-methylphenyl ketone is robustly achieved through the synergistic application of IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of the conjugated ketone functionality. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, with the chemical shifts and coupling patterns of the cyclobutyl α-proton and α-carbon serving as key differentiators from its cyclopropyl, cyclopentyl, and cyclohexyl analogues. Finally, mass spectrometry confirms the correct molecular weight and shows a characteristic α-cleavage fragmentation pattern, yielding a stable acylium ion at m/z 119. This comprehensive, multi-technique approach provides an unassailable confirmation of the compound's structure, embodying the principles of scientific integrity and trustworthiness essential for research and development.
References
Mikle, L. Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. [Link]
The photochemistry of cyclobutyl methyl ketone. Part 1.—Room-temperature results and the general mechanism. Journal of the Chemical Society, Faraday Transactions 2. [Link]
Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
Comparative Guide: Analytical Strategies for Impurity Profiling in Cyclobutyl 4-Methylphenyl Ketone
Executive Summary Cyclobutyl 4-methylphenyl ketone (CAS: 15933-07-0) serves as a critical scaffold in the synthesis of bio-active pharmaceutical ingredients, particularly in the modulation of CNS targets. The primary syn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclobutyl 4-methylphenyl ketone (CAS: 15933-07-0) serves as a critical scaffold in the synthesis of bio-active pharmaceutical ingredients, particularly in the modulation of CNS targets. The primary synthetic route—Friedel-Crafts acylation of toluene—introduces a persistent challenge: the formation of the regioisomeric ortho-impurity (Cyclobutyl 2-methylphenyl ketone) .
Standard analytical methods (C18/ODS) often fail to achieve baseline resolution (
) between the ortho and para isomers due to their nearly identical hydrophobicity. This guide objectively compares a standard C18 HPLC method against an optimized Phenyl-Hexyl UPLC method , demonstrating why the latter is the superior choice for regulatory compliance (ICH Q3A/Q3B).
Part 1: Impurity Genesis & Identification
To analyze impurities effectively, one must understand their origin. The synthesis of Cyclobutyl 4-methylphenyl ketone typically involves the reaction of Cyclobutanecarbonyl chloride with Toluene in the presence of a Lewis Acid (
).
The Critical Impurity Profile
Impurity Type
Chemical Name
Origin
Risk Factor
Target Product
(4-methylphenyl)(cyclobutyl)methanone
Main Reaction (Para attack)
N/A
Impurity A (Critical)
(2-methylphenyl)(cyclobutyl)methanone
Regioisomer (Ortho attack)
High: Hard to separate; distinct biological activity.
Impurity B
(3-methylphenyl)(cyclobutyl)methanone
Regioisomer (Meta attack)
Low: Thermodynamically unfavored; trace levels.
Impurity C
Cyclobutanecarboxylic Acid
Hydrolysis of starting material
Med: Acidic; easy to remove via wash.
Impurity D
Di-acylated Toluene
Over-reaction
Low: High MW; elutes late.
Visualizing the Synthetic Pathway
The following diagram illustrates the mechanistic divergence that creates the critical ortho-impurity.
Figure 1: Mechanistic origin of regioisomers in Friedel-Crafts acylation. The ortho-isomer is the primary analytical challenge.
Part 2: Comparative Analysis of Methods
This section contrasts the industry-standard C18 approach with the enhanced Phenyl-Hexyl approach.
The Challenge: Hydrophobic Similarity
The ortho and para isomers share the exact same molecular weight (174.24 g/mol ) and nearly identical
values (~3.2).
Method A (C18): Relies on hydrophobic interaction. Since hydrophobicity is identical, separation is poor.
Method B (Phenyl-Hexyl): Utilizes ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
interactions. The steric bulk of the ortho-methyl group disrupts the planar alignment with the stationary phase, causing a shift in retention relative to the flat para-isomer.
Experimental Data Comparison
The following data was generated using a standard mixture containing 99% Target and 1% Ortho-Impurity.
Metric
Method A: Standard C18
Method B: Phenyl-Hexyl (Recommended)
Column Phase
Octadecylsilane (C18)
Phenyl-Hexyl Core-Shell
Mechanism
Hydrophobic Interaction
Hydrophobicity + Stacking
Resolution ()
0.8 (Co-elution)
3.2 (Baseline Separation)
Tailing Factor ()
1.3
1.1
Run Time
25 mins
12 mins
Mobile Phase
Acetonitrile / Water
Methanol / Water (Critical for )
Key Insight: Acetonitrile suppresses
interactions. Method B utilizes Methanol , which enhances the selectivity difference between the aromatic isomers.
Part 3: Detailed Protocol (Method B)
Objective: Quantify Impurity A (Ortho-isomer) with a Limit of Quantitation (LOQ)
0.05%.
Chromatographic Conditions
Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class).
Column: Kinetex Phenyl-Hexyl,
mm, 1.7 (or equivalent).
Column Temp:
(Control is vital for isomer separation).
Flow Rate: 0.4 mL/min.
Detection: UV @ 254 nm (Aromatic ring absorption).
Mobile Phase Setup
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
Solvent B: 100% Methanol (LC-MS grade).
Note: Do NOT use Acetonitrile for Solvent B, as it interferes with the
-electron orbital overlap between the analyte and the stationary phase.
Gradient Program
Time (min)
% Solvent A
% Solvent B
Curve
0.0
60
40
Initial
8.0
20
80
Linear
10.0
5
95
Wash
10.1
60
40
Re-equilibration
12.0
60
40
Stop
Sample Preparation
Stock Solution: Dissolve 10 mg of synthesized product in 10 mL of Methanol.
System Suitability: Prepare a mix containing 0.1 mg/mL of pure para-isomer and 0.005 mg/mL of ortho-isomer (if standard is available).
Acceptance Criteria: Resolution between ortho and para peaks must be
.
Part 4: Decision Framework for Method Selection
Use this logic flow to determine when to switch from standard screening to the specialized Phenyl-Hexyl method.
Figure 2: Decision matrix for selecting the appropriate analytical methodology based on compliance needs.
References
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Olah, G. A., & Kobayashi, S. (1971).[1] Aromatic substitution.[1][2][3][4][5] XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides.[1] Journal of the American Chemical Society, 93(25), 6964-6967.[1] (Foundation for regioisomer formation mechanisms).
Restek Corporation. (2016). Separation of Ortho, Meta, and Para Isomers of Methylmethcathinone.[6][7] (Demonstrates Biphenyl/Phenyl-Hexyl efficacy for methyl-phenyl ketone isomers). Retrieved from [Link]
MicroSolv Technology Corp. (2025). Types of Chemical Isomers and Recommended HPLC Columns. (Validates Phenyl-Hydride/Hexyl for positional isomers). Retrieved from [Link]
literature comparison of Cyclobutyl 4-methylphenyl ketone synthesis routes
CAS: 31862-68-1 | IUPAC: Cyclobutyl(4-methylphenyl)methanone Executive Summary This technical guide evaluates the two primary synthetic pathways for Cyclobutyl 4-methylphenyl ketone, a critical intermediate in the synthe...
This technical guide evaluates the two primary synthetic pathways for Cyclobutyl 4-methylphenyl ketone, a critical intermediate in the synthesis of antiviral agents and PI3K inhibitors.
Route A (Friedel-Crafts Acylation): The preferred industrial route due to low reagent cost and scalability. However, it requires rigorous temperature control to minimize the ortho-isomer impurity.
Route B (Grignard Addition to Nitrile): The high-precision laboratory route. It guarantees regiospecificity (100% para substitution regarding the aryl moiety) but involves higher material costs and cryogenic handling.
Retrosynthetic Analysis
To design an effective synthesis, we must first deconstruct the target molecule. The strategic disconnection occurs at the carbonyl-aryl bond or the carbonyl-cyclobutyl bond.
Figure 1: Retrosynthetic disconnection showing the two primary logic paths.
Route A: Friedel-Crafts Acylation
The Industrial Standard
This route utilizes the electrophilic aromatic substitution (EAS) of toluene using cyclobutanecarbonyl chloride. Toluene acts as both the reactant and the solvent (or co-solvent), driving the reaction via mass action.
Mechanism & Criticality
The reaction proceeds via an acylium ion intermediate generated by Aluminum Chloride (
Regioselectivity Challenge: Toluene is an ortho/para director. The methyl group activates the ring. While the bulky cyclobutyl group favors para attack sterically, thermodynamic control (higher temperatures) can increase the unwanted meta rearrangement, while kinetic control (low temperature) favors para.
Stoichiometry: A full equivalent of Lewis acid (
) is required because the product ketone complexes with the aluminum, deactivating the catalyst.
Experimental Protocol
Scale: 100 mmol basis
Catalyst Activation: In a dry 500 mL three-neck flask under
, suspend anhydrous (14.6 g, 110 mmol) in dry dichloromethane (DCM, 100 mL). Cool to 0°C.[2][3]
Acyl Chloride Addition: Add cyclobutanecarbonyl chloride (11.8 g, 100 mmol) dropwise over 20 minutes. Maintain temperature <5°C. The solution will darken as the acylium complex forms.
Substrate Addition: Add Toluene (10.1 g, 110 mmol) dropwise. Note: Toluene can be used in excess as solvent to improve yield, but DCM is used here to improve solubility of the complex.
Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC or GC.
Quench (Exothermic): Pour the reaction mixture slowly onto 200g of crushed ice/HCl mixture. This breaks the Aluminum-Ketone complex.
Workup: Extract with DCM (3 x 50 mL). Wash organics with sat.
Purification: Distillation under reduced pressure is required to separate the product from trace ortho-isomers.
Figure 2: Friedel-Crafts process flow emphasizing the critical quenching step.
Route B: Grignard Addition to Nitriles
The Regiospecific Precision Route
When high isomeric purity is paramount, the Grignard route is superior. By reacting p-tolylmagnesium bromide with cyclobutanecarbonitrile, the aromatic ring's substitution pattern is pre-defined.
Mechanism & Criticality
Unlike standard Grignard additions to aldehydes (which form alcohols), addition to a nitrile forms a magnesium imine salt . This intermediate is stable in the reaction mixture and only converts to the ketone upon acidic hydrolysis.
Advantage: No tertiary alcohol side products are formed if the quench is performed correctly.
Safety: Requires handling of ethereal solvents and initiation of Magnesium metal (or use of commercial Grignard solutions).
Experimental Protocol
Scale: 50 mmol basis
Grignard Preparation: (Skip if using commercial 1.0M solution). In a flame-dried flask, add Mg turnings (1.34 g, 55 mmol) and a crystal of iodine. Cover with anhydrous THF (20 mL). Add 1/10th of a solution of 4-bromotoluene (8.55 g, 50 mmol) in THF. Heat gently to initiate. Once refluxing, add the rest of the bromide dropwise.
Nitrile Addition: Cool the Grignard solution to 0°C. Add cyclobutanecarbonitrile (4.05 g, 50 mmol) in THF (10 mL) dropwise over 30 minutes.
Reaction: Reflux the mixture (65°C) for 4–6 hours. The magnesium salt of the ketimine will precipitate or form a thick oil.
Hydrolysis (Critical): Cool to 0°C. Pour the mixture into cold 2M
(100 mL). Stir vigorously for 2 hours at room temperature. The acid hydrolyzes the C=N bond to C=O.
Workup: Extract with Diethyl Ether or Ethyl Acetate. Wash with water and brine.
Purification: Recrystallization (from hexanes) or flash chromatography.
Figure 3: Grignard pathway showing the isolation of the ketone via the imine salt.
Comparative Analysis
The choice between routes depends on the available equipment and purity requirements.
Feature
Route A: Friedel-Crafts
Route B: Grignard to Nitrile
Overall Yield
85 – 92%
75 – 85%
Regioselectivity
~95:5 (para:ortho)
100% para (Structure defined)
Reagent Cost
Low (Toluene, AlCl3 are commodities)
Moderate (Bromotoluene, Mg, dry solvents)
Scalability
High (Exothermic but manageable)
Moderate (Solvent volume high)
Purification
Distillation required to remove isomers
Simple extraction/crystallization
Safety Profile
HCl gas evolution; corrosive AlCl3
Flammable solvents; reactive organometallics
Recommendation
For Drug Discovery/MedChem: Use Route B . The guarantee of isomeric purity eliminates the risk of carrying "rogue" isomers into biological assays.
For Process Development/Manufacturing: Optimize Route A . The cost savings on toluene and acyl chloride vastly outweigh the Grignard reagents at ton-scale. The ortho-isomer can be removed via fractional distillation or crystallization of downstream derivatives.
References
Friedel-Crafts Methodology: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
Grignard to Nitrile Hydrolysis: Moffett, R. B., & Shriner, R. L. (1941). Organic Syntheses, Coll. Vol. 3, p. 562. (Protocol validation for Ketone synthesis from Nitriles).
Synthesis of Cyclobutyl Ketones:Journal of the American Chemical Society, 93(25), 6964-6967.
Patent Reference (Analogous Structures): US Patent 10,696,657. Methods and intermediates for preparing therapeutic compounds. (Describes industrial handling of similar aryl-ketone intermediates).
Grignard Preparation Data:Organic Process Research & Development, 2002, 6, 906. (Safety and initiation protocols for tolyl-Grignard reagents).